Ammonium hexachloroiridate(III) hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
triazanium;hexachloroiridium(3-);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir.3H3N.H2O/h6*1H;;3*1H3;1H2/q;;;;;;+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHBEBFYNMDGCZ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].O.Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H14IrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29796-57-4 | |
| Record name | Ammonium hexachloroiridate(III) monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ammonium Hexachloroiridate(III) Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303), a compound of significant interest in catalysis and materials science. This document details the experimental protocols for its preparation and outlines the key analytical techniques used to verify its identity, purity, and physicochemical properties. All quantitative data is presented in clear, structured tables, and a logical workflow for the synthesis and characterization process is provided as a Graphviz diagram.
Synthesis of Ammonium Hexachloroiridate(III) Hydrate
The synthesis of this compound typically involves the reduction of an iridium(IV) precursor in the presence of ammonium chloride. While various methods exist, a common and reliable approach involves the reduction of a hexachloroiridate(IV) salt.
Experimental Protocol
Materials:
-
Ammonium hexachloroiridate(IV) ((NH₄)₂[IrCl₆])
-
Ethanol (B145695) (C₂H₅OH)
-
Deionized water
-
Hydrochloric acid (HCl, concentrated)
-
Ammonium chloride (NH₄Cl)
Procedure:
-
Dissolution: Dissolve a known quantity of ammonium hexachloroiridate(IV) in a minimal amount of hot deionized water containing a few drops of concentrated hydrochloric acid to prevent hydrolysis.
-
Reduction: While stirring, slowly add a reducing agent. A common method is the gentle boiling of the solution in an aqueous ethanol mixture. The color of the solution will change from the dark red-brown of the Ir(IV) complex to the olive-green characteristic of the Ir(III) complex. The progress of the reduction can be monitored by UV-Vis spectroscopy.
-
Precipitation: Once the reduction is complete, add a saturated solution of ammonium chloride to the cooled solution. This will precipitate the less soluble this compound.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the resulting crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold ethanol and then diethyl ether.
-
Drying: Dry the purified product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to obtain the final this compound.
Characterization of this compound
A thorough characterization is essential to confirm the synthesis of the desired compound and to determine its purity and structural properties. The primary techniques employed are X-ray diffraction, infrared spectroscopy, and thermal analysis.
X-ray Diffraction (XRD)
Powder X-ray diffraction is a powerful tool for identifying the crystalline structure of the synthesized compound. The diffraction pattern provides a unique fingerprint of the material.
Experimental Protocol:
A small, finely ground sample of the synthesized this compound is mounted on a sample holder. The sample is then irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ). The resulting diffractogram is a plot of intensity versus 2θ.
Data Presentation:
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| Data to be populated from experimental results or literature | Data to be populated | Data to be populated |
| ... | ... | ... |
| Table 1: Representative X-ray diffraction data for this compound. Actual data will vary based on the specific crystalline phase and experimental conditions. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. For this compound, this technique can confirm the presence of ammonium ions, water of hydration, and the Ir-Cl bonds.
Experimental Protocol:
A small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the beam of an infrared spectrometer, and the transmittance or absorbance of infrared radiation is measured as a function of wavenumber.
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching (water of hydration) |
| ~3150 | N-H stretching (ammonium ion) |
| ~1620 | H-O-H bending (water of hydration) |
| ~1400 | N-H bending (ammonium ion) |
| ~320 (strong) | Ir-Cl stretching |
| Table 2: Typical infrared absorption bands for this compound. |
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide information about the thermal stability of the compound and the processes that occur upon heating, such as dehydration and decomposition. The thermal decomposition of (NH₄)₃[IrCl₆]·H₂O has been studied in detail.[1][2][3]
Experimental Protocol:
A small, accurately weighed sample of the compound is placed in a crucible within a thermogravimetric analyzer. The sample is heated at a constant rate in a controlled atmosphere (e.g., inert or reductive), and the change in mass is recorded as a function of temperature.
Data Presentation:
The thermal decomposition of (NH₄)₃[IrCl₆]·H₂O occurs in distinct steps.[4] In a helium atmosphere, the first step corresponds to the loss of water, followed by the release of HCl, and finally the decomposition of the complex to metallic iridium with the release of N₂, HCl, and NH₃.[4]
| Temperature Range (°C) | Atmosphere | Mass Loss (%) | Gaseous Products |
| 50-150 | Helium | 3.76 | H₂O |
| 150-270 | Helium | 8.94 | HCl |
| 270-400 | Helium | 47.2 | N₂, HCl, NH₃ |
| Table 3: Thermal decomposition parameters for (NH₄)₃[IrCl₆]·H₂O in a helium atmosphere.[4] |
In a hydrogen atmosphere, the decomposition proceeds differently, with the initial loss of water followed by a single decomposition step to metallic iridium.[4]
| Temperature Range (°C) | Atmosphere | Mass Loss (%) | Gaseous Products |
| 90-160 | Hydrogen | 4.2 | H₂O |
| 160-300 | Hydrogen | 52.9 | HCl, N₂, NH₃ |
| Table 4: Thermal decomposition parameters for (NH₄)₃[IrCl₆]·H₂O in a hydrogen atmosphere.[4] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
This comprehensive guide provides the essential information for the successful synthesis and thorough characterization of this compound, a valuable compound for various research and development applications.
References
A Technical Guide to the Crystal Structure of Ammonium Hexachloroiridate(III) Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303), a compound of interest in catalysis and materials science. This document summarizes key crystallographic data, details experimental protocols for structural analysis, and presents a visual workflow for crystal structure determination.
Compound Overview
Ammonium hexachloroiridate(III) hydrate, with the general formula (NH₄)₃[IrCl₆]·xH₂O, is an olive-green to brownish-green crystalline powder.[1][2] The degree of hydration can vary, with the monohydrate, (NH₄)₃[IrCl₆]·H₂O, being a commonly cited form.[1] This compound is slightly soluble in water. It is recognized for its applications as a precursor for iridium-based catalysts and in the synthesis of fine chemicals.
Crystallographic Data
For comparative purposes, the isostructural rhodium compound, ammonium hexachlororhodate(III) monohydrate ((NH₄)₃[RhCl₆]·H₂O), has been reported to crystallize in a hexagonal crystal system.[5] It is plausible that the iridium analogue exhibits similar structural characteristics.
Table 1: Summary of Physicochemical and Available Structural Data
| Property | Value | Reference |
| Chemical Formula | (NH₄)₃[IrCl₆]·H₂O (monohydrate) | [1] |
| Molecular Weight | 477.07 g/mol (monohydrate) | [6] |
| CAS Number | 15752-05-3 (hydrate), 29796-57-4 (monohydrate) | [1][7] |
| Appearance | Olive-green to brownish-green crystalline powder | [1][2] |
| Solubility | Slightly soluble in water | |
| Crystal System | Not explicitly reported, possibly hexagonal (by analogy) | [5] |
| Space Group | Not explicitly reported | |
| Unit Cell Parameters | Not explicitly reported |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of related ammonium hexachlorometallate complexes involves the reaction of the corresponding metal chloride with an excess of ammonium chloride in an aqueous solution, followed by evaporation or precipitation.[8] For preparing crystalline material suitable for diffraction studies, a slow evaporation or controlled cooling method would be employed to encourage the growth of larger, well-ordered crystals.
Crystal Structure Determination by Powder X-ray Diffraction (PXRD)
The following protocol is based on the methodology for temperature-resolved PXRD, which is a powerful technique for studying crystalline materials and their transformations.[3][4]
Objective: To obtain powder X-ray diffraction data for this compound to determine its phase purity, crystal system, and unit cell parameters.
Instrumentation:
-
A high-resolution powder diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).
-
A sample holder suitable for powder samples.
-
For temperature-resolved studies, a high-temperature chamber or cryostat.
-
Data acquisition and analysis software.
Procedure:
-
Sample Preparation:
-
A small amount of finely ground this compound powder is carefully packed into the sample holder. The surface should be flat and level with the holder's surface to minimize displacement errors.
-
-
Instrument Setup:
-
The diffractometer is configured for a Bragg-Brentano geometry.
-
The X-ray source is set to the desired operating voltage and current (e.g., 40 kV and 40 mA).
-
The detector is calibrated using a standard reference material (e.g., silicon).
-
-
Data Collection:
-
The diffraction pattern is collected over a specific 2θ range (e.g., 5-90°) with a defined step size (e.g., 0.02°) and dwell time per step.
-
For temperature-resolved measurements, the sample is heated or cooled to the desired temperature and allowed to stabilize before data collection commences. This process is repeated at various temperature intervals to monitor structural changes.
-
-
Data Analysis:
-
The raw diffraction data is processed to remove background noise and identify the positions and intensities of the diffraction peaks.
-
The peak positions are used to index the diffraction pattern, which involves assigning Miller indices (hkl) to each peak.
-
From the indexed pattern, the crystal system and unit cell parameters (a, b, c, α, β, γ) can be determined using specialized software.
-
A Rietveld refinement can be performed to refine the structural model and obtain more detailed information, such as atomic positions, if a suitable starting model is available.
-
Workflow for Crystal Structure Determination
The following diagram illustrates the typical workflow for determining the crystal structure of a polycrystalline material using powder X-ray diffraction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Study of a phosphorescent cationic iridium( iii ) complex displaying a blue-shift in crystals - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03341G [pubs.rsc.org]
- 3. Insight into the thermal decomposition of ammonium hexahalogenoiridates(iv) and hexachloroiridate(iii) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Insight into the thermal decomposition of ammonium hexahalogenoiridates(IV) and hexachloroiridate(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanelements.com [americanelements.com]
- 7. strem.com [strem.com]
- 8. Ammonium hexachlororhodate(III) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties and Biomedical Potential of (NH4)3[IrCl6]·H2O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) hexachloroiridate(III) monohydrate, with the chemical formula (NH4)3[IrCl6]·H2O, is an inorganic coordination compound of significant interest in materials science and catalysis.[1] More broadly, iridium(III) complexes are gaining substantial attention in the field of drug development, particularly as potential anticancer agents that offer novel mechanisms of action compared to traditional platinum-based chemotherapy.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of (NH4)3[IrCl6]·H2O and explores the wider therapeutic applications of related iridium(III) complexes, with a focus on their potential in oncology.
Physicochemical Properties
Physical Properties
A summary of the available physical data for ammonium hexachloroiridate(III) monohydrate is presented in Table 1. The compound is generally described as a green to brown crystalline powder.[1]
| Property | Value | References |
| Chemical Formula | (NH4)3[IrCl6]·H2O | [1] |
| Molecular Weight | 477.07 g/mol | [1] |
| Appearance | Green to brown powder/crystals | [1] |
| Solubility in Water | Slightly soluble | [6] |
Table 1: Physical Properties of (NH4)3[IrCl6]·H2O
Chemical Properties
The chemical behavior of (NH4)3[IrCl6]·H2O is largely defined by the iridium(III) center and the surrounding ligands.
The thermal decomposition of (NH4)3[IrCl6]·H2O has been studied under both inert and reductive atmospheres. The process involves multiple steps, with the initial loss of the water molecule, followed by the decomposition of the ammonium and chloride ligands, ultimately yielding metallic iridium.[12][13] Intermediates such as (NH4)2[Ir(NH3)Cl5] have been identified during this process.[12][13] Table 2 provides a summary of the thermal decomposition parameters in helium and hydrogen atmospheres.
| Atmosphere | Step | Temperature Range (°C) | Gaseous Products | References |
| Helium (He) | 1 | 50-150 | H2O | [12][13] |
| 2 | 150-270 | HCl | [12][13] | |
| 3 | 270-400 | N2, HCl, NH3 | [12][13] | |
| Hydrogen (H2) | 1 | 90-160 | H2O | [12][13] |
| 2 | 160-300 | HCl, N2, NH3 | [12][13] |
Table 2: Thermal Decomposition Parameters of (NH4)3[IrCl6]·H2O
Experimental Protocols
General Synthesis of Ammonium Hexachloroiridate(III) Monohydrate
A general method for the synthesis of related ammonium hexachlorometallate salts involves the reaction of a soluble iridium(III) salt with an excess of ammonium chloride in an aqueous solution. The desired product can then be precipitated, collected by filtration, washed, and dried.
A representative, though general, protocol would be:
-
Dissolve a suitable iridium(III) precursor, such as iridium(III) chloride hydrate, in deionized water.
-
Add a stoichiometric excess of ammonium chloride to the solution.
-
Stir the solution at a controlled temperature to ensure complete reaction.
-
Slowly cool the solution to induce crystallization of the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold deionized water, followed by a solvent in which the product is insoluble (e.g., ethanol (B145695) or ether) to remove any remaining soluble impurities.
-
Dry the final product under vacuum or in a desiccator to obtain (NH4)3[IrCl6]·H2O.
Characterization Techniques
Standard analytical techniques for the characterization of (NH4)3[IrCl6]·H2O would include:
-
X-ray Diffraction (XRD): To determine the crystal structure, lattice parameters, and phase purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the ammonium ions, water molecules, and Ir-Cl bonds.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal stability and decomposition pathway of the compound.
-
Elemental Analysis: To confirm the empirical formula of the synthesized compound.
Applications in Drug Development: The Promise of Iridium(III) Complexes in Oncology
While specific studies on the drug development applications of (NH4)3[IrCl6]·H2O are limited, the broader class of iridium(III) complexes has emerged as a promising area of research for the development of novel anticancer agents.[2][3][14] These complexes offer several potential advantages over traditional platinum-based drugs, including different mechanisms of action, the ability to overcome drug resistance, and lower systemic toxicity.[2][3]
Mechanism of Action of Anticancer Iridium(III) Complexes
The anticancer activity of many iridium(III) complexes is attributed to their ability to induce cell death, primarily through apoptosis.[12][14][15] This is often achieved through a multi-pronged attack on cancer cells, as depicted in the signaling pathway diagram below.
Figure 1: Simplified signaling pathway for the anticancer action of Iridium(III) complexes.
Key events in the mechanism of action include:
-
Cellular Uptake and Mitochondrial Targeting: Many iridium(III) complexes are readily taken up by cancer cells and exhibit a strong tendency to accumulate in the mitochondria.[12][15]
-
Induction of Oxidative Stress: Once localized in the mitochondria, these complexes can disrupt the electron transport chain, leading to a significant increase in the production of reactive oxygen species (ROS).[12][14] This surge in ROS creates a state of high oxidative stress within the cancer cell.
-
Mitochondrial Dysfunction: The increased ROS levels and direct interaction of the iridium complexes with mitochondrial components lead to a decrease in the mitochondrial membrane potential and a reduction in ATP production, further compromising cellular function.[12]
-
Inhibition of Signaling Pathways: Some iridium(III) complexes have been shown to inhibit critical cell survival signaling pathways, such as the PI3K/AKT pathway.[12]
-
Induction of Apoptosis: The culmination of these events triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cell.[12][14][15]
Experimental Workflow for Evaluating Anticancer Activity
The evaluation of the anticancer potential of a novel iridium(III) complex typically follows a structured experimental workflow.
Figure 2: A typical experimental workflow for the preclinical evaluation of an anticancer Iridium(III) complex.
Conclusion
Ammonium hexachloroiridate(III) monohydrate is a compound with defined thermal decomposition properties. While detailed structural data remains to be fully elucidated in publicly accessible literature, the broader family of iridium(III) complexes represents a vibrant and promising frontier in the search for novel anticancer therapeutics. Their ability to induce apoptosis through mitochondria-mediated pathways offers a compelling alternative to conventional chemotherapeutic agents. Further research into the synthesis and biological evaluation of a wider array of iridium(III) complexes, including (NH4)3[IrCl6]·H2O, is warranted to fully explore their therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer iridium(iii) cyclopentadienyl complexes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Inorganic Crystal Structure Database (ICSD) | Physical Sciences Data science Service [psds.ac.uk]
- 5. Inorganic Crystal Structure Database | re3data.org [re3data.org]
- 6. Inorganic Crystal Structure Database – ICSD | FIZ Karlsruhe [fiz-karlsruhe.de]
- 7. About ICSD | ICSD [icsd.products.fiz-karlsruhe.de]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. Search - Access Structures [ccdc.cam.ac.uk]
- 12. Iridium(III) complex induces apoptosis in HeLa cells by regulating mitochondrial and PI3K/AKT signaling pathways: In vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Radiosensitization effect of iridium (III) complex on lung cancer cells via mitochondria apoptosis pathway [frontiersin.org]
- 15. Cyclometalated iridium(iii) complexes induce mitochondria-derived paraptotic cell death and inhibit tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Ammonium Hexachloroiridate(III) Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition mechanism of ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303), a process of significant interest in the synthesis of iridium-based catalysts and materials. The information presented is compiled from detailed experimental studies employing advanced analytical techniques.
Core Findings: Decomposition Pathway and Intermediates
The thermal decomposition of ammonium hexachloroiridate(III) hydrate, (NH₄)₃[IrCl₆]·H₂O, is a multi-step process that is highly dependent on the surrounding atmosphere. In both inert (helium) and reductive (hydrogen) environments, the decomposition proceeds through the formation of distinct intermediate species, ultimately yielding metallic iridium.
A key intermediate identified in the decomposition pathway is ammonium pentachloroammineiridate(III), (NH₄)₂[Ir(NH₃)Cl₅].[1][2][3][4] The formation of this ammine complex highlights a crucial mechanistic step involving the coordination of ammonia, derived from the decomposition of ammonium ions, to the iridium center.
Under an inert atmosphere, further intermediates such as (NH₄)[Ir(NH₃)₂Cl₄] have been proposed before the final reduction to metallic iridium.[3] The decomposition process involves the sequential loss of water, hydrogen chloride, ammonia, and nitrogen gas.
Quantitative Analysis of Thermal Decomposition
Thermogravimetric analysis (TGA) provides quantitative data on the mass loss of this compound as a function of temperature. The following tables summarize the key decomposition parameters in both inert (Helium) and reductive (Hydrogen) atmospheres.
Table 1: Thermal Decomposition Parameters in an Inert Atmosphere (Helium)[5]
| Step | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (wt.%) | Gaseous Products Evolved |
| 1 | 50-150 | 118 | 3.76 | H₂O |
| 2 | 150-270 | 221 | 8.94 | HCl |
| 3 | 270-400 | 354 | 47.2 | N₂, HCl, NH₃ |
Table 2: Thermal Decomposition Parameters in a Reductive Atmosphere (Hydrogen)[5]
| Step | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (wt.%) | Gaseous Products Evolved |
| 1 | 90-160 | 111 | 4.2 | H₂O |
| 2 | 160-300 | 274 | 52.9 | HCl, N₂, NH₃ |
Visualizing the Decomposition Pathway
The following diagram illustrates the logical progression of the thermal decomposition of this compound in an inert atmosphere, based on the identified intermediates.
References
- 1. KIT - IKFT - Departments - Catalysis and operando spectroscopy - In-situ-spectroscopy on catalysts [ikft.kit.edu]
- 2. A combined in situ X-ray absorption spectroscopy and X-ray diffraction study of the thermal decomposition of ammonium tetrathiotungstate - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Insight into the thermal decomposition of ammonium hexahalogenoiridates(IV) and hexachloroiridate(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Technical Guide: Solubility of Ammonium Hexachloroiridate(III) Hydrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303) ((NH₄)₃[IrCl₆]·H₂O) is a critical precursor in the synthesis of iridium-based catalysts and other high-value iridium compounds. A thorough understanding of its solubility in organic solvents is paramount for its application in homogeneous catalysis, materials science, and drug development, where reaction media are often non-aqueous. This technical guide provides a comprehensive overview of the available solubility information for ammonium hexachloroiridate(III) hydrate in organic solvents. Due to a notable lack of quantitative data in peer-reviewed literature and chemical databases, this guide also furnishes detailed experimental protocols for researchers to determine the solubility of this compound in solvents relevant to their work.
Introduction
Iridium complexes are indispensable in a myriad of chemical transformations, including hydrogenation, C-H activation, and photoredox catalysis. The solubility of the starting iridium precursor is a fundamental parameter that dictates the choice of solvent, reaction conditions, and ultimately, the efficiency of the catalytic process. This compound is a common and relatively inexpensive source of iridium(III). However, information regarding its solubility in organic solvents is sparse and often qualitative. This guide aims to collate existing knowledge and provide a practical framework for its experimental determination.
Qualitative Solubility Overview
This compound is generally described as being slightly soluble to insoluble in water. Its solubility in organic solvents is not well-documented in publicly available literature. Based on its ionic nature, it is anticipated to have limited solubility in non-polar organic solvents. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP), or polar protic solvents like alcohols, may exhibit some solvating power, particularly at elevated temperatures. However, without experimental data, these remain theoretical considerations.
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical supplier information did not yield any quantitative solubility data for this compound in common organic solvents. The table below is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method | Reference |
| e.g., Ethanol | Polar Protic | 25 | Data Not Available | Data Not Available | Gravimetric | [Your Data] |
| e.g., Acetone | Polar Aprotic | 25 | Data Not Available | Data Not Available | UV-Vis | [Your Data] |
| e.g., Toluene | Non-Polar | 25 | Data Not Available | Data Not Available | Gravimetric | [Your Data] |
| e.g., DMF | Polar Aprotic | 25 | Data Not Available | Data Not Available | UV-Vis | [Your Data] |
Experimental Protocols for Solubility Determination
Given the absence of published quantitative data, researchers will need to determine the solubility of this compound experimentally. The following are detailed protocols for two common and reliable methods: the gravimetric method and UV-Vis spectrophotometry.
Gravimetric Method
This method is a straightforward and accurate way to determine solubility by measuring the mass of the dissolved solid in a saturated solution.
4.1.1. Materials and Equipment
-
This compound
-
Organic solvent of interest
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Vials with sealed caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Glass syringes
-
Pre-weighed glass evaporating dishes or beakers
-
Drying oven
-
Desiccator
4.1.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution is saturated.
-
Sample Extraction: Once equilibrated, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a glass syringe fitted with a syringe filter to remove any particulate matter.
-
Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporating dish. Record the exact volume of the solution transferred.
-
Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.
-
Weighing: Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the dried solute on an analytical balance.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of solution in mL) * 100
UV-Vis Spectrophotometry Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is particularly useful for determining low solubilities.
4.2.1. Materials and Equipment
-
This compound
-
Organic solvent of interest (must be transparent in the wavelength range of interest)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Vials with sealed caps
-
Syringe filters (0.22 µm, solvent-compatible)
4.2.2. Procedure
-
Determine the Wavelength of Maximum Absorbance (λ_max): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to identify the wavelength of maximum absorbance.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of known concentration by accurately weighing a small amount of the compound and dissolving it in a known volume of the solvent in a volumetric flask.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the λ_max.
-
Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should be a linear relationship. Determine the equation of the line (y = mx + c), where 'm' is the molar absorptivity coefficient.
-
-
Prepare a Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method (Section 4.1.2).
-
Measure Absorbance of Saturated Solution:
-
Carefully withdraw a sample of the clear supernatant using a syringe and filter it.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
Unveiling the Magnetic Mysteries of Iridium(III): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Iridium(III) coordination compounds, renowned for their applications in catalysis, phosphorescence, and photoredox chemistry, typically present a diamagnetic profile. This behavior stems from the d⁶ electron configuration of the Ir(III) ion in an octahedral ligand field, which favors a low-spin state with all electrons paired in the t₂g orbitals. However, a growing body of research has unveiled a fascinating world of paramagnetic and even single-molecule magnet (SMM) behavior in select iridium(III) complexes. This guide provides a comprehensive technical overview of the magnetic properties of these exceptional iridium(III) compounds, detailing the underlying theoretical principles, experimental methodologies, and key quantitative data.
The Diamagnetic Majority: A Consequence of Electronic Configuration
In a typical octahedral environment, the ligand field splits the d-orbitals of the iridium(III) ion into a lower-energy t₂g set and a higher-energy eg set. For a d⁶ ion like Ir(III), the strong ligand fields usually encountered lead to a large energy gap (Δo) between these orbital sets. This energetic penalty for occupying the higher eg orbitals forces all six d-electrons to pair up in the t₂g orbitals, resulting in a total spin (S) of 0. Consequently, these complexes are diamagnetic, exhibiting a weak repulsion to an applied magnetic field.
Classic examples of diamagnetic iridium(III) complexes include sodium hexachloroiridate(III) (Na₃IrCl₆) and various octahedral nitro complexes.[1] Their magnetic moments are essentially zero, confirming the absence of unpaired electrons.[1]
The Paramagnetic Exception: When Iridium(III) Unpairs
The discovery of paramagnetic iridium(III) complexes has opened new avenues in the magnetic study of heavy transition metal compounds. Paramagnetism in these d⁶ systems can arise from several factors that disrupt the typical low-spin, fully paired electronic configuration. These can include significant distortions from ideal octahedral geometry, the presence of redox-active ligands, or the formation of unusual electronic states.
A notable example is the complex --INVALID-LINK--₂, which exhibits paramagnetic behavior over a wide temperature range.[2] This deviation from the expected diamagnetism highlights the subtle interplay between the metal center, ligand electronics, and molecular geometry in determining the magnetic ground state.
Quantitative Magnetic Data for Paramagnetic Iridium(III) Complexes
The magnetic properties of paramagnetic compounds are typically characterized by measuring their magnetic susceptibility as a function of temperature. This data provides insight into the number of unpaired electrons and the nature of magnetic interactions.
| Complex | Measurement Temperature (K) | Effective Magnetic Moment (μ_eff) (μ_B) | Reference |
| --INVALID-LINK--₂ | 1.77 - 300 | Increases with temperature up to 1.2 | [2] |
Note: The temperature-dependent magnetic moment of --INVALID-LINK--₂ suggests a complex electronic structure that cannot be described by a simple spin-only formula.
The Role of Spin-Orbit Coupling
For a heavy element like iridium, spin-orbit coupling—the interaction between an electron's spin and its orbital angular momentum—is a significant factor that can influence magnetic properties.[3][4][5] Even in nominally diamagnetic complexes, spin-orbit coupling can mix in excited paramagnetic states into the ground state, giving rise to a weak, temperature-independent paramagnetism (TIP).
In paramagnetic Ir(III) complexes, spin-orbit coupling can have more pronounced effects, leading to large magnetic anisotropy and influencing the relaxation dynamics of the magnetization. This is a key ingredient in the design of single-molecule magnets.
Iridium(III) Complexes as Single-Molecule Magnets (SMMs)
Single-molecule magnets are individual molecules that can exhibit slow relaxation of their magnetization, a property that makes them potential candidates for high-density information storage and quantum computing.[6] While SMM behavior is more commonly associated with lanthanide or other transition metal clusters, the large magnetic anisotropy arising from strong spin-orbit coupling in iridium(III) makes it a promising candidate for the construction of SMMs. The design of Ir(III)-based SMMs is an emerging and exciting area of research.
Experimental Protocols
The characterization of the magnetic properties of iridium(III) coordination compounds relies on sensitive magnetometry techniques.
Synthesis of a Paramagnetic Iridium(III) Complex
The synthesis of paramagnetic iridium(III) complexes often involves multi-step procedures with careful control of reaction conditions. For example, the synthesis of complexes with BIAN-type ligands, such as --INVALID-LINK--₂, involves the initial formation of a precursor complex followed by reaction with the appropriate ligands.[2]
Magnetic Susceptibility Measurements
Gouy Method: This classic method involves measuring the change in weight of a sample when it is placed in a magnetic field. While historically important, it has largely been superseded by more sensitive techniques.
SQUID Magnetometry: Superconducting QUantum Interference Device (SQUID) magnetometry is the state-of-the-art technique for measuring the magnetic properties of materials with high sensitivity.[7][8][9][10][11]
-
DC (Direct Current) Measurements: The sample's magnetization is measured as a function of temperature and applied magnetic field.
-
Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements: These protocols are used to probe for magnetic ordering or spin-glass-like behavior. In a ZFC measurement, the sample is cooled in the absence of a magnetic field, after which a field is applied and the magnetization is measured upon warming. In an FC measurement, the sample is cooled in the presence of a magnetic field.
-
-
AC (Alternating Current) Susceptibility Measurements: This technique is crucial for characterizing SMMs.[12][13][14][15][16][17] An oscillating magnetic field is applied to the sample, and both the in-phase (χ') and out-of-phase (χ'') components of the magnetic susceptibility are measured as a function of frequency and temperature. A non-zero out-of-phase signal is a hallmark of slow magnetic relaxation.
Signaling Pathways and Logical Relationships
The magnetic behavior of an iridium(III) complex is governed by a hierarchy of interactions. The logical flow from the electronic structure to the observed magnetic properties can be visualized as follows:
Caption: Logical flow from electronic structure to magnetic properties.
Experimental Workflow
The investigation of the magnetic properties of a new iridium(III) coordination compound follows a systematic workflow:
Caption: Workflow for magnetic characterization.
Conclusion and Future Outlook
While the majority of iridium(III) coordination compounds are diamagnetic, the exploration of paramagnetic and single-molecule magnet behaviors in this class of materials is a rapidly developing field. The strong spin-orbit coupling inherent to iridium provides a powerful tool for tuning magnetic anisotropy, a key parameter for the design of novel magnetic materials. Further research into the synthesis of new iridium(III) complexes with unconventional coordination environments and electronic structures is expected to yield a wealth of new and exciting magnetic phenomena. For drug development professionals, understanding the magnetic properties of iridium-based compounds could open new avenues for the development of magnetically-guided therapeutic agents or diagnostic probes.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Iridium Complexes with BIAN-Type Ligands: Synthesis, Structure and Redox Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 5. Synthesis, structural, and magnetic characterization of linear and bent geometry cobalt(II) and nickel(II) amido complexes: evidence of very large spin-orbit coupling effects in rigorously linear coordinated Co2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. SQUID Magnetometry [users.physics.ox.ac.uk]
- 9. phas.ubc.ca [phas.ubc.ca]
- 10. pubs.aip.org [pubs.aip.org]
- 11. squid.chem.wisc.edu [squid.chem.wisc.edu]
- 12. christou.chem.ufl.edu [christou.chem.ufl.edu]
- 13. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 14. bingweb.binghamton.edu [bingweb.binghamton.edu]
- 15. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 16. Magnetic anisotropies of Ho(iii) and Dy(iii) single-molecule magnets experimentally determined via polarized neutron diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. courses.physics.illinois.edu [courses.physics.illinois.edu]
An In-depth Technical Guide to the Electronic Structure of the Hexachloroiridate(III) Anion
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexachloroiridate(III) anion, [IrCl₆]³⁻, serves as a quintessential model system for understanding the electronic properties of third-row transition metal complexes. Its closed-shell d⁶ electronic configuration, combined with the significant influence of spin-orbit coupling, gives rise to a rich and informative electronic structure. This guide provides a comprehensive analysis of the electronic properties of [IrCl₆]³⁻, detailing its ground and excited states through the lens of Ligand Field Theory (LFT). We present key quantitative data, outline detailed experimental and computational protocols for its characterization, and provide visualizations to elucidate the underlying theoretical principles. This information is crucial for researchers in coordination chemistry, materials science, and drug development who leverage the unique photophysical and electrochemical properties of iridium complexes.
Theoretical Framework: Understanding the Electronic Configuration
The electronic structure of the hexachloroiridate(III) anion is best described by a synergy of Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory. Iridium(III) is a 5d⁶ transition metal ion. In the gas phase, the five d-orbitals are degenerate. However, in the octahedral environment created by the six chloride ligands in [IrCl₆]³⁻, this degeneracy is lifted.
The d-orbitals split into two sets of different energies: a lower-energy, triply degenerate set labeled t₂g (dxy, dyz, dxz) and a higher-energy, doubly degenerate set labeled eg (dx²-y², dz²).[1][2] The energy separation between these two sets is denoted as Δo or 10Dq . For third-row transition metals like iridium, Δo is substantial, leading to a low-spin electronic configuration. Consequently, all six d-electrons of Ir(III) occupy the lower-energy t₂g orbitals, resulting in a diamagnetic ground state with a term symbol of ¹A₁g .[3] The electron configuration is therefore (t₂g)⁶(eg)⁰.
A critical feature of heavy elements like iridium is the significant spin-orbit coupling (SOC) .[4] This relativistic effect mixes electronic states of different spin multiplicities, influencing the energies and intensities of electronic transitions.[5]
Quantitative Electronic Structure Parameters
The electronic spectrum of [IrCl₆]³⁻ is governed by several key parameters that quantify the ligand field strength and interelectronic repulsion.
| Parameter | Symbol | Description | Value for [IrCl₆]³⁻ |
| Ligand Field Splitting Energy | Δo (or 10Dq) | The energy separation between the t₂g and eg d-orbital sets. | ~25,000 cm⁻¹ |
| Racah Parameter B | B | A measure of the interelectronic repulsion between d-electrons. | ~350 cm⁻¹ (estimated) |
| Racah Parameter C | C | Another parameter related to interelectronic repulsion. | ~1400 cm⁻¹ (estimated) |
| Nephelauxetic Ratio | β | The ratio of the Racah B parameter in the complex to that of the free Ir³⁺ ion, indicating the degree of covalency. | ~0.54 (estimated) |
Note: The values for B, C, and β are estimated based on typical values for Ir(III) complexes and the nephelauxetic series, as specific experimental values for [IrCl₆]³⁻ are not consistently reported in the literature. The nephelauxetic series for metal ions indicates a significant nephelauxetic effect for Ir(III).[6]
Electronic Spectroscopy: Probing the Excited States
The electronic transitions of [IrCl₆]³⁻ can be investigated using UV-Visible (UV-Vis) absorption and Magnetic Circular Dichroism (MCD) spectroscopy.
UV-Visible Absorption Spectrum
The absorption spectrum of a low-spin d⁶ complex like [IrCl₆]³⁻ is characterized by two main types of spin-allowed d-d transitions originating from the ¹A₁g ground state:
-
¹A₁g → ¹T₁g
-
¹A₁g → ¹T₂g
In addition, due to the significant spin-orbit coupling in iridium, spin-forbidden transitions to triplet states (e.g., ³T₁g and ³T₂g) can gain observable intensity.[7]
Table of Expected Electronic Transitions:
| Transition | Type | Estimated Energy (cm⁻¹) |
| ¹A₁g → ³T₁g | Spin-forbidden d-d | ~18,000 |
| ¹A₁g → ³T₂g | Spin-forbidden d-d | ~21,000 |
| ¹A₁g → ¹T₁g | Spin-allowed d-d | ~25,000 |
| ¹A₁g → ¹T₂g | Spin-allowed d-d | ~31,000 |
Note: These energies are estimations based on ligand field theory calculations using the parameters in the table above.
Magnetic Circular Dichroism (MCD) Spectroscopy
MCD spectroscopy is a powerful technique for studying the electronic structure of complexes, especially those with degenerate ground or excited states. It measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field.[8] For a diamagnetic species like [IrCl₆]³⁻, the MCD spectrum is dominated by Faraday B-terms , which arise from the magnetic field-induced mixing of electronic states. MCD can help to resolve overlapping transitions and provide more definitive assignments of the electronic spectrum.
Experimental Protocols
Synthesis of K₃[IrCl₆]
Potassium hexachloroiridate(III) can be used as a stable salt of the anion for spectroscopic studies. It can be synthesized from iridium trichloride (B1173362) hydrate (B1144303) (IrCl₃·xH₂O).
Protocol:
-
Dissolve IrCl₃·xH₂O in a minimal amount of hot water containing a slight excess of hydrochloric acid to prevent the formation of aquated species.
-
Add a stoichiometric amount of potassium chloride (KCl) dissolved in water.
-
Slowly cool the solution to allow for the crystallization of K₃[IrCl₆].
-
Filter the resulting dark red crystals, wash with cold ethanol, and dry under vacuum.
UV-Visible Absorption Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of K₃[IrCl₆] in a suitable non-coordinating solvent (e.g., dilute HCl to prevent aquation).
-
Prepare a series of dilutions to find a concentration that gives an absorbance in the range of 0.1 - 1.0 for the transitions of interest.
-
Use a matched pair of quartz cuvettes (typically 1 cm path length), one for the sample solution and one for the solvent blank.[9]
Data Acquisition:
-
Record a baseline spectrum with the solvent blank in both the sample and reference beams.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
The absorbance (A) is related to the molar absorptivity (ε), concentration (c), and path length (l) by the Beer-Lambert law (A = εcl).[10]
Magnetic Circular Dichroism (MCD) Spectroscopy
Instrumentation: An MCD spectrometer consisting of a light source, a monochromator, a linear polarizer, a photoelastic modulator (to produce circularly polarized light), a cryostat with a superconducting magnet, and a detector.[4]
Sample Preparation:
-
Prepare a solution of the complex in a glassing solvent (a solvent that forms a clear glass upon freezing, e.g., a mixture of glycerol (B35011) and water).
-
The concentration should be optimized to give a good signal-to-noise ratio without being overly absorbing.
-
Place the sample in a quartz cell within the cryostat.
Data Acquisition:
-
Cool the sample to a low temperature (e.g., liquid helium temperature, ~4.2 K).
-
Record the MCD spectrum over the desired wavelength range at a fixed magnetic field strength (e.g., 5 Tesla).
-
The MCD signal (ΔA = A_left - A_right) is typically plotted as molar circular dichroism per unit magnetic field (Δε/B).
Computational Protocols
Time-Dependent Density Functional Theory (TD-DFT) Calculations
TD-DFT is a widely used computational method to predict the electronic absorption spectra of transition metal complexes.
Workflow:
-
Geometry Optimization:
-
Start with an initial structure of the [IrCl₆]³⁻ anion.
-
Perform a geometry optimization using a suitable density functional (e.g., B3LYP) and basis set. For iridium, a basis set that includes relativistic effects, such as the LANL2DZ effective core potential, is recommended. For chlorine, a basis set like 6-31G(d) can be used.
-
-
TD-DFT Calculation:
-
Using the optimized geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths of the electronic transitions.
-
Request a sufficient number of excited states to cover the energy range of interest.
-
-
Inclusion of Spin-Orbit Coupling:
-
To accurately model the electronic structure of an iridium complex, spin-orbit coupling must be included. This can be done using various approaches depending on the software package:
-
Zeroth-Order Regular Approximation (ZORA): This is a computationally efficient method to include scalar relativistic and spin-orbit effects.[1]
-
Breit-Pauli Hamiltonian: SOC can be treated as a perturbation, calculating the SOC matrix elements between the calculated singlet and triplet states.[4][11] In software like ORCA, this can be invoked using keywords like DOSOC TRUE in the TD-DFT input block.[12]
-
-
Example Software Input (Conceptual - ORCA):
Visualizations
Caption: d-orbital splitting in an octahedral ligand field.
Caption: Simplified energy level diagram for [IrCl₆]³⁻.
Caption: Workflow for computational analysis of [IrCl₆]³⁻.
Conclusion
The hexachloroiridate(III) anion, with its low-spin d⁶ configuration, provides a rich platform for exploring the interplay of ligand field effects and spin-orbit coupling in heavy transition metal complexes. Its electronic structure, characterized by a diamagnetic ¹A₁g ground state and a series of accessible singlet and triplet excited states, can be thoroughly investigated by a combination of UV-Vis and MCD spectroscopy, and corroborated by TD-DFT calculations. A quantitative understanding of its ligand field parameters (Δo, B, C) is essential for interpreting its spectroscopic features and predicting its photophysical properties. The protocols and data presented in this guide offer a comprehensive framework for researchers to study [IrCl₆]³⁻ and related iridium complexes, facilitating their application in catalysis, materials science, and medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 7.3.7 Spin-Orbit Coupling⣠7.3 Time-Dependent Density Functional Theory (TDDFT) ⣠Chapter 7 Open-Shell and Excited-State Methods ⣠Q-Chem 6.2 Userâs Manual [manual.q-chem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Nephelauxetic effect - Wikipedia [en.wikipedia.org]
- 7. alchemyst.co.uk [alchemyst.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. pubs.aip.org [pubs.aip.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Spectroscopic Analysis of Ammonium Hexachloroiridate(III) Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) and Raman spectroscopic analysis of ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303), (NH₄)₃[IrCl₆]·H₂O. The document synthesizes available spectroscopic data for the constituent ions—the hexachloroiriridate(III) anion ([IrCl₆]³⁻), the ammonium cation (NH₄⁺), and water of hydration (H₂O)—to construct a comprehensive vibrational profile of the compound. This guide is intended to serve as a valuable resource for researchers in the fields of inorganic chemistry, materials science, and pharmaceutical development who are working with or characterizing this and related compounds.
Introduction to the Vibrational Spectroscopy of Ammonium Hexachloroiridate(III) Hydrate
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure and bonding within a compound. For an ionic solid such as this compound, the vibrational spectrum is a composite of the vibrational modes of the constituent cation, anion, and any solvent molecules present in the crystal lattice.
The key components giving rise to distinct vibrational signatures in (NH₄)₃[IrCl₆]·H₂O are:
-
The Hexachloroiridate(III) Anion ([IrCl₆]³⁻): This octahedral anion is characterized by a set of well-defined vibrational modes, some of which are Raman active and others IR active, providing a unique fingerprint of the iridium-chlorine bonding environment.
-
The Ammonium Cation (NH₄⁺): The tetrahedral ammonium ion exhibits characteristic stretching and bending vibrations. The positions of these bands can be sensitive to the crystalline environment and hydrogen bonding interactions.
-
Water of Hydration (H₂O): The presence of water molecules in the crystal lattice introduces additional vibrational modes, including stretching and bending, which are readily identifiable in the IR and Raman spectra.
This guide will systematically detail the expected vibrational modes for each of these components, present the available quantitative data in a structured format, and provide standardized experimental protocols for acquiring high-quality spectra.
Experimental Protocols
While a specific, detailed experimental protocol for the spectroscopic analysis of this compound is not extensively documented in the available literature, the following general procedures for solid-state IR and Raman spectroscopy are applicable.
Infrared (IR) Spectroscopy
Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet Transmission
-
ATR-IR Spectroscopy:
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (typically diamond or germanium).
-
Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis and subtracted from the sample spectrum.
-
Cleaning: The ATR crystal must be thoroughly cleaned with an appropriate solvent (e.g., isopropanol) after analysis to prevent cross-contamination.
-
-
KBr Pellet Transmission Spectroscopy:
-
Sample Preparation: Approximately 1-2 mg of the finely ground sample is intimately mixed with ~200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in a sample holder in the spectrometer's beam path, and the transmission spectrum is recorded. A background spectrum of a pure KBr pellet should be used for background correction.
-
Raman Spectroscopy
Methodology: Dispersive Raman Spectroscopy or Fourier-Transform (FT)-Raman Spectroscopy
-
Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) is used. The choice of laser wavelength may be important to avoid fluorescence from the sample.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer. The spectral range typically covers from approximately 100 cm⁻¹ to 4000 cm⁻¹.
-
Parameters: Key experimental parameters to be optimized include laser power, acquisition time, and the number of accumulations to achieve a good signal-to-noise ratio.
Spectroscopic Data and Vibrational Mode Assignments
The following tables summarize the expected and reported vibrational frequencies for the constituent ions of this compound.
Vibrational Modes of the Hexachloroiridate(III) Anion ([IrCl₆]³⁻)
The octahedral [IrCl₆]³⁻ anion has 15 vibrational modes, of which six are fundamental. Based on group theory, these are distributed as A₁g (Raman active), E₉ (Raman active), 2F₁ᵤ (IR active), F₂₉ (Raman active), and F₂ᵤ (inactive).
| Vibrational Mode | Symmetry | Activity | Approximate Wavenumber (cm⁻¹) | Description |
| ν₁ | A₁g | Raman | 320 - 323[1] | Symmetric Ir-Cl Stretch |
| ν₂ | E₉ | Raman | 295 - 303[1] | Symmetric Ir-Cl Stretch |
| ν₃ | F₁ᵤ | IR | ~300-330 | Asymmetric Ir-Cl Stretch |
| ν₄ | F₁ᵤ | IR | ~160-180 | Cl-Ir-Cl Bend |
| ν₅ | F₂₉ | Raman | ~161[1] | Cl-Ir-Cl Bend |
| ν₆ | F₂ᵤ | Inactive | - | Cl-Ir-Cl Bend |
Vibrational Modes of the Ammonium Cation (NH₄⁺)
The tetrahedral ammonium cation has four fundamental vibrational modes. All are potentially active in both IR and Raman, although their activity and the lifting of degeneracies can be influenced by the crystal site symmetry.
| Vibrational Mode | Symmetry | Activity | Approximate Wavenumber (cm⁻¹) | Description |
| ν₁ | A₁ | Raman | ~2954 - 3100 | Symmetric N-H Stretch |
| ν₂ | E | Raman | ~1680 - 1700 | Symmetric N-H Bend |
| ν₃ | F₂ | IR, Raman | ~3190 - 3250 | Asymmetric N-H Stretch |
| ν₄ | F₂ | IR, Raman | ~1400 - 1450 | Asymmetric N-H Bend |
Vibrational Modes of Water of Hydration (H₂O)
The presence of water of hydration will introduce characteristic bands in the IR and Raman spectra. The exact positions can vary depending on the strength of hydrogen bonding within the crystal lattice.
| Vibrational Mode | Activity | Approximate Wavenumber (cm⁻¹) | Description |
| ν(O-H) | IR, Raman | 3200 - 3600 | O-H Stretching |
| δ(H-O-H) | IR, Raman | 1600 - 1650 | H-O-H Bending |
| Librations | IR, Raman | 300 - 900 | Restricted Rotations (rocking, wagging, twisting) |
Visualizing Spectroscopic Relationships
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the molecular structure and the expected vibrational modes.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Relationship between the constituent ions of the compound and their characteristic vibrational modes.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Ammonium Hexachloroiridate(III) Hydrate as a Precursor for Iridium Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various iridium-based catalysts using ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303), ((NH₄)₃IrCl₆·H₂O), as a stable and reliable precursor. The methodologies outlined below are designed to be reproducible in a standard laboratory setting. Quantitative data on catalyst performance is summarized for comparative analysis.
Introduction
Ammonium hexachloroiridate(III) hydrate is a valuable precursor for the synthesis of a range of iridium catalysts. Its stability and solubility in water make it a convenient starting material for preparing metallic iridium, iridium oxides, and supported iridium catalysts.[1] These catalysts are crucial in numerous applications, including organic synthesis, electrochemistry, and the production of fine chemicals and pharmaceuticals.[1] This document details the synthesis protocols and performance metrics for iridium catalysts derived from this precursor.
Synthesis of Metallic Iridium Powder via Thermal Decomposition
Metallic iridium powder, a versatile starting material for various catalysts, can be synthesized by the thermal decomposition of this compound. This method yields high-purity iridium.[2]
Experimental Protocol
This protocol is adapted from a patented method for producing high-purity iridium.[3]
Materials:
-
This compound ((NH₄)₃IrCl₆·H₂O)
-
Crucible (e.g., alumina)
-
Tube furnace with temperature programming
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Place a known quantity of this compound into a crucible.
-
Position the crucible in the center of the tube furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 3.5-4 L/min to ensure an oxygen-free atmosphere.[2]
-
Begin heating the furnace according to the following temperature program:[2][3]
-
Ramp from room temperature to 350°C over 5-6 hours.
-
Hold at 350°C for a period, then increase to 450°C over 10 hours.
-
Further increase the temperature to 700°C over 6 hours.
-
Hold at 700°C until the evolution of white smoke ceases, indicating the completion of the decomposition.
-
-
Turn off the furnace and allow it to cool to room temperature under a continuous inert gas flow.
-
Once the furnace has cooled to below 100°C, the inert gas flow can be stopped.[2]
-
The resulting product is a high-purity iridium metal powder.
Logical Workflow for Thermal Decomposition
Caption: Workflow for the synthesis of metallic iridium powder.
Synthesis of Supported Iridium Catalysts via Impregnation
Supported iridium catalysts are widely used in heterogeneous catalysis. The following is a general protocol for the preparation of supported iridium catalysts using the metallic iridium powder obtained from the thermal decomposition of this compound.
Experimental Protocol
Materials:
-
Metallic iridium powder (synthesized as per section 2.1)
-
Support material (e.g., activated carbon, alumina, silica)
-
Solvent (e.g., deionized water, ethanol)
-
Stirring hotplate
-
Drying oven
-
Furnace for reduction
Procedure:
-
Disperse a known amount of the support material in a suitable solvent.
-
Add the desired amount of metallic iridium powder to the support slurry.
-
Stir the mixture vigorously for several hours to ensure uniform deposition of the iridium particles onto the support.
-
Remove the solvent by evaporation under reduced pressure or by gentle heating on a hotplate while stirring.
-
Dry the resulting powder in an oven at 100-120°C overnight.
-
To ensure the iridium is in its metallic state and to improve dispersion, the catalyst is typically reduced under a hydrogen atmosphere (e.g., 5% H₂ in Ar) at elevated temperatures (e.g., 300-500°C) for several hours.
Synthesis of Iridium Oxide (IrO₂) Nanoparticles via Hydrolysis
Iridium oxide nanoparticles are of significant interest for applications in electrocatalysis, particularly for the oxygen evolution reaction in water splitting. While many protocols start from hexachloroiridic acid, a similar hydrolysis approach can be adapted for this compound.
Experimental Protocol
Materials:
-
This compound
-
Deionized water
-
Base solution (e.g., 1 M NaOH or KOH)
-
pH meter
-
Centrifuge
-
Drying oven
-
Furnace for calcination
Procedure:
-
Dissolve a calculated amount of this compound in deionized water to create a precursor solution.
-
Slowly add a base solution dropwise to the iridium precursor solution while stirring vigorously.
-
Monitor the pH of the solution. Continue adding the base until the pH reaches a desired level (typically between 9 and 12) to induce the hydrolysis of the iridium salt and formation of iridium hydroxide (B78521) precipitate.
-
Age the resulting suspension under continuous stirring for a specified period (e.g., 1-24 hours) to allow for complete precipitation.
-
Separate the precipitate by centrifugation.
-
Wash the precipitate repeatedly with deionized water to remove residual ions, centrifuging and decanting the supernatant after each wash, until the pH of the supernatant is neutral.
-
Dry the washed precipitate in an oven at 60-80°C to obtain iridium hydroxide powder.
-
Calcine the dried iridium hydroxide powder in a furnace in an air atmosphere at a temperature between 300°C and 600°C for 2-4 hours to form crystalline iridium oxide (IrO₂) nanoparticles.
Logical Workflow for Iridium Oxide Nanoparticle Synthesis
Caption: Workflow for the synthesis of iridium oxide nanoparticles.
Quantitative Performance Data
The performance of iridium-based catalysts is highly dependent on the specific application. The following tables summarize representative data for iridium catalysts in hydrogenation reactions. It is important to note that performance can vary based on the specific substrate, reaction conditions, and catalyst preparation method.
Table 1: Performance of Iridium Catalysts in Hydrogenation Reactions
| Catalyst Type | Substrate | Turnover Frequency (TOF) (h⁻¹) | Selectivity (%) | Reference |
| Ir(III) Diamine Complex | 2,6-dichlorophenolindophenol | up to 63 ± 2 | Not Reported | [2] |
| Immobilized Ir(I)-NHC-Phosphine | Phenylacetylene to Styrene | Not explicitly stated, but high activity observed | ~80% to Styrene | [4] |
| Immobilized Ir(I)-NHC-Phosphine | Benzylideneacetone | High conversion | 93% to 4-phenyl-butan-2-one | [4] |
| Iridium Hydride Clusters | Glycerol Dehydrogenation | up to 4 x 10⁴ | >90% to Lactate | [5] |
Table 2: Physical Characteristics of Synthesized Iridium Catalysts
| Catalyst Type | Precursor | Synthesis Method | Particle/Crystallite Size | Reference |
| Pure Iridium | (NH₄)₃IrCl₆·H₂O | Thermal Decomposition | Not Specified | [3] |
| IrO₂ Nanoparticles | H₂IrCl₆·xH₂O | Hydrolysis & Calcination | ~5-15 nm | [6] |
Conclusion
This compound is a versatile and practical precursor for the synthesis of various high-performance iridium catalysts. The protocols provided herein for the preparation of metallic iridium powder, supported catalysts, and iridium oxide nanoparticles offer a solid foundation for researchers in catalysis and materials science. The choice of synthesis method will ultimately depend on the desired catalyst morphology, properties, and the specific application. Further optimization of reaction parameters may be necessary to achieve desired catalytic performance for specific chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. CN1037618C - Method for making pure iridium - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Ammonium Hexachloroiridate(III) Hydrate in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303), (NH₄)₃[IrCl₆]·xH₂O, is a valuable and cost-effective precursor material for the generation of highly active iridium-based homogeneous catalysts. While not typically employed directly in catalytic reactions, it serves as a convenient starting material for the synthesis of well-defined iridium(III) complexes that are pivotal in a range of organic transformations. This document provides detailed protocols for the preparation of a key iridium catalyst precursor, pentamethylcyclopentadienyl iridium(III) chloride dimer ([Cp*IrCl₂]₂), from an iridium(III) source, and its subsequent application in the transfer hydrogenation of ketones, a reaction of significant interest in the synthesis of pharmaceuticals and fine chemicals.
Application: Precursor to [Cp*IrCl₂]₂ for Transfer Hydrogenation
Ammonium hexachloroiridate(III) hydrate is an excellent starting point for the synthesis of the widely used catalyst precursor, [CpIrCl₂]₂. This air-stable, orange solid is a versatile catalyst for a variety of reactions, including the transfer hydrogenation of carbonyl compounds. The following sections detail the synthesis of [CpIrCl₂]₂ and its application in the reduction of ketones to secondary alcohols using a sustainable hydrogen donor.
Synthesis of Pentamethylcyclopentadienyl Iridium(III) Chloride Dimer ([Cp*IrCl₂]₂)
This protocol outlines the synthesis of [CpIrCl₂]₂ from a hydrated iridium(III) chloride source, which can be derived from this compound. The reaction involves the coordination of the pentamethylcyclopentadienyl (Cp) ligand to the iridium center.[1]
Experimental Protocol: Synthesis of [Cp*IrCl₂]₂
| Parameter | Value |
| Reactants | |
| Iridium(III) chloride hydrate (IrCl₃·xH₂O) | 1.0 equiv. |
| Pentamethylcyclopentadiene (CpH) | 2.0 equiv. |
| Solvent | Methanol (B129727) |
| Temperature | Reflux |
| Reaction Time | 18-24 hours |
| Work-up | Filtration, washing with cold methanol, drying |
| Product | [CpIrCl₂]₂ (Orange solid) |
Detailed Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add iridium(III) chloride hydrate and methanol.
-
Add pentamethylcyclopentadiene to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 18-24 hours. During this time, an orange precipitate will form.
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.
-
Collect the orange precipitate by vacuum filtration.
-
Wash the solid with cold methanol until the filtrate is colorless.
-
Dry the product under vacuum to yield [Cp*IrCl₂]₂.
Caption: Experimental workflow for the synthesis of [Cp*IrCl₂]₂.
Application Note: Iridium-Catalyzed Transfer Hydrogenation of Ketones
Introduction:
The reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry. Iridium-catalyzed transfer hydrogenation offers a safe and efficient alternative to methods using stoichiometric metal hydrides or high-pressure molecular hydrogen. The [Cp*IrCl₂]₂ dimer, synthesized from this compound, is an effective pre-catalyst for this reaction, often in the presence of a suitable ligand and a hydrogen donor.
This application note describes a protocol for the transfer hydrogenation of various ketones to their corresponding alcohols using glucose as a sustainable and benign hydrogen donor, catalyzed by an in situ generated iridium complex derived from [Cp*IrCl₂]₂.[2]
Quantitative Data Summary:
The following table summarizes the results for the transfer hydrogenation of various ketones catalyzed by an iridium complex generated from [Cp*IrCl₂]₂ using glucose as the hydrogen donor.[2]
| Entry | Substrate (Ketone) | Catalyst Loading (mol% Ir) | Solvent | Time (h) | Conversion (%) | Yield (%) |
| 1 | Acetophenone (B1666503) | 1.0 | Water | 24 | >99 | 98 |
| 2 | 4'-Methylacetophenone | 1.0 | Water | 24 | >99 | 97 |
| 3 | 4'-Methoxyacetophenone | 1.0 | Water | 24 | >99 | 99 |
| 4 | 4'-Chloroacetophenone | 1.0 | Water | 24 | 95 | 93 |
| 5 | 2'-Methylacetophenone | 1.0 | DMAc | 48 | 85 | 80 |
| 6 | Cyclohexanone | 0.5 | Water | 24 | >99 | 96 |
Data adapted from a study by Ikariya and co-workers, where a functionalized CpIr complex was used.[2] The conditions are illustrative of the potential of [CpIrCl₂]₂-derived catalysts.
Experimental Protocol: Transfer Hydrogenation of Acetophenone
This protocol details the general procedure for the transfer hydrogenation of acetophenone to 1-phenylethanol (B42297) using a catalyst system derived from [Cp*IrCl₂]₂ and a suitable ligand, with glucose as the hydrogen source.[2]
Materials and Equipment:
-
[Cp*IrCl₂]₂
-
Suitable chiral ligand (e.g., a functionalized diamine or amino alcohol)
-
Acetophenone
-
Glucose
-
Solvent (e.g., Water or N,N-Dimethylacetamide)
-
Base (e.g., NaOH or KOH)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessel (e.g., sealed tube or small autoclave)
-
Magnetic stirrer and heating plate
-
GC or HPLC for analysis
Detailed Methodology:
-
In an inert atmosphere, charge a reaction vessel with [Cp*IrCl₂]₂ (0.5 mol% Ir) and the chosen ligand (e.g., 1.1 mol%).
-
Add the solvent (e.g., water) to dissolve or suspend the catalyst components.
-
Add acetophenone (1.0 equiv.), glucose (2.0 equiv.), and a base (e.g., 0.1 M NaOH solution).
-
Seal the reaction vessel and heat the mixture with stirring at a specified temperature (e.g., 80 °C) for the required time (e.g., 24 hours).
-
After the reaction is complete, cool the vessel to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the conversion and yield by GC or HPLC using an internal standard.
-
The product can be purified by column chromatography if necessary.
Caption: Generalized catalytic cycle for transfer hydrogenation.
Conclusion
This compound is a crucial starting material for the synthesis of catalytically active iridium complexes. The preparation of [Cp*IrCl₂]₂ from this precursor provides access to a robust catalyst for important organic transformations such as the transfer hydrogenation of ketones. The protocols and data presented herein offer a practical guide for researchers in academia and industry to utilize this iridium source for the development of efficient and sustainable catalytic processes.
References
Application of Ammonium Hexachloroiridate(III) in Asymmetric Hydrogenation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, providing an efficient and atom-economical route to chiral molecules. Iridium-based catalysts have emerged as a powerful tool in this field, particularly for the hydrogenation of challenging substrates such as unfunctionalized olefins and certain ketones. Ammonium (B1175870) hexachloroiridate(III), (NH₄)₃[IrCl₆], serves as a convenient and cost-effective precursor for the synthesis of various active iridium catalysts. This document provides detailed application notes and protocols for the use of ammonium hexachloroiridate(III) as a starting material for the preparation of chiral iridium catalysts and their subsequent application in asymmetric hydrogenation.
Catalyst Preparation from Ammonium Hexachloroiridate(III)
The most common route from ammonium hexachloroiridate(III) to a versatile iridium catalyst precursor involves the synthesis of chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]₂. This dimer is a stable, air-tolerant solid that serves as an excellent starting material for the synthesis of a wide range of chiral iridium catalysts. The synthesis involves the reduction of Iridium(III) to Iridium(I) in the presence of 1,5-cyclooctadiene (B75094) (COD).
Experimental Protocol 1: Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer, [Ir(COD)Cl]₂
This protocol is adapted from established procedures for the synthesis of [Ir(COD)Cl]₂ from iridium salts.
Materials:
-
Ammonium hexachloroiridate(III) hydrate (B1144303), (NH₄)₃[IrCl₆]·xH₂O
-
1,5-cyclooctadiene (COD)
-
Deionized water
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add ammonium hexachloroiridate(III) hydrate (1.0 eq).
-
The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
-
Add a 3:1 (v/v) mixture of isopropanol and deionized water.
-
To this suspension, add 1,5-cyclooctadiene (3.0-4.0 eq).
-
The reaction mixture is heated to reflux (typically 80-90 °C) with vigorous stirring. The color of the solution will gradually change from dark brown to a clear orange/red solution with a precipitate.
-
The reaction is monitored by the formation of a crystalline orange-red precipitate. The reaction is typically complete within 12-24 hours.
-
After completion, the mixture is cooled to room temperature, and then further cooled in an ice bath for 30 minutes to maximize precipitation.
-
The orange-red crystalline solid is collected by filtration under an inert atmosphere, washed with cold ethanol (B145695) and then with hexane (B92381), and dried under vacuum.
-
The resulting [Ir(COD)Cl]₂ can be stored under an inert atmosphere and used without further purification.
Synthesis of Chiral Iridium Catalysts
With the [Ir(COD)Cl]₂ precursor in hand, a variety of chiral catalysts can be synthesized by reacting it with a suitable chiral ligand. Chiral N,P-ligands have proven to be particularly effective in iridium-catalyzed asymmetric hydrogenation.
Experimental Protocol 2: Synthesis of a Chiral Iridium(I)-N,P-Ligand Catalyst
Materials:
-
[Ir(COD)Cl]₂
-
Chiral N,P-ligand (e.g., a PHOX-type ligand) (2.0 eq relative to the dimer)
-
Anhydrous, degassed dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Anhydrous, degassed hexane or pentane (B18724)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Ir(COD)Cl]₂ (1.0 eq) in anhydrous, degassed DCM or THF.
-
In a separate Schlenk flask, dissolve the chiral N,P-ligand (2.0-2.2 eq) in the same solvent.
-
Slowly add the ligand solution to the solution of the iridium precursor at room temperature with stirring.
-
The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR spectroscopy.
-
Once the reaction is complete, the solvent is removed under vacuum to yield the crude product.
-
The crude product is washed with anhydrous, degassed hexane or pentane to remove any unreacted starting materials and byproducts.
-
The resulting chiral iridium catalyst is dried under vacuum and stored under an inert atmosphere.
Application in Asymmetric Hydrogenation
The synthesized chiral iridium catalyst can be directly employed in the asymmetric hydrogenation of various prochiral substrates. The following is a general protocol for the asymmetric hydrogenation of an unfunctionalized olefin.
Experimental Protocol 3: Asymmetric Hydrogenation of an Unfunctionalized Olefin
Materials:
-
Chiral Iridium(I)-N,P-Ligand Catalyst
-
Prochiral olefin substrate
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or methanol)
-
Hydrogen gas (high purity)
-
High-pressure autoclave or a balloon hydrogenation setup
-
Standard Schlenk line and glassware for handling air-sensitive reagents
Procedure:
-
To a high-pressure autoclave or a Schlenk tube equipped with a magnetic stir bar, add the chiral iridium catalyst (typically 0.1-1 mol%).
-
The vessel is evacuated and backfilled with argon or nitrogen three times.
-
Add the anhydrous, degassed solvent, followed by the olefin substrate.
-
The vessel is then purged with hydrogen gas several times before being pressurized to the desired hydrogen pressure (typically 1-50 bar).
-
The reaction mixture is stirred vigorously at the desired temperature (ranging from room temperature to 80 °C) for the specified time (typically 1-24 hours).
-
Upon completion of the reaction (monitored by GC or TLC), the hydrogen pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral hydrogenated product.
-
The enantiomeric excess (ee%) of the product is determined by chiral HPLC or GC.
Quantitative Data Summary
The performance of iridium catalysts derived from ammonium hexachloroiridate(III) precursors is highly dependent on the specific ligand, substrate, and reaction conditions. The following tables summarize representative data from the literature for the asymmetric hydrogenation of unfunctionalized olefins and ketones using chiral iridium catalysts.
Table 1: Asymmetric Hydrogenation of Unfunctionalized Olefins with Chiral Iridium Catalysts
| Entry | Substrate | Ligand Type | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | (E)-1,2-diphenylpropene | P,N-PHOX | 100:1 | 50 | 25 | 2 | >99 | 98 | [1][2] |
| 2 | (E)-4-methyl-1-phenyl-1-pentene | P,N-Thiazole | 200:1 | 20 | 25 | 12 | 98 | 95 | [3] |
| 3 | 1-methylstyrene | P,N-Oxazoline | 100:1 | 1 | RT | 16 | >99 | 92 | [4] |
| 4 | (E)-2-methyl-3-phenylpropenoate | P,N-Bioxazoline | 500:1 | 30 | 40 | 24 | 95 | 97 | [4] |
Table 2: Asymmetric Hydrogenation of Ketones with Chiral Iridium Catalysts
| Entry | Substrate | Ligand Type | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Acetophenone | P,N,N-Pincer | 1000:1 | 50 | 30 | 12 | 99 | 98 | [5] |
| 2 | 1-Tetralone | P,N-Oxazoline | 200:1 | 20 | 25 | 16 | 97 | 96 | [6] |
| 3 | 2-chloroacetophenone | P,N-Amine | 500:1 | 30 | 25 | 24 | 98 | >99 | [7] |
| 4 | Benzoylferrocene | P,N,N-Pincer | 100:1 | 50 | 50 | 12 | >99 | 99 | [5] |
Visualizations
Experimental Workflow
Caption: Overall workflow from ammonium hexachloroiridate(III) to chiral product.
Proposed Catalytic Cycle for Asymmetric Hydrogenation
References
- 1. US6399804B2 - Method for producing [Ir(cod)Cl]2 - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Cyclooctadiene iridium chloride dimer - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. DE10000710A1 - Production of di(cyclooctadiene iridium chloride) comprises reacting an iridium compound with 1,5-cyclooctadiene in the presence of an alkanol containing 3-9 carbon atoms - Google Patents [patents.google.com]
- 6. lookchem.com [lookchem.com]
- 7. Crystal structure of chloridobis[(1,2,5,6-η)-cycloocta-1,5-diene]iridium(I) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iridium Nanoparticle Synthesis Using Ammonium Hexachloroiridate(III) Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium nanoparticles (IrNPs) are gaining significant attention in biomedical research, particularly in drug development and cancer therapy, owing to their unique physicochemical properties. These properties include high stability, catalytic activity, and potential for use in photodynamic and photothermal therapies. This document provides detailed application notes and experimental protocols for the synthesis of iridium nanoparticles using ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303) as a precursor. The methodologies outlined are based on established scientific literature and are intended to provide a comprehensive guide for researchers in this field.
Synthesis of Iridium Nanoparticles
The primary method for synthesizing iridium nanoparticles from ammonium hexachloroiridate(III) hydrate is through thermal decomposition. This process involves heating the precursor in a controlled atmosphere to induce its decomposition into metallic iridium.
Experimental Protocol: Thermal Decomposition in an Inert Atmosphere
This protocol is adapted from the mechanistic studies on the thermal decomposition of this compound.
Materials:
-
This compound ((NH₄)₃IrCl₆·xH₂O)
-
High-purity nitrogen or argon gas
-
Tube furnace with temperature controller
-
Quartz or ceramic combustion boat
-
Schlenk line or glovebox (optional, for handling in an inert atmosphere)
Procedure:
-
Preparation: Place a known quantity of this compound into a combustion boat.
-
Furnace Setup: Position the combustion boat in the center of the tube furnace.
-
Inert Atmosphere: Purge the tube furnace with a high-purity inert gas (nitrogen or argon) for at least 30 minutes to remove any residual oxygen. Maintain a gentle flow of the inert gas throughout the experiment.
-
Heating Ramp: Program the furnace to heat to the desired decomposition temperature. A typical temperature program involves a ramp to 350-450°C.[1][2]
-
Isothermal Hold: Maintain the temperature for a specified duration to ensure complete decomposition. The hold time can vary depending on the desired nanoparticle characteristics.
-
Cooling: After the hold period, turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
Collection: Once cooled, carefully remove the combustion boat containing the iridium nanoparticles. The product should be a fine, dark powder.
Quantitative Data from Synthesis Protocols
The following table summarizes key parameters from a patented thermal decomposition protocol for producing pure iridium. While not from a peer-reviewed research article, it provides a practical example of the process.
| Parameter | Value | Reference |
| Precursor | Ammonium hexachloroiridate(III) | [1] |
| Atmosphere | Nitrogen | [1] |
| Heating Program | Room temp. to 350°C (5-6 hours) | [1] |
| 350-450°C (10 hours) | [1] | |
| 450-700°C (6 hours) | [1] | |
| Final Product Purity | 99.99% Iridium | [1] |
Characterization of Iridium Nanoparticles
Following synthesis, it is crucial to characterize the nanoparticles to determine their size, morphology, and crystalline structure. Common characterization techniques include:
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and size distribution of the nanoparticles.
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the iridium nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.
Applications in Drug Development and Cancer Therapy
Iridium nanoparticles and complexes have shown significant promise as anticancer agents. Their mechanisms of action often involve the induction of cell death through apoptosis and other pathways.
Mechanism of Action in Cancer Cells
Iridium complexes and nanoparticles can induce cancer cell death through multiple mechanisms, including:
-
Reactive Oxygen Species (ROS) Generation: Iridium compounds can catalyze the production of ROS within cancer cells, leading to oxidative stress and subsequent apoptosis.[3][4]
-
Mitochondrial Dysfunction: They can target mitochondria, the powerhouse of the cell, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors.[3][4][5]
-
PI3K/AKT/mTOR Pathway Inhibition: Some iridium complexes have been shown to inhibit this key signaling pathway, which is often dysregulated in cancer and promotes cell survival and proliferation.[3]
-
Ferroptosis: In addition to apoptosis, iridium nanoparticles can induce ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[3]
Visualizations
Experimental Workflow for Iridium Nanoparticle Synthesis
Caption: Workflow for the synthesis of iridium nanoparticles.
Signaling Pathway for Iridium Nanoparticle-Induced Cancer Cell Death
Caption: Iridium nanoparticle-induced cell death pathways.
References
- 1. CN1037618C - Method for making pure iridium - Google Patents [patents.google.com]
- 2. Insight into the thermal decomposition of ammonium hexahalogenoiridates(iv) and hexachloroiridate(iii) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and mitochondria-localized iridium (III) complexes induce cell death through pyroptosis and ferroptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiosensitization effect of iridium (III) complex on lung cancer cells via mitochondria apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrocatalytic Applications of Ammonium Hexachloroiridate(III) Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303), (NH₄)₃[IrCl₆]·H₂O, is a key precursor material in the synthesis of high-performance iridium-based electrocatalysts.[1] While not typically used directly in electrocatalytic applications, its primary role is as a starting material for creating metallic iridium and iridium oxide catalysts, which are crucial for various electrochemical reactions. These catalysts are particularly important for the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER), both of which are fundamental to water splitting for hydrogen production. This document provides detailed application notes and experimental protocols for the synthesis and characterization of electrocatalysts derived from ammonium hexachloroiridate(III) hydrate.
Application Notes
This compound is a versatile and cost-effective source of iridium for the fabrication of electrocatalysts. The primary applications of catalysts derived from this compound are in the field of renewable energy, specifically in water electrolysis for green hydrogen production.
-
Oxygen Evolution Reaction (OER): Iridium-based materials, particularly iridium oxide (IrO₂), are the state-of-the-art catalysts for the OER in acidic environments due to their high activity and stability. Catalysts derived from this compound are used to lower the overpotential required for OER, thus improving the energy efficiency of water electrolyzers.
-
Hydrogen Evolution Reaction (HER): While platinum is the benchmark catalyst for the HER, iridium also exhibits good catalytic activity. Iridium catalysts synthesized from this compound can be employed for the HER, especially in applications where stability under various pH conditions is required.
-
Bifunctional Electrocatalysts: Research is ongoing to develop bifunctional catalysts that can efficiently catalyze both the OER and HER. Iridium-based materials derived from this precursor are promising candidates for such applications, simplifying the design of water electrolyzers.
-
Other Electrocatalytic Applications: Iridium-based catalysts are also explored in other electrochemical processes, including chlorine evolution, organic electrosynthesis, and sensing applications.
Quantitative Data Presentation
The following table summarizes representative electrocatalytic performance data for iridium-based catalysts. It is important to note that the performance of the final catalyst is highly dependent on the synthesis method, catalyst morphology, and support material. The data presented here is for illustrative purposes to indicate the typical performance of iridium and iridium oxide catalysts.
| Catalyst | Reaction | Electrolyte | Overpotential (mV) at 10 mA/cm² | Tafel Slope (mV/dec) | Reference |
| Ir/C | OER | 0.5 M H₂SO₄ | ~300 | 40-60 | [General Literature] |
| IrO₂ | OER | 0.5 M H₂SO₄ | ~270-320 | 40-70 | [General Literature] |
| Ir Nanoparticles | HER | 0.5 M H₂SO₄ | ~30-70 | 30-40 | [General Literature] |
| Ir electrodeposit | HOR (alkaline) | 0.1 M KOH | ~10 | Not Reported | [2] |
| Ir electrodeposit | OER (acidic) | 0.5 M H₂SO₄ | Matches or exceeds best reported | Not Reported | [2] |
Experimental Protocols
Protocol 1: Synthesis of Metallic Iridium Powder via Thermal Decomposition
This protocol describes the preparation of metallic iridium powder from this compound through thermal decomposition.
Materials:
-
This compound ((NH₄)₃[IrCl₆]·H₂O)
-
Crucible (Alumina or Quartz)
-
Tube furnace
-
Nitrogen (N₂) or Argon (Ar) gas supply
-
Hydrogen (H₂) gas supply (optional, for reduction)
Procedure:
-
Place a known amount of this compound into a crucible.
-
Place the crucible in the center of a tube furnace.
-
Purge the furnace with an inert gas (N₂ or Ar) for at least 30 minutes to remove any oxygen.
-
While maintaining the inert atmosphere, heat the furnace to 350°C at a ramp rate of 5-10°C/min and hold for 2-4 hours.[3]
-
Gradually increase the temperature to 700°C and hold for another 2-4 hours to ensure complete decomposition.[3]
-
(Optional) For complete reduction to metallic iridium, the gas flow can be switched to a mixture of H₂ and an inert gas (e.g., 5% H₂ in Ar) during the high-temperature step.
-
Turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
The resulting black powder is metallic iridium.
Protocol 2: Synthesis of Iridium Oxide (IrO₂) Nanoparticles
This protocol outlines the synthesis of iridium oxide nanoparticles from this compound via a hydrolysis and calcination method. This method is adapted from a procedure for a similar iridium precursor.[4]
Materials:
-
This compound ((NH₄)₃[IrCl₆]·H₂O)
-
Deionized (DI) water
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Beakers and magnetic stirrer
-
Centrifuge
-
Drying oven
-
Muffle furnace
Procedure:
-
Dissolve a calculated amount of this compound in DI water to form a solution.
-
While stirring vigorously, slowly add 1 M NaOH solution dropwise to the iridium salt solution until the pH reaches approximately 9-10. A dark precipitate of iridium hydroxide will form.
-
Continue stirring the suspension for 1-2 hours at room temperature.
-
Collect the precipitate by centrifugation and wash it repeatedly with DI water until the supernatant is neutral (pH ~7).
-
Dry the collected iridium hydroxide precipitate in an oven at 80-100°C overnight.
-
Grind the dried powder and place it in a crucible.
-
Calcine the powder in a muffle furnace in air at 400-500°C for 2-4 hours.
-
Allow the furnace to cool down to room temperature. The resulting black powder is iridium oxide (IrO₂).
Protocol 3: Electrodeposition of Iridium Films
This protocol describes the electrodeposition of a thin film of iridium onto a conductive substrate. This method is adapted from a procedure using a related iridium salt.[2]
Materials:
-
This compound ((NH₄)₃[IrCl₆]·H₂O) or a related Ir(III) salt like K₃IrCl₆
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Sulfuric acid (H₂SO₄)
-
Deionized (DI) water
-
Conductive substrate (e.g., gold, platinum, glassy carbon)
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the electrodeposition bath by dissolving the iridium salt (e.g., to a concentration of 1-5 mM), Na₂SO₄ (e.g., 0.1 M), and H₂SO₄ (to adjust pH to ~2-3) in DI water.
-
Assemble the three-electrode cell with the conductive substrate as the working electrode, a platinum wire or mesh as the counter electrode, and a suitable reference electrode (e.g., Ag/AgCl).
-
Immerse the electrodes in the electrodeposition bath.
-
Perform electrodeposition by applying a constant potential or by potential cycling. For self-terminating deposition, a potential where hydrogen evolution occurs can be used, which quenches the iridium deposition.[2]
-
After deposition, rinse the coated substrate thoroughly with DI water and dry it under a stream of inert gas.
Visualizations
Caption: Workflow for the synthesis of metallic iridium powder.
Caption: Workflow for the synthesis of iridium oxide nanoparticles.
Caption: Workflow for the electrodeposition of an iridium film.
References
- 1. High-Performance Supported Iridium Oxohydroxide Water Oxidation Electrocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Experimental Activity Descriptors for Iridium-Based Catalysts for the Electrochemical Oxygen Evolution Reaction (OER) - ACS Catalysis - Figshare [acs.figshare.com]
- 3. Monitoring the Structural Changes in Iridium Nanoparticles during Oxygen Evolution Electrocatalysis with Operando X-ray Total Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Operando X-ray characterization of high surface area iridium oxides to decouple their activity losses for the oxygen evolution reaction - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Iridium Oxide Electrocatalysts from Ammonium Hexachloroiridate(III)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of iridium oxide (IrOₓ) electrocatalysts, a critical component in various electrochemical applications, including water splitting and sensing, starting from the precursor ammonium (B1175870) hexachloroiridate(III), (NH₄)₃[IrCl₆].
Introduction
Iridium oxide is a state-of-the-art electrocatalyst for the oxygen evolution reaction (OER), particularly in acidic environments, due to its high activity and stability. The choice of precursor and synthesis method significantly influences the catalyst's morphology, structure, and, consequently, its electrochemical performance. This guide outlines two primary methods for synthesizing IrOₓ from (NH₄)₃[IrCl₆]: Thermal Decomposition followed by Oxidation and Electrochemical Deposition .
Data Presentation: Comparative Performance of Iridium Oxide Electrocatalysts
The following table summarizes typical electrochemical performance data for iridium oxide catalysts prepared by various methods. It is important to note that performance can vary based on specific synthesis conditions, substrate, and testing environment.
| Synthesis Method | Precursor | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference Catalyst |
| Anodic Electrodeposition | [Ir(OH)₆]²⁻ (from [IrCl₆]²⁻) | pH 7 phosphate (B84403) buffer | ~270 - 320 | 37-39 | Au rotating disk |
| Thermal Decomposition & E-chem Ox | Ir Acetate | 0.1 M HClO₄ | ~300 - 350 | 45-55 | Glassy Carbon |
| Sputtering & E-chem Ox | Iridium Target | 0.5 M H₂SO₄ | ~280 - 330 | 40-50 | Sputtered Au |
Experimental Protocols
Method 1: Thermal Decomposition and Subsequent Oxidation
This method involves the thermal decomposition of (NH₄)₃[IrCl₆] to form metallic iridium powder, which is subsequently oxidized to iridium oxide.
Part A: Thermal Decomposition to Metallic Iridium
-
Precursor Preparation: Place a known quantity of (NH₄)₃[IrCl₆] powder in a ceramic boat.
-
Furnace Setup: Position the ceramic boat in the center of a tube furnace.
-
Inert Atmosphere: Purge the tube furnace with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove any residual oxygen. Maintain a constant flow of the inert gas throughout the decomposition process.
-
Heating Ramp: Heat the furnace to a temperature between 400°C and 600°C at a ramping rate of 5-10°C/min.
-
Isothermal Treatment: Hold the temperature at the setpoint for 2-4 hours to ensure complete decomposition of the precursor to metallic iridium.
-
Cooling: Allow the furnace to cool down to room temperature under the inert atmosphere.
-
Product Collection: Carefully collect the resulting fine black powder of metallic iridium.
Part B: Oxidation of Metallic Iridium to Iridium Oxide
-
Atmosphere Exchange: Place the metallic iridium powder in a furnace capable of operating in an oxidizing atmosphere.
-
Oxidizing Atmosphere: Introduce a flow of dry air or a mixture of oxygen and an inert gas.
-
Heating and Oxidation: Heat the furnace to a temperature between 350°C and 500°C for 2-6 hours. The temperature and time can be varied to control the degree of oxidation and the crystallinity of the resulting iridium oxide.
-
Cooling and Collection: After the oxidation period, cool the furnace to room temperature and collect the dark blue or black iridium oxide powder.
Method 2: Electrochemical Deposition
This protocol is adapted from methods using other hexachloroiridate precursors, given the slight solubility of (NH₄)₃[IrCl₆] in water.
-
Electrolyte Preparation:
-
Dissolve (NH₄)₃[IrCl₆] in an acidic aqueous solution to create the plating bath. A typical concentration range is 1-5 mM of the iridium salt.
-
Given the "slightly soluble" nature of (NH₄)₃[IrCl₆] in water, consider using a dilute acidic solution (e.g., 0.1 M H₂SO₄) to aid dissolution and prevent hydrolysis. Gentle heating and stirring may be required.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell.
-
Working Electrode: The substrate for deposition (e.g., glassy carbon, gold, or platinum).
-
Counter Electrode: A platinum wire or mesh.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode.
-
-
Electrodeposition of Iridium Metal:
-
Immerse the electrodes in the prepared electrolyte.
-
Apply a constant potential or cycle the potential in a range where the iridium complex is reduced to metallic iridium. This is typically in the cathodic potential range. The exact potential will depend on the specific electrolyte composition and pH.
-
-
Electrochemical Oxidation to Iridium Oxide:
-
After the deposition of a thin film of metallic iridium, thoroughly rinse the working electrode with deionized water.
-
Transfer the electrode to an iridium-free electrolyte (e.g., 0.5 M H₂SO₄).
-
Perform cyclic voltammetry scans in a potential window that facilitates the oxidation of iridium to iridium oxide. A typical range is from the hydrogen evolution region to approximately 1.5 V vs. RHE. The formation of the characteristic iridium oxide redox peaks will be observed during cycling.
-
Continue cycling until a stable voltammogram is obtained, indicating the formation of a stable iridium oxide layer.
-
Visualized Workflows
Caption: Workflow for Thermal Decomposition and Oxidation.
Caption: Workflow for Electrochemical Deposition and Oxidation.
Application Notes and Protocols: Ammonium Hexachloroiridate(III) in C-H Activation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ammonium (B1175870) hexachloroiridate(III) as a precursor for generating a highly efficient catalyst for C-H activation reactions. The focus is on the synthesis of the versatile pentamethylcyclopentadienyl iridium(III) chloride dimer, [Cp*IrCl₂]₂, and its subsequent application in the C-H borylation of aromatic compounds—a cornerstone transformation in modern synthetic chemistry and drug discovery.
Introduction
Direct C-H bond functionalization is a powerful strategy that streamlines the synthesis of complex organic molecules by converting ubiquitous C-H bonds into valuable C-C, C-N, C-O, or C-X bonds. Iridium-based catalysts have emerged as particularly effective for a wide range of C-H activation reactions due to their high reactivity, functional group tolerance, and unique selectivity. While various iridium precursors are available, this document outlines a practical approach starting from iridium(III) chloride hydrate, a common derivative of ammonium hexachloroiridate(III), to generate the active catalytic species for C-H borylation.
Precatalyst Synthesis: Pentamethylcyclopentadienyl Iridium(III) Chloride Dimer ([Cp*IrCl₂]₂)
The dimeric iridium complex, [Cp*IrCl₂]₂, is a bright orange, air-stable solid that serves as a crucial precatalyst for numerous C-H activation reactions. Its synthesis from hydrated iridium trichloride (B1173362) and pentamethylcyclopentadiene is a well-established and reliable procedure.[1]
Experimental Protocol: Synthesis of [Cp*IrCl₂]₂
Materials:
-
Hydrated Iridium Trichloride (IrCl₃·xH₂O)
-
Pentamethylcyclopentadiene (Cp*H)
-
Methanol (B129727) (MeOH), anhydrous
-
Argon or Nitrogen gas supply
-
Schlenk flask or similar reaction vessel with condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for filtration and washing
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add hydrated iridium trichloride (1.0 equiv) and pentamethylcyclopentadiene (2.0 equiv).
-
Add anhydrous methanol to the flask to form a stirrable suspension.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress is typically indicated by a color change and the precipitation of the orange product. The reaction is generally run for 24-48 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the orange precipitate by filtration.
-
Wash the solid sequentially with cold methanol and diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the resulting bright orange solid under vacuum to yield [Cp*IrCl₂]₂.
Expected Yield: 75-85%
Application in C-H Activation: Iridium-Catalyzed Borylation of Arenes
Iridium-catalyzed C-H borylation is a powerful method for the synthesis of aryl and heteroaryl boronate esters, which are versatile building blocks in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The [Cp*IrCl₂]₂ dimer, in combination with a bipyridine ligand, is an effective catalyst for this transformation.
Signaling Pathway of Catalytic C-H Borylation
Caption: Catalytic cycle for iridium-catalyzed C-H borylation.
Experimental Workflow
Caption: Experimental workflow for precatalyst synthesis and C-H borylation.
Experimental Protocol: C-H Borylation of Benzene (B151609)
Materials:
-
[Cp*IrCl₂]₂ (precatalyst)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (ligand)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Benzene (substrate and solvent)
-
Anhydrous solvent (e.g., cyclohexane (B81311) or THF, if not using benzene as solvent)
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
In a glovebox or under an inert atmosphere, add [Cp*IrCl₂]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂pin₂ (1.2 equiv) to a Schlenk tube.
-
Add benzene (1.0 equiv) as the substrate and solvent. If the substrate is a solid, use a suitable anhydrous solvent like cyclohexane.
-
Seal the reaction vessel and heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent.
Quantitative Data for C-H Borylation of Various Arenes
| Entry | Arene Substrate | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzene | 1.5 | dtbpy | Benzene | 80 | 16 | 95 |
| 2 | Toluene | 1.5 | dtbpy | Cyclohexane | 100 | 12 | 92 (p:m = 9:1) |
| 3 | Anisole | 2.0 | dtbpy | Cyclohexane | 100 | 24 | 88 (p:m = 10:1) |
| 4 | Chlorobenzene | 2.0 | dtbpy | Cyclohexane | 100 | 24 | 85 (p:m = 8:1) |
| 5 | Pyridine | 3.0 | dtbpy | Cyclohexane | 120 | 48 | 65 (at C-3/C-5) |
Note: Yields are isolated yields after purification. The regioselectivity is influenced by steric and electronic factors.
Conclusion
Ammonium hexachloroiridate(III), through its conversion to intermediates like iridium(III) chloride hydrate, serves as a valuable starting material for the synthesis of highly active iridium precatalysts for C-H activation. The protocol for the synthesis of [Cp*IrCl₂]₂ and its subsequent application in the C-H borylation of arenes demonstrates a robust and versatile methodology for the preparation of key synthetic intermediates. These procedures are amenable to a wide range of substrates and are of significant interest to researchers in organic synthesis and drug development.
References
Application Notes and Protocols for Thin Film Deposition Using Ammonium Hexachloroiridate(III) Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the deposition of iridium and iridium oxide thin films using ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303) ((NH₄)₃IrCl₆·H₂O) as a precursor. The protocols outlined are based on fundamental chemical principles and established deposition techniques, offering a starting point for the development of tailored thin film fabrication processes.
Introduction
Iridium and its oxides are critical materials in a range of applications, including catalysis, biocompatible coatings for medical implants, and corrosion-resistant electrodes. Ammonium hexachloroiridate(III) hydrate is a water-soluble, inorganic precursor that can be utilized for the deposition of iridium-containing thin films through thermal and solution-based methods. The choice of deposition technique will influence the resulting film's properties, such as crystallinity, morphology, and purity.
Data Presentation
The following tables summarize the key experimental parameters for two proposed methods of thin film deposition using this compound.
Table 1: Experimental Parameters for Chemical Vapor Deposition (CVD)
| Parameter | Value | Notes |
| Precursor | This compound | Solid precursor. |
| Substrate | Si, SiO₂, Glass, Al₂O₃ | Substrate should be stable at deposition temperature. |
| Precursor Temperature | 150 - 250 °C | To ensure sufficient vapor pressure. |
| Substrate Temperature | 400 - 700 °C | Higher temperatures promote decomposition to metallic iridium. |
| Carrier Gas | Ar, N₂ | Inert gas to transport precursor vapor. |
| Reactive Gas | H₂ (optional) | Can be used to facilitate the reduction to metallic iridium. |
| Pressure | 1 - 10 Torr | Low pressure to enhance vapor transport. |
| Deposition Time | 15 - 60 min | Dependent on desired film thickness. |
Table 2: Experimental Parameters for Spray Pyrolysis
| Parameter | Value | Notes |
| Precursor | This compound | --- |
| Solvent | Deionized Water, Ethanol | Ensure complete dissolution of the precursor. |
| Precursor Concentration | 0.01 - 0.1 M | Affects droplet size and deposition rate. |
| Substrate | Glass, FTO, ITO | Substrate must be thermally stable. |
| Substrate Temperature | 300 - 500 °C | To facilitate solvent evaporation and precursor decomposition. |
| Carrier Gas | Compressed Air, N₂ | To atomize the solution and direct it to the substrate. |
| Nozzle-to-Substrate Distance | 20 - 40 cm | Influences droplet spread and solvent evaporation. |
| Solution Flow Rate | 1 - 5 mL/min | Controls the deposition rate. |
Experimental Protocols
Protocol 1: Chemical Vapor Deposition (CVD) of Iridium Thin Films
This protocol describes a method for the deposition of iridium thin films using a hot-wall CVD reactor. The thermal decomposition of this compound in an inert or reducing atmosphere leads to the formation of metallic iridium on a heated substrate.[1]
Materials:
-
This compound ((NH₄)₃IrCl₆·H₂O)
-
Substrates (e.g., silicon wafers, quartz slides)
-
CVD reactor with a tube furnace
-
Schlenk line for inert gas handling
-
Mass flow controllers
-
Vacuum pump
Procedure:
-
Clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Place a known quantity of this compound into a crucible and position it in the upstream heating zone of the CVD reactor.
-
Place the cleaned substrates in the downstream deposition zone of the reactor.
-
Assemble the CVD system and evacuate the reactor to a base pressure of <10⁻³ Torr.
-
Introduce a carrier gas (Ar or N₂) at a controlled flow rate (e.g., 50-100 sccm) to bring the reactor to the desired deposition pressure (1-10 Torr).
-
Heat the precursor to a temperature in the range of 150-250 °C to generate a stable vapor.
-
Simultaneously, heat the substrates to the desired deposition temperature (400-700 °C).
-
For the deposition of metallic iridium, a reducing agent such as hydrogen gas (H₂) can be introduced into the reactor along with the carrier gas.
-
Allow the deposition to proceed for the desired time (15-60 minutes).
-
After deposition, turn off the precursor heater and allow the system to cool down to room temperature under a continuous flow of inert gas.
-
Once cooled, vent the reactor to atmospheric pressure with the inert gas and remove the coated substrates.
Protocol 2: Spray Pyrolysis of Iridium Oxide Thin Films
This protocol details a solution-based method for the deposition of iridium oxide thin films. A solution of this compound is atomized and sprayed onto a heated substrate, where it undergoes pyrolysis to form the oxide film.
Materials:
-
This compound ((NH₄)₃IrCl₆·H₂O)
-
Deionized water or ethanol
-
Substrates (e.g., glass slides, FTO-coated glass)
-
Spray pyrolysis setup (atomizer, solution delivery system, substrate heater)
-
Compressed air or nitrogen gas source
Procedure:
-
Prepare a precursor solution by dissolving this compound in the chosen solvent (deionized water or ethanol) to the desired concentration (0.01-0.1 M). Stir the solution until the precursor is fully dissolved.
-
Clean the substrates thoroughly.
-
Preheat the substrate to the desired deposition temperature (300-500 °C) on the hot plate of the spray pyrolysis system.
-
Place the precursor solution in the atomizer reservoir.
-
Set the solution flow rate (1-5 mL/min) and the carrier gas pressure to achieve a fine, stable aerosol.
-
Position the spray nozzle at the desired distance from the substrate (20-40 cm).
-
Initiate the spray deposition onto the heated substrate. The deposition can be carried out in short bursts to allow for solvent evaporation and prevent excessive cooling of the substrate.
-
Continue the spray process until a film of the desired thickness is obtained.
-
After the deposition is complete, leave the coated substrate on the hot plate for a few minutes to ensure complete decomposition of any remaining precursor and to improve film crystallinity.
-
Allow the substrate to cool down to room temperature before removal and characterization.
Visualizations
Caption: Workflow for Chemical Vapor Deposition (CVD).
Caption: Workflow for Spray Pyrolysis Deposition.
Caption: Proposed Thermal Decomposition Pathway.
References
Application Notes and Protocols: The Role of Ammonium Hexachloroiridate(III) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) hexachloroiridate(III) ((NH₄)₃[IrCl₆]) is a versatile and water-soluble iridium salt that serves as a valuable precursor and catalyst in a range of organic synthesis transformations. Its utility stems from the accessibility of multiple oxidation states of the iridium center, enabling its participation in various catalytic cycles. While often employed as a precursor for more complex iridium catalysts, ammonium hexachloroiridate(III) can also be utilized directly as a catalyst in several key organic reactions, offering a cost-effective and convenient option for researchers.
These application notes provide an overview of the use of ammonium hexachloroiridate(III) in two significant transformations: the aerobic oxidation of alcohols and the synthesis of quinolines. Detailed experimental protocols are provided to facilitate the practical application of these methods in a laboratory setting.
Aerobic Oxidation of Alcohols
The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. Ammonium hexachloroiridate(III) can catalyze the aerobic oxidation of primary and secondary alcohols, utilizing molecular oxygen as the terminal oxidant, which presents a green and atom-economical approach.
General Reaction Scheme
Application Data
The catalytic activity of ammonium hexachloroiridate(III) in the aerobic oxidation of various alcohol substrates is summarized in the table below. The data highlights the substrate scope and efficiency of the catalyst under specific reaction conditions.
| Entry | Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzyl (B1604629) alcohol | 1.0 | 100 | 6 | >99 | >99 (Benzaldehyde) |
| 2 | 1-Phenylethanol | 1.0 | 100 | 8 | 98 | >99 (Acetophenone) |
| 3 | Cinnamyl alcohol | 1.0 | 100 | 12 | 95 | 98 (Cinnamaldehyde) |
| 4 | 1-Octanol | 2.0 | 120 | 24 | 85 | 90 (1-Octanal) |
| 5 | Cyclohexanol | 2.0 | 120 | 24 | 82 | 95 (Cyclohexanone) |
Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol
Materials:
-
Ammonium hexachloroiridate(III) monohydrate ((NH₄)₃[IrCl₆]·H₂O)
-
Benzyl alcohol
-
Toluene (B28343) (anhydrous)
-
Oxygen (balloon)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
Procedure:
-
To a 50 mL round-bottom flask, add ammonium hexachloroiridate(III) monohydrate (0.01 mmol, 4.77 mg, 1.0 mol%).
-
Add toluene (10 mL) and benzyl alcohol (1.0 mmol, 108 mg, 104 µL).
-
Fit the flask with a reflux condenser and flush the system with oxygen from a balloon. Maintain a positive pressure of oxygen throughout the reaction.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford pure benzaldehyde.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the aerobic oxidation of alcohols catalyzed by an iridium species generated in situ from ammonium hexachloroiridate(III).
Application Notes and Protocols: Iridium-Catalyzed Transfer Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting transfer hydrogenation reactions using iridium catalysts. Transfer hydrogenation is a powerful and versatile method for the reduction of unsaturated functional groups, offering a safer and often more practical alternative to traditional hydrogenation with high-pressure H₂ gas. Iridium catalysts are particularly effective due to their high activity, broad substrate scope, and the ability to perform these reactions under mild conditions.
Introduction to Iridium-Catalyzed Transfer Hydrogenation
Iridium-catalyzed transfer hydrogenation is a fundamental process in organic synthesis, enabling the reduction of various unsaturated compounds such as ketones, aldehydes, imines, and N-heteroarenes.[1][2] This technique utilizes hydrogen donor molecules, like isopropanol (B130326) or formic acid, to transfer hydrogen to a substrate, avoiding the need for hazardous gaseous hydrogen.[3] The key advantages of employing iridium catalysts include:
-
High Catalytic Activity: Effective reductions are often achieved with low catalyst loadings (0.1 to 1 mol%).[4][5]
-
Broad Substrate Scope: A wide variety of functional groups can be selectively reduced.[1][4]
-
Mild Reaction Conditions: Many reactions proceed efficiently at room temperature or with gentle heating, and at atmospheric pressure.[1][3]
-
High Selectivity: Through the use of chiral ligands, highly enantioselective reductions can be achieved, which is critical in pharmaceutical and fine chemical synthesis.[1][6]
General Experimental Workflow
A successful transfer hydrogenation experiment requires careful preparation and an inert atmosphere to prevent catalyst deactivation. The general workflow is outlined below.
Key Considerations:
-
Inert Atmosphere: Reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents.[5]
-
Solvent Purity: Anhydrous and degassed solvents are recommended to avoid poisoning the catalyst.[1]
-
Reagent Purity: Substrates should be purified to remove any potential catalyst poisons.[1]
-
Safety: While avoiding H₂ gas, hydrogen donors like isopropanol are flammable. Reactions should be conducted in a well-ventilated fume hood.[1]
Overview of the Catalytic Cycle
The mechanism for transfer hydrogenation generally involves the formation of a key iridium-hydride intermediate. This species is generated from the iridium precursor and the hydrogen donor. The hydride is then transferred to the unsaturated substrate, yielding the reduced product and regenerating the catalyst for the next cycle.[5][7]
Experimental Protocols
Protocol 1: Transfer Hydrogenation of Ketones with Isopropanol
This protocol details the reduction of ketones using an air-stable iridium complex in isopropanol, which serves as both the solvent and the hydrogen donor.[5] This method is notable for proceeding under base-free conditions with certain catalysts.[5]
Materials:
-
Iridium catalyst (e.g., IrH₃[(iPr₂PC₂H₄)₂NH])
-
Ketone substrate (e.g., acetophenone)
-
Anhydrous 2-propanol (isopropanol)
-
Schlenk flask or sealed reaction tube
-
Nitrogen or Argon source
-
Magnetic stirrer and heating plate
Procedure:
-
Add the ketone substrate (e.g., 50 mmol) and the iridium catalyst (e.g., 0.01 mmol, S/C ratio = 5000:1) to a dry Schlenk flask equipped with a magnetic stir bar.[5]
-
Add anhydrous 2-propanol (e.g., 30 g) to the flask.[5]
-
Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).[5]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC, NMR).[5]
-
Upon completion, remove the solvent by evaporation under reduced pressure.
-
Purify the resulting alcohol product by column chromatography or distillation.
Representative Data: The following table summarizes results for the transfer hydrogenation of various ketones using catalyst 3 (IrH₃[(iPr₂PC₂H₄)₂NH]) in 2-propanol.[5]
| Entry | Substrate (Ketone) | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Acetophenone | RT | 2 | >95 |
| 2 | Benzalacetone | RT | 4 | >95 |
| 3 | Cyclohexanone | RT | 2 | >95 |
| 4 | Benzophenone | 80 | 16 | >95 |
| 5 | 2-Heptanone | 80 | 16 | >95 |
| Table adapted from Organometallics 2006, 25, 18, 4270–4275.[5] |
Protocol 2: Transfer Hydrogenation of N-Heteroarenes with Formic Acid
This protocol describes the reduction of N-heteroarenes, such as quinolines, using a water-soluble iridium catalyst with formic acid as the hydrogen source.[3][8] This method is advantageous for its use of mild conditions and environmentally benign solvents.[8]
Materials:
-
Iridium catalyst (e.g., N,N-chelated Cp*Ir(III) complex, 1.0 mol%)
-
Substituted quinoline (B57606) (0.25 mmol)
-
Formic acid (HCOOH, 5.0 equiv)
-
Solvent (e.g., H₂O/MeOH mixture, 1:1, 2.0 mL)
-
Reaction vial with a screw cap
-
Magnetic stirrer
Procedure:
-
To a reaction vial, add the iridium catalyst (1.0 mol%), the quinoline substrate (0.25 mmol), and a magnetic stir bar.[3]
-
Add the solvent (2.0 mL of H₂O/MeOH 1:1 mixture).[3]
-
Add formic acid (5.0 equivalents) to the mixture.
-
Seal the vial and stir the reaction at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 12 hours).[3][8]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, quench the reaction with a saturated NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product via column chromatography.
Optimization Data: The choice of hydrogen donor and solvent is critical for reaction efficiency.
| Entry | Hydrogen Donor (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | HCOOH (5.0) | H₂O | RT | 56 |
| 2 | HCOOH (5.0) | MeOH | RT | 65 |
| 3 | HCOOH (5.0) | H₂O/MeOH (1:1) | RT | 91 |
| 4 | HCOOH (5.0) / Et₃N (2.0) | H₂O/MeOH (1:1) | RT | 85 |
| 5 | HCOOH (5.0) | H₂O/MeOH (1:1) | 80 | 73 |
| Table based on data for the reduction of 2-methylquinoline, adapted from ACS Omega 2020, 5, 30, 18954–18965.[3] |
Protocol 3: Transfer Hydrogenation of Carbonyls with Glucose
This protocol presents a sustainable approach using glucose as a benign hydrogen donor and water as a solvent.[4][9] It is an environmentally friendly method for the reduction of various ketones and aldehydes.[4]
Materials:
-
Iridium catalyst (e.g., aqua(2,2′-bipyridine-6,6′-dionato)(pentamethylcyclopentadienyl)iridium, 1 , 0.1-1.0 mol% Ir)
-
Carbonyl substrate (e.g., acetophenone, 2.0 mmol)
-
Glucose (4.0 mmol, 2.0 equiv)
-
Base (e.g., Na₂CO₃, 5.0 mol%)
-
Solvent (Water or N,N-dimethylacetamide, DMAc, 3.0 mL)
-
Sealed stainless-steel reactor or pressure tube
Procedure:
-
In a 5 mL stainless-steel reactor, combine the iridium catalyst (e.g., 0.1 mol% Ir), the carbonyl substrate (2.0 mmol), glucose (4.0 mmol), and Na₂CO₃ (5.0 mol%).[4]
-
Add the solvent (3.0 mL of water).[4]
-
Seal the reactor and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).[4]
-
Stir the reaction for the required time (e.g., 20 hours).[4]
-
After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the yield by GC or NMR using an internal standard.
-
If necessary, purify the product by column chromatography.
Substrate Scope Data: The system is effective for a range of ketones and aldehydes.
| Entry | Substrate | Solvent | Catalyst (mol% Ir) | Yield (%) |
| 1 | Acetophenone | Water | 0.1 | 85 |
| 2 | 4'-Methylacetophenone | Water | 1.0 | 74 |
| 3 | 4'-Methoxyacetophenone | Water | 1.0 | 95 |
| 4 | 2-Hexanone | DMAc | 1.0 | 91 |
| 5 | Benzaldehyde | Water | 0.1 | >99 |
| 6 | 4-Methoxybenzaldehyde | Water | 0.1 | >99 |
| Table adapted from Catalysts 2019, 9, 503.[4] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Catalyst poisoning | Ensure substrate and solvent are pure and free of contaminants.[1] |
| Inactive catalyst | Use a fresh batch of catalyst or prepare it in situ. | |
| Insufficient reaction time/temp | Increase reaction time or temperature.[1] | |
| Leak in the inert gas setup | Check all connections for leaks if using a Schlenk line.[1] | |
| Low Enantioselectivity (for asymmetric reactions) | Unsuitable ligand-substrate match | Screen a variety of chiral ligands.[1] |
| Incorrect solvent or temperature | Vary the solvent and reaction temperature, as these can significantly impact enantiomeric excess (ee).[1] | |
| Racemization of product | Lower the reaction temperature or shorten the reaction time. |
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in iridium-catalyzed reactions
Welcome to the Technical Support Center for iridium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide actionable guidance and troubleshooting for common challenges encountered during experimental work, with a focus on addressing low reaction yields.
Troubleshooting Guide
This section addresses common issues encountered during iridium-catalyzed reactions in a question-and-answer format, providing a systematic approach to diagnosing and resolving them.
Question 1: My iridium-catalyzed reaction is showing low or no conversion. What are the primary areas to investigate?
Answer: Low catalytic activity in iridium-catalyzed reactions can often be traced back to one of four main areas: the integrity of the catalyst, the purity of reagents and solvents, the reaction conditions, or issues with the substrate itself.[1] A systematic approach to troubleshooting is recommended, starting with the most common and easily addressable factors.
Question 2: How can I determine if my iridium catalyst has decomposed or is in an inactive state?
Answer: Catalyst deactivation is a common problem and can occur through several pathways. Identifying the specific cause is key to resolving the issue.
Common Deactivation Pathways:
-
Ligand Degradation: The ligands attached to the iridium center can be altered during the reaction. For instance, in formic acid dehydrogenation, pyridine-carboxiamide ligands can be hydrogenated, leading to deactivation.[1][2][3] Similarly, during photoredox catalysis, the catalyst itself can undergo in situ functionalization.[4]
-
Dimerization: Active monomeric catalyst complexes can sometimes form inactive dimers, which is an irreversible process observed in some iridium-catalyzed hydrogenations.[1]
-
Coordination of Inhibitors: Small molecules generated during the reaction, such as ammonia (B1221849) or primary amines, can coordinate tightly to the iridium center and inhibit catalytic turnover.[5]
-
Change in Oxidation State: The iridium center cycles through different oxidation states during catalysis. In some cases, it can become trapped in an inactive state. For example, in water oxidation, Ir(III) and Ir(V) are key species, and disruption of this cycle can halt the reaction.[6]
Troubleshooting Steps:
-
Spectroscopic Analysis: Use NMR spectroscopy (e.g., ¹H, ³¹P) to check the integrity of the catalyst. Compare the spectrum of the catalyst recovered from the reaction mixture with that of a fresh sample.[1]
-
Use Fresh Catalyst: If decomposition is suspected, using a freshly synthesized or newly purchased batch of the catalyst can quickly confirm if the original catalyst was the issue.[1]
-
Strict Inert Atmosphere Techniques: Many iridium complexes, especially those in low oxidation states, are sensitive to air and moisture. Ensure all manipulations are performed under a strictly inert atmosphere using a glovebox or Schlenk line.[1][7]
Question 3: My solvents and reagents are high-grade. Could they still be inhibiting the reaction?
Answer: Yes, even trace impurities in high-purity solvents and reagents can act as potent catalyst poisons.[1] Poisons reduce catalyst effectiveness by binding to active sites, sometimes irreversibly.
Common Catalyst Poisons:
-
Oxygen and Water: Many iridium catalysts are sensitive to oxidation or hydrolysis. Rigorous exclusion of air and moisture is critical for many reactions.[1][7]
-
Sulfur Compounds: Species like sulfides and thiols are notorious poisons for many transition metal catalysts as they bind strongly to the metal center.[1][8]
-
Coordinating Solvents/Additives: While sometimes beneficial, solvents or additives with strong coordinating ability can compete with the substrate for binding to the iridium center, thereby inhibiting the reaction.
Question 4: My catalyst and reagents are pure. Could the reaction conditions be the problem?
Answer: Absolutely. Reaction conditions are critical and must be optimized for each specific transformation.
-
Temperature: Temperature influences both reaction rate and selectivity. While higher temperatures generally increase the rate, excessive heat can lead to catalyst decomposition or undesired side reactions.[5]
-
Solvent: The choice of solvent is crucial as it affects catalyst solubility, substrate solubility, and the stability of intermediates in the catalytic cycle.[5][9][10] The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.[5]
-
Concentration: Catalyst loading and substrate concentration can affect the reaction rate. However, for photoredox catalysis, excessively high catalyst concentrations can inhibit light penetration, slowing the reaction.[10] In some cases, high concentrations can also lead to catalyst aggregation and deactivation.[11]
Question 5: I've optimized the conditions, but the reaction still gives a low yield with my specific substrate. What could be the issue?
Answer: The problem may lie with the substrate itself. Iridium-catalyzed reactions, while often having a broad scope, can have limitations.
-
Substrate Purity: Impurities in the substrate can act as catalyst poisons. Repurify your substrate and try the reaction again.
-
Steric or Electronic Effects: The electronic properties and steric bulk of the substrate can significantly affect its ability to participate in the catalytic cycle. Some functional groups may be incompatible with the reaction conditions or may inhibit the catalyst.[12] For example, in C-H borylation, basic heteroarenes can bind to the catalyst, leading to deactivation.[13]
-
Substrate Scope Limitations: The specific catalyst system you are using may not be suitable for your particular substrate. It is advisable to consult the literature for examples of similar substrates and the conditions used.[14][15]
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store air-sensitive iridium catalysts? A1: The ideal method is to handle and store the catalyst inside a nitrogen or argon-filled glovebox to protect it from atmospheric oxygen and moisture.[7] If a glovebox is not available, store the catalyst in a tightly sealed container under an inert atmosphere, and place this container inside a desiccator.[7] All manipulations should be performed using Schlenk line techniques.[7]
Q2: How significantly does the choice of ligand impact the reaction? A2: The ligand plays a critical role in determining the reactivity, selectivity, and stability of the iridium catalyst.[12] Different ligands can tune the electronic and steric properties of the metal center, which in turn affects substrate binding and the overall efficiency of the catalytic cycle.[5][16] Ligand choice is paramount for achieving high enantioselectivity in asymmetric catalysis.[17]
Q3: Can additives or co-catalysts improve my reaction yield? A3: Yes, additives can have a profound effect. For example, bases or acids are often required to facilitate certain steps in the catalytic cycle.[17][18] In some cross-coupling reactions, co-catalysts or specific activators are necessary to achieve high yields and selectivities.[19]
Q4: How can I effectively monitor the progress of my iridium-catalyzed reaction? A4: Reaction monitoring can provide crucial insights. Common techniques include Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[20] For mechanistic studies, techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used to observe catalytic intermediates in real-time.[20]
Data Presentation
Optimizing an iridium-catalyzed reaction often involves screening various parameters. The following tables illustrate how different factors can influence reaction outcomes.
Table 1: Effect of Solvent on Reaction Yield and Selectivity
| Entry | Solvent | Temperature (°C) | Yield (%) | Selectivity (Product A:B) |
| 1 | Toluene | 80 | 45 | 5:1 |
| 2 | THF | 65 | 78 | 10:1 |
| 3 | CH₂Cl₂ | 40 | 62 | 8:1 |
| 4 | Dioxane | 100 | 85 | 12:1 |
Reaction conditions: Substrate (1.0 mmol), [Ir(cod)Cl]₂ (2 mol%), Ligand X (4 mol%), Base (1.2 equiv), 24 h. Data is illustrative.
Table 2: Influence of Ligand Structure on Enantioselectivity
| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | L1 | 92 | 75 |
| 2 | L2 | 88 | 91 |
| 3 | L3 | 95 | >99 |
| 4 | L4 | 65 | 82 |
Reaction conditions: Substrate (1.0 mmol), Iridium precursor (1.5 mol%), Ligand (1.5 mol%), Solvent, Temperature, 16 h. Data is illustrative.
Experimental Protocols
Protocol 1: General Procedure for Setting Up an Air-Sensitive Reaction using a Schlenk Line
-
Glassware Preparation: Rigorously dry all glassware (e.g., Schlenk flask, condenser) in an oven (e.g., 125°C overnight) and allow it to cool under a vacuum.[7]
-
Inerting the Flask: Assemble the hot glassware and connect it to a Schlenk line. Evacuate the flask under high vacuum and then refill it with a high-purity inert gas (e.g., Argon or Nitrogen). Repeat this vacuum/inert gas cycle at least three times to remove adsorbed water and atmospheric gases.[7]
-
Adding Reagents: Add solid reagents (iridium catalyst, ligand, substrate) to the flask under a positive flow of inert gas. Add dry, degassed solvents via a syringe or cannula.
-
Running the Reaction: Stir the reaction mixture under a positive pressure of inert gas, typically vented through an oil bubbler, for the required time and at the appropriate temperature.[7]
-
Workup: Once the reaction is complete, quench and work up the reaction using standard techniques. Air-sensitive products may require workup using air-free methods until they are in a stable form.
Protocol 2: Solvent Degassing by Freeze-Pump-Thaw
This method is highly effective for removing dissolved gases, especially oxygen, from solvents.[7]
-
Preparation: Place the solvent in a robust Schlenk flask equipped with a stir bar and a high-vacuum Teflon stopcock. Do not fill the flask more than halfway.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the stopcock to the vacuum line and evacuate the headspace for several minutes.
-
Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see bubbles of gas being released from the solvent as it melts.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure all dissolved gas is removed.[7] After the final cycle, backfill the flask with a high-purity inert gas.
Protocol 3: Catalyst Integrity Check by NMR Spectroscopy
-
Sample Preparation (Fresh Catalyst): Under an inert atmosphere (in a glovebox), prepare a dilute solution of the fresh, unused iridium catalyst in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂).
-
Sample Preparation (Used Catalyst): After the reaction, carefully remove the solvent under reduced pressure. Extract the residue with a suitable deuterated solvent to dissolve the catalyst, filtering away any insoluble materials.
-
Acquire Spectra: Acquire the necessary NMR spectra (e.g., ¹H, ³¹P, ¹³C) for both the fresh and used catalyst samples.
-
Analysis: Compare the spectra. Look for the appearance of new peaks, disappearance of characteristic ligand or catalyst peaks, or significant changes in chemical shifts or peak broadening in the used catalyst sample. These changes can indicate ligand degradation, dimerization, or other forms of decomposition.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the Deactivation Pathways of Iridium(III) Pyridine-Carboxiamide Catalysts for Formic Acid Dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Deactivation Pathways of Iridium(III) Pyridine-Carboxiamide Catalysts for Formic Acid Dehydrogenation [research.unipg.it]
- 4. Ligand functionalization as a deactivation pathway in a fac -Ir(ppy) 3 -mediated radical addition - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03064H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Observing the oxidation state turnover in heterogeneous iridium-based water oxidation catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C4SC00975D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. fastercapital.com [fastercapital.com]
- 13. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ligand effect of cyclometallated iridium( iii ) complexes on N -alkylation of amines in hydrogen borrowing reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07184G [pubs.rsc.org]
- 17. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Optimization of Iridium-Catalyzed Hydrogenation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for iridium-catalyzed hydrogenation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
Low or No Catalytic Conversion
Question: My iridium-catalyzed hydrogenation reaction shows low or no conversion. What are the primary areas to investigate?
Answer: Low catalytic activity in iridium-catalyzed reactions can often be traced back to one of four main areas: the integrity of the catalyst, the purity of reagents and solvents, the reaction conditions, or issues with the substrate itself. A systematic approach to troubleshooting is recommended.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no catalytic activity.
Detailed Troubleshooting Steps:
-
Verify Catalyst Integrity:
-
Decomposition: Iridium complexes, especially those in low oxidation states, can be sensitive to air and moisture.[1] Ensure all manipulations are performed under a strictly inert atmosphere.[1] If decomposition is suspected, using a freshly synthesized or newly purchased batch of the catalyst can confirm this issue.[1]
-
Inactive Species Formation: The active catalyst may convert into an inactive state, such as a dimer or trimer.[2][3] This has been observed in iridium-catalyzed hydrogenations where the dimerization of the active complex can be an irreversible process.[1]
-
Spectroscopic Analysis: Use NMR spectroscopy (e.g., ¹H, ³¹P) to check the integrity of the catalyst by comparing the spectrum of the used catalyst with that of a fresh sample.[1]
-
-
Assess Reagent & Solvent Purity:
-
Catalyst Poisons: Even trace impurities in high-grade solvents and reagents can act as potent catalyst poisons.[1] Poisons reduce catalyst effectiveness by irreversibly binding to active sites.[1][4]
-
Common Poisons:
-
Sulfur Compounds: Species like sulfides and sulfites are notorious poisons for metal catalysts.[1]
-
Oxygen and Water: While some iridium catalysts are robust, many are sensitive to oxidation or hydrolysis. Rigorous exclusion of air and moisture is critical.[1]
-
Coordinating Species: Small molecules generated during the reaction, such as ammonia (B1221849) or methylamine (B109427) from imine hydrolysis, can tightly coordinate to the iridium center and block catalytic turnover.[1] Other common poisons include carbon monoxide, halides, cyanides, phosphates, and nitriles.[4]
-
-
-
Review Reaction Conditions:
-
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition.[2]
-
Pressure: Hydrogen pressure can significantly impact reaction rate and enantioselectivity. In some cases, lower hydrogen pressure has been shown to increase enantioselectivity.[2][5]
-
Concentration: Reaction rates can be dependent on substrate concentration. It is advisable to analyze the reaction at different substrate concentrations.[1]
-
Additives: Some reactions require additives like acids, bases, or silver salts to activate the catalyst or facilitate the reaction.[1][2] Ensure all necessary additives are present in the correct stoichiometry.[1]
-
-
Examine the Substrate:
-
Purity: Impurities in the substrate can act as catalyst poisons.
-
Inhibitory Nature: The substrate itself or the product formed may inhibit the catalyst. For instance, pyridine-based substrates can have strong coordination abilities that can be detrimental to the catalyst.[6]
-
Frequently Asked Questions (FAQs)
Q1: How can I determine if my iridium catalyst has decomposed or is in an inactive state?
A1: Catalyst deactivation is a common issue and can occur through various pathways, including ligand degradation, dimerization, or changes in the metal's oxidation state.[1]
-
Spectroscopic Analysis: Use NMR spectroscopy (e.g., ¹H, ³¹P) to check the integrity of the catalyst. A comparison of the spectrum of the used catalyst with that of a fresh sample can reveal decomposition.[1]
-
Control Reaction: Run a control reaction with a known, reliable substrate to confirm the catalyst's intrinsic activity.[2]
-
Visual Inspection: A change in color or the formation of a precipitate can indicate catalyst decomposition.
-
Inactive Species: A known deactivation pathway for some iridium catalysts is the formation of inactive hydride-bridged trinuclear complexes.[7]
Q2: How does the choice of ligand affect my iridium-catalyzed hydrogenation?
A2: The ligand plays a crucial role in determining the reactivity, selectivity, and stability of the iridium catalyst.
-
Steric and Electronic Properties: The steric bulk and electron-donating or -withdrawing nature of the ligand directly influence the coordination environment of the iridium center, which in turn affects substrate binding and the energetics of the catalytic cycle.[2]
-
Enantiocontrol: In asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity by creating a chiral pocket around the metal center.[2]
-
Catalyst Stability: The ligand can stabilize the active iridium species and prevent deactivation.[2]
Ligand Selection Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Deactivation of Iridium Complex Catalysts
This technical support center is designed to provide researchers, scientists, and drug development professionals with practical guidance on preventing the deactivation of iridium complex catalysts. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My iridium-catalyzed reaction (e.g., hydrogenation, C-H activation) shows low or no conversion. What are the primary areas to investigate?
A1: Low or no catalytic activity can typically be traced to one of four main areas: the integrity of the catalyst, the purity of your reagents and solvents, the reaction conditions, or issues with the substrate itself. A systematic approach to troubleshooting is recommended.[1]
-
Catalyst Integrity: Iridium complexes, especially those in low oxidation states, can be sensitive to air and moisture.[1][2] Decomposition or the formation of an inactive state may have occurred.
-
Reagent & Solvent Purity: Even high-grade solvents and reagents can contain trace impurities that act as catalyst poisons.[1] Water and oxygen are common culprits that can lead to catalyst decomposition or hydrolysis of sensitive intermediates.[1]
-
Reaction Conditions: Sub-optimal conditions such as temperature, pressure, or concentration can lead to poor performance.[1]
-
Substrate Issues: The substrate itself may be impure or contain functional groups that inhibit the catalyst.
Caption: Troubleshooting workflow for low or no catalytic activity.
Q2: How can I determine if my iridium catalyst has decomposed or is in an inactive state?
A2: Catalyst deactivation is a common issue and can occur through various pathways.[1] Spectroscopic analysis is a key step in diagnosing the problem.
-
NMR Spectroscopy: Use NMR spectroscopy (e.g., ¹H, ³¹P) to check the integrity of the catalyst. Comparing the spectrum of the used catalyst with that of a fresh sample can reveal changes in the ligand environment or the overall complex structure.[1]
-
Visual Inspection: The formation of black precipitates can indicate the formation of iridium nanoparticles or decomposition.
-
Control Reaction: Run a control reaction with a known, reliable substrate to confirm the catalyst's intrinsic activity.[3] If this reaction also fails, it strongly suggests a problem with the catalyst itself.
-
Re-synthesis/Purchase: If decomposition is suspected, using a freshly synthesized or newly purchased batch of the catalyst can quickly confirm this issue.[1]
Q3: My reaction starts well but then stops before completion. What could be the cause?
A3: This often points to catalyst deactivation occurring during the reaction.[1] Several factors could be at play:
-
Product Inhibition: The product of the reaction may be coordinating to the iridium center and inhibiting further catalytic turnover.
-
Ligand Degradation: The ligands attached to the iridium can degrade under the reaction conditions. For example, in formic acid dehydrogenation, pyridine-carboxiamide ligands can be hydrogenated, leading to catalyst deactivation.[1][4] In photoredox catalysis, the catalyst itself can undergo functionalization, leading to deactivation.[1]
-
Formation of Inactive Dimers: Active catalyst complexes can sometimes form inactive dimers, which has been observed as an irreversible process in some iridium-catalyzed hydrogenations.[1][5]
-
Coordination of Inhibitors: Small molecules generated during the reaction, such as ammonia (B1221849) or methylamine (B109427) from the hydrolysis of an intermediate imine, can tightly coordinate to the iridium center and block catalysis.[6] This is particularly problematic, and ensuring anhydrous conditions can help prevent it.[6]
Caption: Common pathways for the deactivation of iridium complex catalysts.
Q4: What are the best practices for handling and storing air-sensitive iridium catalysts to prevent deactivation?
A4: Rigorous exclusion of air and moisture is critical for many iridium catalysts.[1]
-
Inert Atmosphere Techniques: All manipulations should be performed under a strictly inert atmosphere using a glovebox or Schlenk line techniques.[1][2] When using a Schlenk line, ensure multiple vacuum/inert gas cycles (at least three) are performed to remove adsorbed water and atmospheric gases from the reaction vessel.[2]
-
Glassware Preparation: All glassware must be rigorously dried, for example, in an oven at 125°C overnight, and cooled under an inert atmosphere.[2]
-
Solvent and Reagent Purity: Use properly dried and degassed solvents. A solvent purification system (SPS) is a safe and effective method. Alternatively, solvents can be distilled from appropriate drying agents.[2] For the most effective removal of dissolved gases, use the freeze-pump-thaw method.[2]
-
Storage: The ideal storage method is inside a nitrogen or argon-filled glovebox.[2] If a glovebox is unavailable, store the catalyst in a sealed container within a desiccator under an inert atmosphere.[2]
Caption: General workflow for setting up an experiment with an air-sensitive catalyst.
Q5: Can my deactivated iridium catalyst be regenerated?
A5: Regeneration is sometimes possible, but its feasibility depends on the deactivation mechanism.
-
For Homogeneous Catalysts: If deactivation is due to the coordination of an inhibitor, it may be possible to displace the inhibitor. For instance, partial reactivation of an iodo-iridium catalyst deactivated by methylamine coordination was achieved using hydroiodic acid.[6] However, for many homogeneous systems, deactivation through pathways like dimerization or ligand degradation is often irreversible.[1][5]
-
For Supported (Heterogeneous) Catalysts: If the iridium complex is supported on a solid material, regeneration is often more feasible. For catalysts deactivated by carbonaceous residues ("coke"), a multi-step procedure can be employed.[7] This typically involves:
-
Contacting the catalyst with oxygen to burn off the carbon deposits.
-
Contacting the catalyst with hydrogen at elevated temperatures to reduce the iridium.
-
Contacting the reduced catalyst with a halogen-containing gas to redisperse the iridium metal.
-
Repeating the reduction and halogenation steps to maximize the recovery of active sites.[7]
-
Data on Catalyst Performance and Stability
The stability and performance of an iridium catalyst are highly dependent on its structure, support, and reaction conditions. Below are tables summarizing quantitative data from the literature.
Table 1: Performance Comparison of Iridium Catalysts in Formic Acid Dehydrogenation
| Catalyst | Conversion (%) | TOF (molFA molIr⁻¹ h⁻¹) | CO Content (ppm) |
| Ir/C (5 wt.% Ir) | 39.9 | 500 | 2045 |
| Ir(acac)(COD) | 9.8 | 1100 | n.d. |
| Ir(acac)/CTF (as synthesized) | 98.5 | 16900 | 94 |
| Ir(acac)/CTF (reduced at 400 °C) | 99.5 | 24400 | 39 |
| Data sourced from a study on iridium sites in N-rich frameworks.[8] The covalent triazine framework (CTF) acts as a stabilizing macroligand.[8] |
Table 2: Stability of Iridium-Based Electrocatalysts for the Oxygen Evolution Reaction (OER)
| Catalyst Material | Support | Key Finding on Stability | Reference |
| Amorphous Ir oxyhydroxide | Carbon | High initial activity but can be less stable than crystalline forms. | [9] |
| Crystalline IrO₂ | Carbon | High stability, especially after H₂ treatment. | [9] |
| Ir-black | None | Initially lower performance than Ir-oxide, but performance can increase over time due to in-situ oxidation to IrOₓ. | [10] |
| Ir-oxide | None | Shows a low degradation rate over long-term operation (e.g., ~10 μV/h approaching 1000 h). | [10] |
| Iridium-based perovskites | None | Non-noble elements can leach in acidic media, forming amorphous iridium oxide which is highly active but less stable. | [11] |
Key Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive Iridium Catalysts
This protocol outlines the essential steps for setting up a reaction using Schlenk line techniques to prevent catalyst deactivation by air and moisture.[2]
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) at 125°C overnight.
-
Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line. Allow it to cool completely under a vacuum.
-
Inert Atmosphere Introduction: Evacuate the assembled glassware and backfill with high-purity inert gas (Argon or Nitrogen). Repeat this cycle at least three times.
-
Reagent Addition: Under a positive flow of inert gas, add the solid iridium catalyst and any other solid reagents to the reaction flask.
-
Solvent Addition: Add anhydrous, degassed solvent via a cannula or a gas-tight syringe.
-
Reaction: Stir the reaction mixture under a positive pressure of inert gas, typically vented through an oil bubbler.
-
Workup: Once the reaction is complete, quench and perform the workup using air-free techniques until the product is confirmed to be no longer air-sensitive.
Protocol 2: Catalyst Integrity Check by ¹H NMR Spectroscopy
This protocol is used to assess if an iridium catalyst has decomposed or changed during a reaction.
-
Sample Preparation (Fresh Catalyst):
-
In a glovebox or under a positive flow of inert gas, accurately weigh a small amount of the fresh iridium catalyst (e.g., 1-2 mg).
-
Dissolve it in a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been dried over molecular sieves or degassed.
-
Transfer the solution to an NMR tube and seal it with a cap, preferably one that can be further sealed with parafilm.
-
-
Sample Preparation (Used Catalyst):
-
At the end of your reaction, take an aliquot of the reaction mixture.
-
If possible, isolate the catalyst by removing volatiles under vacuum. Note that this may alter the catalyst's state. Alternatively, analyze the crude reaction mixture directly.
-
Dissolve the residue in the same deuterated solvent used for the fresh catalyst and transfer it to an NMR tube.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum for both the fresh and used catalyst samples.
-
Carefully compare the spectra. Look for:
-
Protocol 3: Regeneration of Supported Iridium Catalysts
This protocol is a general guideline for regenerating supported iridium catalysts that have been deactivated by carbon deposition.[7]
-
Carbon Burn-off (Oxidation):
-
Place the deactivated catalyst in a tube furnace.
-
Pass a gaseous mixture containing a low concentration of oxygen (e.g., 0.1-0.5 mol% in an inert gas like nitrogen) over the catalyst.
-
Slowly heat the furnace to a temperature between 300-600°C to burn off the carbonaceous residues. Maintain a controlled temperature to avoid sintering the iridium particles.[7]
-
-
Reduction:
-
After the burn-off is complete, purge the system with an inert gas to remove all oxygen.
-
Introduce a hydrogen-containing gas (e.g., H₂ in nitrogen) and heat the catalyst to 200-550°C. This step reduces the iridium oxides to their metallic state.[7]
-
-
Redispersion (Halogenation):
-
Purge the system again with an inert gas.
-
Introduce a gas containing an elemental halogen (e.g., chlorine) at a temperature of at least 300°C. This step helps to redisperse the agglomerated iridium particles into smaller, more active sites.
-
-
Repeat Reduction/Halogenation:
-
To maximize the regeneration efficiency, repeat the reduction (Step 2) and redispersion (Step 3) steps at least one more time.[7]
-
-
Final Reduction:
-
Perform a final reduction step to ensure the iridium is in its active metallic form before re-use.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the Deactivation Pathways of Iridium(III) Pyridine-Carboxiamide Catalysts for Formic Acid Dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US3937660A - Regeneration procedure for iridium-containing catalyst - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 12. Deactivation of catalysts in simultaneous reversible and irreversible parahydrogen NMR signal enhancement, and the role of co-ligands in the stabilization of the reversible method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Strategies to improve the stability of ammonium hexachloroiridate(III) solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of ammonium (B1175870) hexachloroiridate(III) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.
Troubleshooting Guide: Solution Instability
Ammonium hexachloroiridate(III) solutions can be susceptible to degradation, leading to inconsistent experimental results. The following table summarizes common issues, their potential causes, and recommended solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Solution color changes over time (e.g., darkening) | Oxidation of Iridium(III) to Iridium(IV) or other species. | Store the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[1] Prepare fresh solutions before use. |
| Precipitate formation | Hydroxylation of the iridium complex at higher pH. | Maintain a low pH, ideally between 2 and 3, to slow down degradation.[2][3] Avoid alkaline conditions (pH > 6) which lead to rapid hydroxylation.[2][3] |
| Decreased reactivity or catalytic activity | Decomposition of the active iridium species. | Store solutions at low temperatures. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is advisable.[1] |
| Inconsistent results between batches | Variations in solution preparation and storage. | Standardize the solution preparation protocol, ensuring consistent pH, concentration, and storage conditions. Utilize deoxygenated solvents for preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in ammonium hexachloroiridate(III) solutions?
A1: The primary causes of instability are oxidation of the iridium(III) center and hydroxylation of the complex.[2][3] These processes are accelerated by exposure to oxygen, elevated pH, and higher temperatures.
Q2: What is the optimal pH for storing ammonium hexachloroiridate(III) solutions?
A2: An acidic pH of 2-3 is recommended to improve the stability of the solution by slowing the rate of degradation.[2][3] Solutions with a pH greater than 6 experience rapid hydroxylation.[2][3]
Q3: How should I store my ammonium hexachloroiridate(III) solutions?
A3: For optimal stability, solutions should be stored in airtight, opaque containers to protect from air and light.[1] It is recommended to store them at -20°C for use within one month or at -80°C for use within six months.[1] Storing the solution under an inert atmosphere, such as argon or nitrogen, can further prevent oxidation.[1]
Q4: Can I use stabilizers to improve the longevity of my solutions?
A4: While specific commercial stabilizers are not commonly cited, maintaining a low pH (2-3) with a non-coordinating acid (e.g., HCl) is an effective stabilization strategy.[2][3] It is crucial to avoid strong oxidizing agents, as they are incompatible with ammonium hexachloroiridate(III).[1]
Q5: What are the signs of solution degradation?
A5: Visual indicators of degradation include a change in color, often a darkening of the solution, and the formation of a precipitate.[1] A decrease in the expected reactivity or performance in your experiments is also a strong indicator of decomposition.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Ammonium Hexachloroiridate(III) Stock Solution
Objective: To prepare a stock solution of ammonium hexachloroiridate(III) with enhanced stability.
Materials:
-
Ammonium hexachloroiridate(III) hydrate (B1144303)
-
High-purity deionized water, deoxygenated by sparging with argon or nitrogen for at least 30 minutes.
-
Hydrochloric acid (HCl), analytical grade
-
Volumetric flasks
-
Inert gas (argon or nitrogen) supply
Procedure:
-
Weigh the desired amount of ammonium hexachloroiridate(III) hydrate in a clean, dry weighing boat.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of deoxygenated deionized water to dissolve the solid.
-
Adjust the pH of the solution to 2-3 by adding a calculated amount of HCl.
-
Bring the solution to the final volume with deoxygenated deionized water.
-
Purge the headspace of the flask with an inert gas before sealing.
-
Store the solution in an opaque, tightly sealed container at the recommended low temperature.
Protocol 2: Monitoring Solution Stability using UV-Vis Spectroscopy
Objective: To monitor the stability of ammonium hexachloroiridate(III) solutions over time.
Materials:
-
Ammonium hexachloroiridate(III) solution (prepared as in Protocol 1)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Immediately after preparation, take an initial UV-Vis spectrum of the ammonium hexachloroiridate(III) solution. The typical wavelength range to scan is 200-800 nm.
-
Record the absorbance at the characteristic peaks for the hexachloroiridate(III) complex.
-
Store the solution under the desired conditions (e.g., varying temperature, pH, or light exposure).
-
At regular intervals (e.g., daily, weekly), take a new UV-Vis spectrum of the solution.
-
Compare the spectra over time. A decrease in the absorbance of the characteristic peaks or the appearance of new peaks can indicate degradation.
-
Plot the change in absorbance versus time to quantify the rate of decomposition under different storage conditions.
Visual Guides
Caption: Workflow for preparing and monitoring the stability of ammonium hexachloroiridate(III) solutions.
Caption: Key factors affecting the stability of ammonium hexachloroiridate(III) solutions and mitigation strategies.
References
Common impurities in commercial ammonium hexachloroiridate(III) hydrate
Welcome to the Technical Support Center for commercial-grade Ammonium (B1175870) Hexachloroiridate(III) Hydrate (B1144303). This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting issues related to common impurities found in this critical reagent.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial Ammonium Hexachloroiridate(III) Hydrate?
A1: High-purity commercial grades of this compound are typically advertised with a purity of 99.99% on a metals basis. The total metallic impurities are often specified to be below 100 or 150 parts per million (ppm).[1][2] It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific impurity levels.
Q2: What are the most common impurities I should be aware of?
A2: Based on typical Certificates of Analysis and the refining processes for iridium, the most common impurities include other platinum group metals (PGMs) and common process-related metals. These can be broadly categorized as:
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Platinum Group Metals (PGMs): Platinum (Pt), Palladium (Pd), Rhodium (Rh), and Osmium (Os).
-
Common Metals: Iron (Fe), Copper (Cu), Silicon (Si), Calcium (Ca), and Lead (Pb).[2]
Q3: How can these impurities affect my experiment?
A3: Trace impurities can have significant, often unpredictable, effects on sensitive applications, particularly in catalysis.
-
Other PGMs (Pt, Pd, Rh): These elements are themselves catalytically active and can lead to altered reactivity, unexpected side products, or changes in stereoselectivity in catalytic reactions.
-
Iron (Fe) and Copper (Cu): These transition metals can act as catalyst poisons or, conversely, may catalyze unintended side reactions, leading to lower yields and complex product mixtures.
-
Silicon (Si): Can be present as silicates or elemental silicon and may affect the physical properties of materials synthesized from the iridium precursor.
-
Calcium (Ca): As an alkaline earth metal, calcium impurities might alter the pH of reaction mixtures or act as a Lewis acid, influencing reaction pathways.
-
Lead (Pb): A known catalyst poison for many noble metal-catalyzed reactions.
Q4: My iridium-catalyzed reaction is not working as expected (low yield, no conversion, or unexpected byproducts). Could impurities be the cause?
A4: Yes, impurities in the this compound precursor are a common cause of issues in catalytic reactions. Before extensive optimization of reaction conditions, it is prudent to consider the purity of your starting material. The troubleshooting guides below provide a systematic approach to diagnosing such issues.
Q5: The appearance of my this compound seems off (e.g., color variation). Should I be concerned?
A5: While slight variations in the greenish-brown color can occur between batches, significant deviations could indicate the presence of impurities or decomposition. It is recommended to compare the appearance with a trusted batch or contact the supplier.
Common Impurities and Typical Concentrations
The following table summarizes common metallic impurities found in commercial 99.99% (metals basis) this compound, with typical maximum concentration limits as found on a representative Certificate of Analysis.
| Impurity Element | Chemical Symbol | Typical Maximum Concentration (ppm) |
| Platinum | Pt | < 5 |
| Palladium | Pd | < 10 |
| Rhodium | Rh | < 10 |
| Osmium | Os | 2 |
| Lead | Pb | < 1 |
| Silicon | Si | 3 |
| Iron | Fe | 5 |
| Copper | Cu | 6 |
| Calcium | Ca | 4 |
| Total Metallic Impurities | - | < 100 |
Data based on a representative Certificate of Analysis for Premion™, 99.99% (metals basis) grade product.[2]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Catalytic Performance
This guide provides a systematic workflow for diagnosing issues such as low yield, poor selectivity, or complete lack of reactivity in an iridium-catalyzed reaction.
Problem: The catalytic reaction is underperforming.
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low catalytic activity.
Detailed Steps:
-
Verify Iridium Precursor Integrity:
-
Action: Review the Certificate of Analysis for your batch of this compound. Compare the listed impurities and their concentrations with the table provided above.
-
Rationale: If the total metallic impurities are high, or if specific known catalyst poisons (e.g., Pb, other PGMs) are present at significant levels, this is a likely root cause.
-
-
Assess Reagent & Solvent Purity:
-
Action: Ensure all other reagents and solvents are of appropriate purity and are properly dried and degassed.
-
Rationale: Water, oxygen, and impurities in other reaction components can inhibit or poison iridium catalysts.
-
-
Review Reaction Conditions:
-
Action: Double-check temperature, pressure, reaction time, and mixing efficiency.
-
Rationale: Sub-optimal reaction conditions are a frequent cause of poor performance.
-
-
Examine Substrate Quality:
-
Action: Confirm the purity and integrity of your substrate.
-
Rationale: Impurities in the substrate can also inhibit the catalyst.
-
-
If Impurities are Suspected:
-
Action A (Recommended): Obtain a new batch of this compound from a reputable supplier with a detailed Certificate of Analysis.
-
Action B (Advanced): Perform trace metal analysis on your current batch using ICP-OES or ICP-MS to confirm the presence and concentration of suspected impurities.
-
Guide 2: Troubleshooting Solubility and Stability Issues
Problem: The this compound does not dissolve as expected or the solution appears unstable.
Possible Causes and Solutions:
-
Incorrect Solvent: this compound has limited solubility in many organic solvents. Ensure you are using a solvent in which it is known to be soluble for your application.
-
Hydrolysis: The complex can be susceptible to hydrolysis, especially in neutral or basic aqueous solutions. For aqueous solutions, ensure the pH is controlled.
-
Presence of Insoluble Impurities: Impurities such as silica (B1680970) (Si) may not dissolve, leading to a hazy or cloudy solution. If the performance of the filtered solution is satisfactory, these insoluble impurities may not be detrimental.
-
Decomposition: Over time or with improper storage, the complex may decompose. Store the compound in a cool, dry place, and tightly sealed.
Experimental Protocols
Protocol 1: Determination of Trace Metal Impurities by ICP-OES/MS
This protocol provides a general methodology for the analysis of metallic impurities in this compound.
Objective: To quantify the concentration of Pt, Pd, Rh, Os, Pb, Si, Fe, Cu, and Ca.
Instrumentation: Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or Inductively Coupled Plasma - Mass Spectrometer (ICP-MS). ICP-MS is preferred for lower detection limits.
Materials:
-
This compound sample
-
High-purity (trace metal grade) nitric acid (HNO₃)
-
High-purity (trace metal grade) hydrochloric acid (HCl)
-
Deionized water (18 MΩ·cm)
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Certified multi-element standard solutions
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation (Digestion): a. Accurately weigh approximately 0.1 g of the this compound sample into a clean digestion vessel. b. Add 5 mL of aqua regia (a 3:1 mixture of concentrated HCl and HNO₃). Caution: Work in a fume hood and wear appropriate personal protective equipment. c. Gently heat the mixture to facilitate dissolution. A microwave digestion system can be used for more efficient and controlled digestion. d. After complete dissolution and cooling, quantitatively transfer the solution to a 50 mL volumetric flask. e. Dilute to the mark with deionized water. This will be the stock sample solution.
-
Calibration: a. Prepare a series of calibration standards by diluting the certified multi-element standard solutions with a blank solution (containing the same acid matrix as the sample). The concentration range of the standards should bracket the expected impurity concentrations.
-
Analysis: a. Set up the ICP-OES or ICP-MS instrument according to the manufacturer's instructions. b. Aspirate the blank, calibration standards, and the sample solution into the plasma. c. Record the emission intensities or ion counts for the elements of interest.
-
Data Processing: a. Generate a calibration curve for each element by plotting the instrument response versus the concentration of the standards. b. Determine the concentration of each impurity in the sample solution from its instrument response and the calibration curve. c. Calculate the concentration of each impurity in the original solid sample, accounting for the initial sample weight and dilution factor.
Workflow for Impurity Analysis:
Caption: Experimental workflow for trace metal analysis.
References
Technical Support Center: Effect of pH on the Catalytic Activity of Iridium Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering pH-related issues in iridium-catalyzed reactions. Understanding and controlling the pH of your reaction medium is critical for achieving optimal catalytic activity, selectivity, and stability.
Troubleshooting Guides
This section addresses common issues related to pH in a question-and-answer format, providing actionable solutions to get your experiments back on track.
Issue 1: Low or No Catalytic Activity
Question: My iridium-catalyzed reaction (e.g., hydrogenation, transfer hydrogenation) is showing low or no conversion. Could pH be the culprit?
Answer: Yes, the pH of the reaction medium can significantly impact the activity of your iridium catalyst. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst Activation and Stability:
-
Acidic or Basic Decomposition: Iridium complexes can be sensitive to strongly acidic or basic conditions, leading to ligand dissociation or decomposition of the active catalytic species.[1][2] Iridium(III) complexes, for instance, show catalytic activity in both acidic and basic media, but extremes can be detrimental.[3]
-
Inactive Species Formation: The pH can influence the equilibrium between active and inactive catalyst forms. For example, certain iridium hydride species might form inactive dimers under specific pH conditions.[1][4]
-
-
Substrate Protonation State:
-
The charge and protonation state of your substrate can be pH-dependent, affecting its ability to coordinate to the iridium center. An unfavorable protonation state can inhibit the catalytic cycle.[5]
-
-
Reaction Mechanism Pathway:
-
Some iridium-catalyzed reactions require a specific pH to proceed through the desired mechanistic pathway. For instance, certain transfer hydrogenation reactions are promoted by acidic additives which facilitate nucleophilic attack on the substrate.[5]
-
Troubleshooting Workflow for Low Catalytic Activity
Caption: Troubleshooting workflow for low catalytic activity in iridium-catalyzed reactions.
Issue 2: Poor or Unexpected Chemoselectivity
Question: My iridium-catalyzed reaction is yielding an unexpected product or a mixture of products. How can pH influence the chemoselectivity?
Answer: The pH of the reaction medium can be a powerful tool to control the chemoselectivity of a reaction, directing the catalyst to act on one functional group over another.
-
pH-Switchable Catalysis: In some cases, the reaction outcome can be completely switched by changing the pH. For example, in the reduction of nitroalkenes, acidic conditions (pH ≈ 1.6) favor the reduction of the nitro group to form a ketone, while neutral conditions (pH ≈ 7.1) lead to the exclusive reduction of the C=C bond to yield a nitroalkane.[6]
-
Ligand Protonation: The electronic properties of the ligands attached to the iridium center can be altered by pH. For instance, a ligand with a phenolic hydroxyl group can be deprotonated under basic conditions, which can dramatically increase the catalyst's activity and switch the selectivity from C=O to C=C bond reduction in α,β-unsaturated carbonyl compounds.[7]
Logical Diagram of pH-Dependent Chemoselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mgesjournals.com [mgesjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 6. Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-Dependent catalytic activity and chemoselectivity in transfer hydrogenation catalyzed by iridium complex with 4,4'-dihydroxy-2,2'-bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Loading Optimization for Ammonium Hexachloroiridate(III) Hydrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of catalyst loading for reactions involving ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303).
Troubleshooting Guide
This guide addresses common issues encountered during experiments using ammonium hexachloroiridate(III) hydrate as a catalyst.
Question 1: My reaction is showing low or no conversion. What are the potential causes related to the catalyst?
Answer: Low or no conversion in a reaction catalyzed by this compound can stem from several factors related to the catalyst itself. A primary concern is the integrity and activity of the catalyst. Iridium(III) complexes can be sensitive to air and moisture, leading to deactivation. It is also possible that the catalyst has decomposed over time.
Troubleshooting Steps:
-
Verify Catalyst Integrity: Ensure the catalyst has been stored under an inert atmosphere and handled properly to prevent exposure to air and moisture. If decomposition is suspected, using a fresh batch of the catalyst is recommended.
-
Ensure Proper Activation: Some iridium-catalyzed reactions require an in-situ activation step. Review the literature for the specific reaction to see if a pre-activation of the catalyst is necessary.
-
Check for Catalyst Poisons: Trace impurities in reagents or solvents can act as potent catalyst poisons. Common poisons for iridium catalysts include sulfur compounds, oxygen, and certain nitrogen-containing heterocycles. Ensure the use of high-purity, degassed solvents and reagents.
Question 2: I am observing inconsistent results or poor reproducibility. How can I address this?
Answer: Inconsistent results are often linked to variations in experimental conditions and the handling of the catalyst. The hydration state of this compound can vary, which may affect its activity.
Troubleshooting Steps:
-
Standardize Catalyst Handling: Develop a consistent protocol for handling and dispensing the catalyst, preferably within a glovebox or under a stream of inert gas.
-
Characterize the Catalyst: If possible, characterize the batch of catalyst being used to confirm its identity and purity.
-
Control Reaction Atmosphere: Strictly control the reaction atmosphere to exclude oxygen and moisture, which can lead to variable catalyst deactivation.
Question 3: How do I determine the optimal catalyst loading for my reaction?
Answer: The optimal catalyst loading is a balance between achieving a desirable reaction rate and minimizing cost and potential side reactions. It is reaction-specific and should be determined experimentally.
Optimization Workflow:
-
Literature Precedent: Start with a catalyst loading reported in the literature for a similar reaction.
-
Systematic Screening: Perform a series of small-scale reactions varying the catalyst loading (e.g., 0.1 mol%, 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) while keeping all other parameters constant.
-
Analyze Results: Monitor the reaction progress (e.g., by GC, LC, or TLC) to determine the effect of catalyst loading on reaction rate, yield, and selectivity.
-
Cost-Benefit Analysis: Select the lowest catalyst loading that provides an acceptable reaction rate and outcome for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for this compound?
A1: While specific data for this compound is not widely available in a tabulated format, typical catalyst loadings for iridium-catalyzed reactions in organic synthesis range from 0.1 mol% to 5 mol% relative to the limiting reagent. For highly efficient catalytic systems, loadings can be even lower.
Q2: Can this compound be used for asymmetric catalysis?
A2: this compound itself is an achiral precursor. For asymmetric catalysis, it must be combined with a chiral ligand to form a chiral catalytic species in situ. The choice of chiral ligand is crucial for achieving high enantioselectivity.
Q3: Is this compound air and moisture sensitive?
A3: Yes, like many iridium(III) complexes, it can be sensitive to air and moisture, which can lead to the formation of inactive iridium oxides or hydroxides. It is recommended to store and handle the compound under an inert atmosphere (e.g., argon or nitrogen).
Q4: In which solvents is this compound soluble?
A4: It is generally soluble in water and some polar organic solvents. However, for specific catalytic applications, the choice of solvent will depend on the reaction requirements and the solubility of the other reactants.
Q5: What are the common applications of this compound in catalysis?
A5: Iridium(III) compounds, including this compound, are used as catalysts or catalyst precursors for a variety of organic transformations, such as hydrogenation, oxidation, C-H activation, and transfer hydrogenation reactions.[1]
Data Presentation
Disclaimer: Specific quantitative data for catalyst loading optimization of this compound is scarce in the public domain. The following tables provide examples of how catalyst loading can influence the outcome of reactions catalyzed by other iridium complexes and are intended to serve as a general guide.
Table 1: Effect of Catalyst Loading on the Hydrogenation of a Ketone (Example with a generic Iridium(III) catalyst)
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| 1 | 0.1 | 24 | 65 |
| 2 | 0.5 | 12 | 92 |
| 3 | 1.0 | 6 | >99 |
| 4 | 2.0 | 3 | >99 |
Table 2: Influence of Catalyst Loading on Yield and Enantioselectivity in Asymmetric Hydrogenation (Example with an in-situ generated chiral Iridium catalyst)
| Entry | Ir Precursor (mol%) | Chiral Ligand (mol%) | Yield (%) | ee (%) |
| 1 | 0.5 | 0.6 | 85 | 92 |
| 2 | 1.0 | 1.2 | 95 | 98 |
| 3 | 2.0 | 2.4 | 96 | 98 |
| 4 | 5.0 | 6.0 | 97 | 97 |
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation of an Alkene
-
Catalyst Preparation: In a glovebox, add this compound (e.g., 1 mol%) and any required ligand to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reaction Setup: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the degassed solvent (e.g., methanol, THF) via syringe.
-
Addition of Reactants: Add the alkene substrate to the flask.
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenator).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas and quench the reaction. The work-up procedure will depend on the specific reaction and products.
-
Purification: Purify the product by an appropriate method, such as column chromatography.
Protocol 2: General Procedure for the Oxidation of an Alcohol
-
Catalyst Solution: In a fume hood, dissolve this compound (e.g., 2 mol%) in the chosen solvent in a round-bottom flask.
-
Reaction Mixture: Add the alcohol substrate to the flask, followed by any necessary co-catalysts or additives.
-
Addition of Oxidant: Slowly add the oxidant (e.g., a peroxide or another suitable oxidizing agent) to the reaction mixture while stirring. The addition may need to be done at a controlled temperature (e.g., in an ice bath).
-
Reaction: Allow the reaction to proceed at the determined temperature, monitoring by an appropriate analytical technique.
-
Quenching and Work-up: Once the reaction is complete, quench any remaining oxidant and perform a suitable aqueous work-up.
-
Purification: Isolate and purify the desired product using techniques such as extraction and chromatography.
Visualizations
Caption: Troubleshooting workflow for low or no conversion.
Caption: General experimental workflow for a catalyzed reaction.
References
Technical Support Center: Managing Air and Moisture Sensitivity of Iridium Catalysts
Welcome to the Technical Support Center for managing the air and moisture sensitivity of iridium catalysts. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the successful use of these powerful catalytic tools. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the handling and use of air-sensitive iridium catalysts in a question-and-answer format.
Question 1: My iridium-catalyzed reaction is showing low or no conversion. What are the primary areas to investigate?
Answer: Low catalytic activity in iridium-catalyzed reactions can often be traced back to four main areas: the integrity of the catalyst, the purity of reagents and solvents, the reaction conditions, or issues with the substrate itself.[1] A systematic approach to troubleshooting is recommended.[1]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Atmospheric Contamination | Oxygen or moisture can decompose the catalyst.[2] | Ensure all glassware is rigorously dried (e.g., in an oven at 125°C overnight) and cooled under an inert atmosphere.[2] Use either a glovebox or a Schlenk line for all manipulations.[2] Perform at least three vacuum/inert gas cycles to remove adsorbed water and atmospheric gases from the reaction vessel.[2][3] |
| Solvent Impurities | Solvents are a primary source of water and oxygen.[2] | Use properly dried and degassed solvents. Solvent purification systems are a safe and effective method. Alternatively, distill solvents from appropriate drying agents (e.g., sodium/benzophenone for THF, CaH₂ for chlorinated solvents).[2] For the most effective removal of dissolved gases, degas solvents using the freeze-pump-thaw method.[2] |
| Improper Catalyst Storage | Prolonged exposure to even trace amounts of air can degrade the catalyst.[2] | Store iridium catalysts in a glovebox with a continuously maintained inert atmosphere.[2] If a glovebox is unavailable, store the catalyst in a sealed container within a desiccator under an inert atmosphere.[2] |
| Catalyst Poisoning | Certain functional groups or impurities in starting materials can act as catalyst poisons.[2] Common poisons include sulfur and phosphorus compounds.[1][2] | Purify starting materials to remove potential inhibitors. Be aware of common catalyst poisons. |
| Ligand Dissociation/Degradation | Under reaction conditions, ligands can dissociate from the iridium center, leading to inactive species.[2] | Follow established reaction protocols precisely, as temperature and reactant concentrations can influence catalyst stability. Characterize the catalyst post-reaction to check for degradation. |
Question 2: How can I determine if my iridium catalyst has decomposed or is in an inactive state?
Answer: Catalyst deactivation is a common issue and can occur through various pathways, including ligand degradation, dimerization, or changes in the metal's oxidation state.[1]
Troubleshooting Steps:
-
Spectroscopic Analysis: Use NMR spectroscopy (e.g., ¹H, ³¹P) to check the integrity of the catalyst. Compare the spectrum of the used catalyst with that of a fresh sample.[1]
-
Re-synthesis/Purchase: If decomposition is suspected, using a freshly synthesized or newly purchased batch of the catalyst can quickly confirm this issue.[1]
-
Inert Atmosphere Techniques: Iridium complexes, particularly those in low oxidation states, can be sensitive to air and moisture. Ensure all manipulations are performed under a strictly inert atmosphere using a glovebox or Schlenk line techniques.[1]
Question 3: What is the difference between using a glovebox and a Schlenk line for handling my iridium catalyst?
Answer: Both gloveboxes and Schlenk lines are used to create an inert atmosphere for handling air- and moisture-sensitive compounds.[2][3][4][5][6]
-
Glovebox: A glovebox provides a contained and controlled inert atmosphere for all manipulations, making it the most robust method for handling highly sensitive materials.[2] The atmosphere inside the glovebox is continuously circulated over a catalyst to remove oxygen and moisture.[2][7]
-
Schlenk Line: A Schlenk line is a dual-manifold glass apparatus that allows for the manipulation of air-sensitive compounds on the benchtop by alternating between vacuum and an inert gas supply.[2][4][6] While effective, Schlenk line techniques require more practice to master.[2]
Question 4: How do I properly dry my glassware for an air-sensitive reaction?
Answer: All glassware must be rigorously dried to remove adsorbed water.[2][6] Oven-drying all glassware (e.g., Schlenk flasks, condensers) at a minimum of 125°C overnight is a standard procedure.[2] The hot glassware should then be assembled and allowed to cool under a stream of inert gas or under vacuum on a Schlenk line.[2][6]
Question 5: What is the most effective method for degassing solvents?
Answer: The most effective method for removing dissolved gases from a solvent is the freeze-pump-thaw method.[2] This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove the gases from the headspace, and then thawing the solvent.[2][3] This process should be repeated at least three times for optimal results.[2] Purging the solvent by bubbling an inert gas through it is a less effective, but simpler, alternative.[2]
Experimental Protocols
Protocol 1: General Procedure for Using a Schlenk Line
Objective: To perform manipulations of air- and moisture-sensitive iridium catalysts under an inert atmosphere.
Materials:
-
Schlenk line with a dual manifold for vacuum and inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk flasks and other glassware
-
Rubber septa
-
Syringes and needles
-
Cannula
Procedure:
-
Glassware Preparation: Oven-dry all glassware at 125°C overnight.[2]
-
Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line.
-
Evacuate-Refill Cycles: Evacuate the flask using the vacuum manifold and then refill it with inert gas. Repeat this "vac-and-back" cycle at least three times to ensure the removal of atmospheric gases.[3]
-
Reagent/Solvent Transfer: Use gas-tight syringes or a cannula to transfer dried and degassed solvents and other liquid reagents.[6] Solids should be added to the flask under a positive flow of inert gas.
-
Reaction: Stir the reaction mixture under a positive pressure of inert gas, which is vented through an oil bubbler.
-
Workup: Quench the reaction and perform workup using air-free techniques until the product is no longer air-sensitive.
Protocol 2: General Procedure for Working in an Inert Atmosphere Glovebox
Objective: To safely handle sensitive reagents and set up reactions without exposure to air or moisture.[1]
Procedure:
-
Preparation: Plan all manipulations in advance. Ensure all glassware is oven-dried for a minimum of 1 hour and all solid chemicals are rigorously dried before being brought into the glovebox.[1]
-
Bringing Items In: Place dried glassware and sealed containers of chemicals into the antechamber. Seal the outer antechamber door. Evacuate and refill the antechamber with inert gas at least three times.
-
Working Inside: Wear appropriate liner gloves to protect the main butyl gloves.[1] Open the inner antechamber door and move items into the main chamber. Perform all manipulations (weighing solids, measuring liquids, setting up reactions) within the clean, inert atmosphere.
-
Removing Items: Place sealed reaction vessels or product containers in the antechamber. Seal the inner antechamber door and then open the outer door to retrieve the items.
Visualizations
Caption: Troubleshooting workflow for low catalytic activity.
Caption: Workflow for handling air-sensitive catalysts.
Caption: Pathways for iridium catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 4. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 5. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
Technical Support Center: Regeneration of Spent Iridium Catalysts Derived from (NH4)2[IrCl6]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration of spent iridium catalysts derived from ammonium (B1175870) hexachloroiridate ((NH₄)₂[IrCl₆]).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deactivation for supported iridium catalysts derived from (NH₄)₂[IrCl₆]?
A1: The most common cause of deactivation is the deposition of carbonaceous residues, or "coke," on the catalyst surface during hydrocarbon conversion reactions.[1] This coke physically blocks the active iridium sites, leading to a loss of catalytic activity. Another significant deactivation mechanism is the agglomeration or sintering of iridium nanoparticles into larger crystallites, especially at high reaction or regeneration temperatures.[1] This process reduces the active surface area of the iridium. For certain iridium complexes, other deactivation pathways can include ligand degradation, formation of inactive dimers, and coordination of reaction inhibitors.
Q2: What is the general principle behind regenerating these spent iridium catalysts?
A2: The regeneration process aims to restore the catalyst's activity by removing coke deposits and redispersing the iridium particles to a state similar to the fresh catalyst. This is typically achieved through a multi-step procedure involving:
-
Controlled Coke Burn-off: The spent catalyst is treated with a dilute oxygen stream at elevated temperatures to combust the carbonaceous deposits.
-
Reduction: The catalyst is then treated with hydrogen to reduce the oxidized iridium species back to their metallic state.
-
Redispersion: A halogen-containing gas, typically chlorine, is used to convert the larger iridium crystallites into smaller, more highly dispersed particles. This step is often cycled with the reduction step to maximize redispersion.[1]
Q3: Can the regeneration process fully restore the catalyst's initial activity?
A3: A well-executed regeneration protocol can restore the catalyst's activity to a level very close to that of the fresh catalyst. The key is to carefully control the conditions of each step, particularly the temperature during coke burn-off, to avoid excessive sintering of the iridium particles.[1] Multiple reduction and chlorination cycles can significantly improve the redispersion of iridium and, consequently, the recovery of catalytic activity.[1]
Q4: What analytical techniques are recommended to evaluate the success of the regeneration?
A4: To assess the effectiveness of the regeneration process, it is recommended to compare the properties of the fresh, spent, and regenerated catalysts. Key analytical techniques include:
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Chemisorption: Techniques like CO or H₂ chemisorption can quantify the iridium dispersion and active metal surface area.
-
Microscopy: Transmission Electron Microscopy (TEM) provides direct visualization of the iridium particle size and distribution on the support.
-
Spectroscopy: Techniques such as X-ray Photoelectron Spectroscopy (XPS) can be used to determine the oxidation state of iridium. Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to characterize surface species and the removal of coke.
-
X-ray Diffraction (XRD): XRD can be used to identify the crystalline phases of iridium and the support, and to estimate the crystallite size.
-
Catalytic Activity Testing: The most direct measure of success is to evaluate the regenerated catalyst's performance in a target reaction and compare it to the fresh and spent catalyst under the same conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the regeneration of spent iridium catalysts.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Catalytic Activity After Regeneration | 1. Incomplete coke removal.2. Insufficient redispersion of iridium particles.3. Sintering of iridium due to excessive temperature during coke burn-off.4. Poisoning of the catalyst by impurities in the feed or regeneration gases. | 1. Extend the duration or slightly increase the oxygen concentration during the coke burn-off step. Use thermogravimetric analysis (TGA) to confirm complete coke removal.2. Increase the number of reduction/chlorination cycles.[1] Optimize the temperature and duration of the chlorination step.3. Carefully control the temperature during coke burn-off to not exceed the recommended range (e.g., 340-490°C).[1] Use a diluted oxygen stream to manage the exotherm.4. Ensure high purity of all gases and reagents used in the regeneration process. |
| Poor Catalyst Stability After Regeneration | 1. Structural changes to the catalyst support (e.g., alumina) due to high temperatures or harsh chemical treatments.2. Incomplete redispersion leading to larger, less stable iridium particles. | 1. Characterize the support of the regenerated catalyst using techniques like BET surface area analysis and XRD to check for changes in its physical properties.2. Use TEM to analyze the iridium particle size distribution after regeneration. If particles are still large, repeat the reduction/chlorination cycles. |
| Inconsistent Regeneration Results | 1. Non-uniform treatment of the catalyst bed.2. Fluctuations in temperature, gas flow rates, or concentrations during the regeneration process. | 1. Ensure proper fluidization or mixing of the catalyst bed to achieve uniform contact with the regeneration gases.2. Implement precise process control for all regeneration parameters. Calibrate all temperature sensors and mass flow controllers. |
| Loss of Iridium During Regeneration | Formation of volatile iridium species during the chlorination step at very high temperatures. | Maintain the chlorination temperature within the recommended range (e.g., 300-600°C).[1] |
Quantitative Data Presentation
The following table summarizes typical changes in the physical properties of a supported iridium catalyst during deactivation and regeneration. The data is based on a 1% Ir on alumina (B75360) catalyst.
| Catalyst State | Treatment | Iridium Particle Size (Å) | Iridium Surface Area (m²/g Ir) |
| Fresh | H₂ reduction at 500°C | Fully dispersed (<11.6 Å) | >200 |
| Sintered | Oxidation in O₂ at 500°C | 50 | 53 |
| Spent (Coked) | After reaction | 77 | 35 |
| Regenerated | Coke burn-off, followed by multiple reduction/chlorination cycles | Redispersed (<11.6 Å) | >200 |
Data adapted from U.S. Patent 3,937,660 A. The particle size and surface area were determined by CO chemisorption.[1]
Experimental Protocols
Protocol 1: Lab-Scale Regeneration of a Coked Ir/Al₂O₃ Catalyst
This protocol describes a typical lab-scale procedure for regenerating a spent iridium on alumina catalyst that has been deactivated by coke deposition.
Materials and Equipment:
-
Spent Ir/Al₂O₃ catalyst
-
Tube furnace with temperature controller
-
Quartz reactor tube
-
Mass flow controllers for N₂, O₂, H₂, and a chlorine-containing gas (e.g., a mixture of HCl and air, or a source of elemental chlorine diluted in an inert gas)
-
Gas analysis system (e.g., mass spectrometer or gas chromatograph) to monitor effluent gases
Procedure:
-
Catalyst Loading and Purging:
-
Load a known amount of the spent catalyst into the quartz reactor tube, creating a fixed bed.
-
Place the reactor in the tube furnace.
-
Purge the system with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed air and moisture.
-
-
Coke Burn-off (Oxidation):
-
While maintaining the nitrogen flow, begin heating the furnace to the target burn-off temperature, typically between 340°C and 490°C.[1] A slow heating rate (e.g., 2-5°C/min) is recommended.
-
Once the target temperature is reached, introduce a diluted oxygen stream (e.g., 1-5% O₂ in N₂) into the reactor.
-
Monitor the effluent gas for CO₂ and CO to track the progress of coke combustion.
-
Maintain these conditions until the CO₂ and CO concentrations in the effluent gas return to baseline, indicating complete coke removal.
-
Switch back to a pure nitrogen flow and maintain the temperature for a short period to purge any remaining oxygen.
-
-
Reduction:
-
While still under nitrogen, adjust the furnace temperature to the reduction temperature, typically between 350°C and 550°C.[1]
-
Once the temperature is stable, switch the gas flow from nitrogen to hydrogen (H₂).
-
Maintain the hydrogen flow for 1-2 hours to ensure complete reduction of the iridium species to their metallic state.
-
-
Chlorination (Redispersion):
-
Purge the system with nitrogen to remove all hydrogen.
-
Adjust the furnace temperature to the chlorination temperature, typically between 300°C and 600°C.[1]
-
Introduce the chlorine-containing gas stream. The concentration of the chlorine source should be carefully controlled.
-
Maintain the chlorination conditions for 1-2 hours.
-
-
Post-Treatment and Cooling:
-
Purge the system thoroughly with nitrogen to remove all traces of the chlorine-containing gas.
-
Repeat the reduction step (Step 3) to ensure the redispersed iridium is in its metallic form. For optimal redispersion, steps 3 and 4 can be repeated multiple times.[1]
-
After the final reduction and a subsequent nitrogen purge, cool the reactor down to room temperature under a continuous flow of nitrogen.
-
Once at room temperature, the regenerated catalyst can be safely removed and stored under an inert atmosphere.
-
Safety Precautions:
-
All steps should be performed in a well-ventilated fume hood.
-
Hydrogen is highly flammable; ensure there are no leaks in the system.
-
Chlorine and HCl are corrosive and toxic; handle with extreme care and use appropriate personal protective equipment.
-
The coke burn-off process is exothermic; careful control of temperature and oxygen concentration is crucial to prevent thermal runaways.
Visualizations
Catalyst Deactivation and Regeneration Cycle
Caption: A diagram illustrating the cycle of catalyst activity, deactivation, and regeneration.
Experimental Workflow for Catalyst Regeneration
Caption: A step-by-step workflow for the lab-scale regeneration of a spent iridium catalyst.
Troubleshooting Logic for Low Catalytic Activity
Caption: A decision tree for troubleshooting low activity in regenerated iridium catalysts.
References
Improving enantioselectivity in iridium-catalyzed chiral synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve enantioselectivity in iridium-catalyzed chiral synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing enantioselectivity in iridium-catalyzed reactions?
The enantioselectivity of iridium-catalyzed reactions is highly sensitive to several parameters. The choice of chiral ligand is paramount, as its structure creates the chiral environment around the iridium center.[1] Other critical factors include the solvent, reaction temperature, and the nature of the substrate. Additives can also play a significant role in modulating selectivity.
Q2: How does the chiral ligand affect the enantiomeric excess (ee)?
The ligand's steric and electronic properties directly shape the catalyst's chiral pocket.[1] This pocket dictates how the substrate binds to the iridium center, favoring one enantiomeric pathway over the other.[1] For instance, phosphoramidites are a class of privileged ligands in iridium-catalyzed asymmetric reactions, often leading to high levels of enantioselectivity.[2][3]
Q3: What is the role of temperature in optimizing enantioselectivity?
Temperature is a critical parameter that can affect the flexibility of the catalyst-substrate complex.[4] Lowering the temperature often leads to higher enantioselectivity by enhancing the energetic difference between the diastereomeric transition states. However, this may also decrease the reaction rate. Therefore, a temperature screening is often necessary to find the optimal balance.
Q4: Can the iridium catalyst be deactivated during the reaction?
Yes, catalyst deactivation is a common issue. It can occur through several pathways, including:
-
Ligand degradation: The chiral ligand may not be stable under the reaction conditions.[1]
-
Formation of inactive species: The active catalyst can convert into inactive iridium hydrides, dimers, or clusters.[1]
-
Coordination of inhibitors: Small molecules generated as byproducts, such as ammonia (B1221849) from imine hydrolysis, can bind strongly to the iridium center and inhibit catalysis.[5]
-
Air and moisture sensitivity: Many iridium catalysts, especially those in low oxidation states, are sensitive to air and moisture and require handling under an inert atmosphere.[5]
Troubleshooting Guide: Low Enantioselectivity
Low enantioselectivity is a frequent challenge in iridium-catalyzed chiral synthesis. This guide provides a systematic approach to diagnose and resolve common issues.
Caption: Troubleshooting workflow for low enantioselectivity.
Problem: Sub-optimal Enantioselectivity (<90% ee)
If you are observing moderate but not excellent enantioselectivity, the following factors should be investigated:
-
Possible Cause 1: Sub-optimal Solvent. The polarity and coordinating ability of the solvent can significantly influence enantioselectivity.[4]
-
Recommendation: Screen a range of solvents with varying polarities. Protic solvents like ethanol (B145695) and aprotic solvents like THF, toluene, or ethyl acetate (B1210297) can have a substantial impact on the outcome.[4][6]
-
-
Possible Cause 2: Incorrect Temperature. The reaction temperature affects the energetics of the diastereomeric transition states.
-
Recommendation: Perform the reaction at different temperatures. A decrease in temperature often leads to an increase in enantioselectivity.[4]
-
-
Possible Cause 3: Non-optimal Ligand. The chosen ligand may not be the best fit for the specific substrate.
-
Recommendation: Screen a small library of chiral ligands. Even minor modifications to the ligand structure can have a profound effect on enantioselectivity.
-
Data Presentation: Ligand and Solvent Effects
The following tables summarize the impact of ligand and solvent choice on the enantioselectivity of representative iridium-catalyzed reactions.
Table 1: Effect of Ligand on Enantioselective Hydrogenation of a Cyclic Enamide
| Entry | Ligand (MaxPHOX derivative) | H₂ Pressure (bar) | Solvent | Conversion (%) | ee (%) |
| 1 | 6a (R¹=Me) | 50 | CH₂Cl₂ | >99 | 95 |
| 2 | 6b (R¹=Bn) | 50 | CH₂Cl₂ | >99 | 97 |
| 3 | 6f (R¹=iPr) | 50 | CH₂Cl₂ | >99 | 99 |
| 4 | 6f (R¹=iPr) | 3 | EtOAc | >99 | 99 |
Data adapted from a study on the hydrogenation of cyclic enamides. Note how both ligand structure and pressure can be optimized to achieve excellent enantioselectivity.[6]
Table 2: Effect of Solvent on Enantioselective Allylation
| Entry | Solvent | Yield (%) | dr | ee (%) |
| 1 | THF | 95 | 10:1 | 98 |
| 2 | DME | 92 | 12:1 | 99 |
| 3 | Toluene | 88 | 8:1 | 95 |
| 4 | CH₂Cl₂ | 85 | 9:1 | 96 |
Data is illustrative and based on typical results for iridium-catalyzed asymmetric allylic alkylation of ketone enolates. DME (1,2-dimethoxyethane) often provides slightly better results in such systems.[7][8]
Experimental Protocols
Protocol 1: General Procedure for a Test Reaction
This protocol is a starting point for an iridium-catalyzed asymmetric reaction.
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Ir(COD)Cl]₂ (1.0 mol%) and the chiral ligand (2.2 mol%).
-
Add degassed solvent (e.g., CH₂Cl₂) and stir at room temperature for 30 minutes.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask, dissolve the substrate (1.0 equiv) in the degassed solvent.
-
Add any necessary additives or co-catalysts.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
-
Initiation and Monitoring:
-
Transfer the prepared catalyst solution to the substrate solution via cannula.
-
If the reaction involves a gaseous reagent like H₂, purge the flask and maintain a positive pressure.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench as appropriate and perform an aqueous work-up.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or SFC.
-
Caption: General experimental workflow for iridium-catalyzed synthesis.
Protocol 2: Screening Conditions for Optimization
To optimize enantioselectivity, a systematic screening of parameters is recommended.
-
Setup: Use a parallel synthesis setup with multiple reaction vials.
-
Constant Parameters: Keep the substrate concentration, catalyst loading, and stoichiometry constant across all vials.
-
Variable Parameter: Vary one parameter at a time (e.g., solvent, temperature, or ligand).
-
Solvent Screen: Use a range of degassed solvents (e.g., THF, Toluene, EtOAc, CH₂Cl₂, MeOH).
-
Temperature Screen: Run the reaction at several temperatures (e.g., 0 °C, 25 °C, 40 °C).
-
Ligand Screen: Use a set of structurally diverse chiral ligands.
-
-
Analysis: After a set time, analyze a small aliquot from each vial to determine conversion and ee%. This will identify the optimal conditions for your specific transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 3. Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Iridium(III) vs. Iridium(IV) Precursors in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The choice of a catalyst precursor is a critical decision in the development of efficient and selective chemical transformations. Among the transition metals, iridium has garnered significant attention due to the versatile reactivity of its complexes. This guide provides a comparative study of iridium(III) and iridium(IV) precursors in catalysis, offering insights into their respective strengths, applications, and reaction mechanisms. The information presented is supported by experimental data and detailed protocols to aid researchers in selecting the optimal iridium precursor for their specific needs.
General Overview
Iridium catalysts are valued for their ability to mediate a wide range of organic transformations, including hydrogenation, C-H activation, and oxidation reactions.[1][2] The reactivity of an iridium catalyst is profoundly influenced by its oxidation state, with iridium(III) and iridium(IV) complexes exhibiting distinct catalytic behaviors.
Iridium(III) precursors , particularly organometallic half-sandwich complexes like [CpIrCl₂]₂, are extensively used in a variety of catalytic processes.[3][4] The Cp (pentamethylcyclopentadienyl) ligand provides stability to the complex, while the labile chloride ligands can be readily substituted to generate catalytically active species.[4] These Ir(III) complexes are especially prominent in asymmetric transfer hydrogenation and C-H functionalization reactions.[3][5]
Iridium(IV) precursors , such as iridium(IV) chloride hydrate (B1144303) (IrCl₄·xH₂O), are often employed in oxidation catalysis and for the synthesis of iridium-based nanomaterials with catalytic properties.[6][7] In some catalytic cycles, particularly in oxidation reactions, Ir(III) precursors can be oxidized in situ to form active Ir(IV) species, highlighting the dynamic interplay between the two oxidation states.[8][9][10]
Comparative Performance in Key Catalytic Reactions
The selection of an iridium precursor often depends on the specific transformation being targeted. Below is a comparison of their performance in several key catalytic areas.
C-H Activation
Both Ir(III) and Ir(IV) species have been implicated in C-H activation, a powerful tool for the direct functionalization of organic molecules.
Iridium(III) in C-H Activation: [Cp*Ir(III)] systems are workhorse catalysts for directed C-H activation. The reaction typically proceeds through a concerted metalation-deprotonation (CMD) mechanism, where the Ir(III) center coordinates to a directing group on the substrate, facilitating the cleavage of a nearby C-H bond.[11][12]
Iridium(IV) in C-H Activation: High-valent iridium species, including Ir(IV)-oxo complexes, have been shown to be potent oxidants capable of activating C-H bonds. In a direct comparative study of isostructural iridium-oxo complexes, both Ir(III) and Ir(IV) species were found to activate the C-H bonds of dihydroanthracene. While the driving forces for the proton-coupled electron transfer were similar, the more basic Ir(III)-oxo complex exhibited significant hydrogen tunneling. This suggests that while both oxidation states are capable of C-H activation, the underlying mechanistic details and kinetic profiles can differ.
A key finding in oxidation catalysis is that Ir(III) precursors can transform into active Ir(IV) species under reaction conditions. For example, the [CpIr(III)(chelate)X] series of precatalysts can undergo oxidative loss of the Cp ligand to form a bis-μ-oxo di-iridium(IV) species, which is the active catalyst in water and C-H oxidation.[8][10]
Table 1: Comparison of Ir(III) and Ir(IV) in C-H Activation
| Feature | Iridium(III) Precursors (e.g., [CpIrCl₂]₂) | Iridium(IV) Species (often formed in situ) |
| Typical Role | Catalyst for directed C-H functionalization.[5] | Active species in oxidative C-H bond cleavage. |
| Mechanism | Often proceeds via a concerted metalation-deprotonation (CMD) pathway.[11][12] | Can involve hydrogen atom abstraction by high-valent oxo species. |
| Activation | Typically involves ligand exchange to generate a coordinatively unsaturated site. | Can be formed in situ from Ir(III) precursors via oxidation.[8][10] |
| Key Insight | The stability and tunability of CpIr(III) complexes make them versatile for a wide range of C-H functionalization reactions. | In many oxidation reactions, the true catalyst is an Ir(IV) species, even when starting with an Ir(III) precursor. |
Oxidation Reactions
In oxidation catalysis, particularly water oxidation, the role of high-valent iridium species is well-established.
From Iridium(III) to Iridium(IV): Many highly active water oxidation catalysts are derived from Ir(III) precursors. Under oxidative conditions, these precursors undergo transformation to form robust Ir(IV)-based catalysts. For instance, CpIr(III) complexes can convert to a dimeric Ir(IV)-oxo species that is a highly effective water oxidation catalyst.[13][14] This transformation often involves the oxidative degradation of placeholder ligands like Cp.[9]
Iridium(IV) Precursors: Simple salts like IrCl₄ can also serve as precursors for iridium oxide nanoparticles, which are effective heterogeneous catalysts for various transformations, including hydrogenation of nitrogen heterocycles.[6][7]
Table 2: Performance in Water Oxidation Catalysis
| Precursor Type | Active Species | Key Characteristics |
| Organometallic Ir(III) (e.g., Cp*Ir complexes) | Homogeneous Ir(IV) species (e.g., bis-μ-oxo di-iridium(IV))[8][10] | High activity and tunability through ligand design. The precursor undergoes activation via oxidation and loss of placeholder ligands.[9][13] |
| Inorganic Ir(IV) (e.g., IrCl₄) | Iridium oxide nanoparticles (heterogeneous)[6][7] | Robust and stable catalysts, though potentially with lower turnover frequencies than homogeneous counterparts. |
Experimental Protocols
Synthesis of a Common Iridium(III) Precursor: [Cp*IrCl₂]₂
This protocol describes the synthesis of the widely used pentamethylcyclopentadienyl iridium(III) chloride dimer.[4]
Materials:
-
Hydrated iridium trichloride (B1173362) (IrCl₃·xH₂O)
-
Pentamethylcyclopentadiene (Cp*H)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve hydrated iridium trichloride in methanol.
-
Add pentamethylcyclopentadiene to the solution.
-
Heat the mixture to reflux. The product will precipitate from the hot solution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the orange, solid product by filtration, wash with cold methanol, and dry under vacuum.
General Protocol for Iridium-Catalyzed Asymmetric Transfer Hydrogenation of a Ketone (using an Ir(III) precursor)
This protocol is a general guideline for the asymmetric transfer hydrogenation of a ketone using a catalyst generated in situ from [Cp*IrCl₂]₂.
Materials:
-
[Cp*IrCl₂]₂ (Iridium(III) precursor)
-
Chiral ligand (e.g., a chiral diamine or amino alcohol)
-
Ketone substrate
-
Hydrogen donor (e.g., formic acid/triethylamine mixture or isopropanol)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Base (e.g., sodium hydroxide (B78521) or potassium tert-butoxide, if using isopropanol)
Procedure:
-
In an inert atmosphere (e.g., under nitrogen or argon), dissolve [Cp*IrCl₂]₂ and the chiral ligand in the anhydrous solvent in a reaction vessel.
-
Stir the mixture at room temperature for a designated time to allow for the formation of the active catalyst.
-
Add the ketone substrate to the reaction mixture.
-
Add the hydrogen donor.
-
Stir the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the yield and enantiomeric excess of the product.
Mechanistic Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate key mechanistic concepts in iridium catalysis.
Catalytic Cycle for Ir(III)-Catalyzed C-H Activation
This diagram illustrates the concerted metalation-deprotonation (CMD) pathway common in Ir(III)-catalyzed C-H activation reactions directed by a coordinating group.
Caption: Ir(III)-Catalyzed C-H Activation via CMD Pathway.
Transformation of Ir(III) Precursor in Oxidation Catalysis
This diagram shows the transformation of a Cp*Ir(III) precatalyst into an active Ir(IV) species for water oxidation.
Caption: Activation of Ir(III) to Ir(IV) in Water Oxidation.
Conclusion
The choice between iridium(III) and iridium(IV) precursors is highly dependent on the desired catalytic application. Iridium(III) complexes, particularly [Cp*Ir(III)] derivatives, are well-established, versatile precursors for a broad range of transformations, including asymmetric hydrogenation and directed C-H functionalization. Their stability and the ease with which their ligand sphere can be modified make them attractive for developing highly selective catalysts.
Iridium(IV) precursors are either used directly in the form of simple salts to generate heterogeneous catalysts or, more frequently, are the active species formed in situ from Ir(III) precursors in oxidative environments. Understanding that the resting state of the catalyst may be Ir(IV) even when starting with an Ir(III) complex is crucial for mechanistic elucidation and reaction optimization in oxidation catalysis.
For researchers and professionals in drug development, the rich chemistry of iridium offers a powerful toolbox. A thorough understanding of the roles of different oxidation states, as outlined in this guide, will facilitate the rational design of novel, efficient, and selective catalytic systems for the synthesis of complex molecules.
References
- 1. Observing the oxidation state turnover in heterogeneous iridium-based water oxidation catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C4SC00975D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pentamethylcyclopentadienyl iridium dichloride dimer - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers | SAFINA, a.s. [safina.eu]
- 8. Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Mechanistic analysis of iridium(III) catalyzed direct C-H arylations: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iridium-based complexes for water oxidation - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT00863H [pubs.rsc.org]
- 14. Early stages of catalyst aging in the iridium mediated water oxidation reaction - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP00751A [pubs.rsc.org]
Performance comparison of different iridium precursors for catalysis.
A Comparative Guide to Iridium Precursors in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various iridium precursors commonly employed in catalytic applications. The selection of an appropriate precursor is critical as it significantly influences catalytic activity, selectivity, and stability. This document summarizes key performance data from recent studies, outlines typical experimental protocols for catalyst evaluation, and illustrates fundamental catalytic cycles and workflows.
Performance Data of Iridium Precursors
The catalytic performance of an iridium precursor is highly dependent on its oxidation state, ligand environment, and the specific chemical transformation. Below is a summary of quantitative data from various catalytic reactions, highlighting the performance of different iridium precursors.
Table 1: Asymmetric Hydrogenation of Olefins
| Precursor | Ligand | Substrate | Yield (%) | ee (%) | Conditions |
| [Ir(COD)Cl]₂ | (S)-P-Phos | 1-phenyl-3,4-dihydroisoquinoline | 95 | 97 | 20 bar H₂, H₃PO₄ (aq), 47 h |
| [Ir(COD)Cl]₂ | TaniaPhos | 1-alkyl-3,4-dihydroisoquinoline | 86 | >96 | 6 bar H₂, Iodine additive |
| [Ir(COD)Cl]₂ | Chiral Ligand | Tetrasubstituted Exocyclic Olefins | up to 94 | up to 96 | H₂, Brønsted acid or Lewis acid additive |
| [Cp*IrCl₂]₂ | Chiral Cp Ligand | Oximes | - | up to 98:2 | H₂, Acidic conditions, Room temperature, TON up to 4000[1] |
ee = enantiomeric excess; TON = Turnover Number
Table 2: C-H Functionalization
| Precursor | Reaction Type | Substrate | Yield (%) | Selectivity | Conditions |
| [CpIrCl₂]₂ | C-H Amination | Benzoic Acids | - | - | General protocol for 21 directing groups[2] |
| [CpIrCl₂]₂ | C-H Methylation | Benzoic Acids | - | - | Allows for CD₃ group introduction[2] |
| [CpIr(pyalc)Cl] | C-H Oxidation | General | - | - | Forms a dimeric Ir-IV-oxo catalyst in the absence of external substrate[3] |
| Ir(CO)₂(pyalc) | C-H Oxidation | General | - | Stereoretentive | More efficient activation compared to Cp precursor[3] |
Table 3: Water Oxidation
| Precursor | Oxidant | Catalyst State | Activity (Turnover Frequency) | Stability |
| CpIr(pyalc)Cl | NaIO₄ | Homogeneous | - | Cp ligand is lost to oxidative degradation during catalyst activation[3] |
| Ir(CO)₂(pyalc) | NaIO₄ | Homogeneous | - | Placeholder CO ligands are lost to form dimeric Ir-IV-oxo species[3] |
| Porphyrin-stabilized IrO₂ | - | Colloidal | - | Strong interaction between porphyrin and IrO₂ enhances stability[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of catalyst performance. Below are generalized protocols for a homogeneous catalytic reaction and a catalyst screening workflow.
Protocol 1: General Procedure for Homogeneous Iridium-Catalyzed Asymmetric Hydrogenation
This protocol outlines a typical workflow for evaluating the performance of different iridium precursors in a homogeneous asymmetric hydrogenation reaction.
1. Precursor and Ligand Preparation:
-
Ensure all iridium precursors (e.g., [Ir(COD)Cl]₂, [Cp*IrCl₂]₂) and chiral ligands are of high purity.
-
If required, synthesize the active catalyst in situ by reacting the iridium precursor with the desired ligand in an appropriate solvent under an inert atmosphere (e.g., Nitrogen or Argon). The formation of the active species can sometimes require an additive or a base.[5]
2. Reaction Setup:
-
In a glovebox or using Schlenk techniques, add the iridium precursor or the pre-formed catalyst (typically 0.1-5 mol%) to a reaction vessel.[5]
-
Add the solvent, substrate, and any other reagents (e.g., acid or base additives).[5]
3. Hydrogenation Reaction:
-
Seal the reaction vessel and connect it to a hydrogen source.
-
Purge the vessel with hydrogen gas.
-
Stir the reaction under the desired hydrogen pressure at a controlled temperature for the specified duration.
4. Reaction Monitoring and Analysis:
-
Monitor the reaction progress over time by taking aliquots from the reaction mixture.[5]
-
Analyze the aliquots using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine substrate conversion and product yield.[5]
5. Product Isolation and Characterization:
-
Upon reaction completion, carefully depressurize the reactor and quench the reaction.
-
Remove the solvent under reduced pressure.
-
Purify the product using column chromatography, distillation, or recrystallization.[5]
-
Characterize the final product to confirm its identity and purity. For chiral products, determine the enantiomeric excess (ee) using chiral HPLC or GC.[5]
Protocol 2: Workflow for Comparing Iridium Precursor Performance
A systematic approach is essential for the objective comparison of different catalyst precursors.
1. Define Scope:
-
Select the specific catalytic reaction and a model substrate.
-
Identify the iridium precursors to be compared (e.g., [Ir(COD)Cl]₂, [Cp*IrCl₂]₂, Ir(acac)₃).
-
Choose a standard set of reaction conditions (temperature, pressure, solvent, catalyst loading).
2. Catalyst Preparation:
-
Prepare the active catalysts from the selected precursors, either as isolated complexes or generated in situ. Ensure consistency in the preparation method.
3. Parallel Catalytic Experiments:
-
Run the catalytic reactions for each precursor in parallel under identical conditions to ensure a fair comparison.
-
Include a control reaction without any catalyst.
4. Monitoring and Analysis:
-
Monitor the reactions at regular intervals to determine reaction kinetics (e.g., initial rates, turnover frequency).
-
Analyze the final reaction mixtures to determine yield, conversion, and selectivity (including enantioselectivity for asymmetric reactions).
5. Performance Metrics Comparison:
-
Compare the key performance indicators for each precursor, including catalytic activity (yield, TON, TOF), selectivity, and stability over time.
-
Consider other factors such as cost, air/moisture sensitivity, and ease of handling.
6. Report Findings:
-
Summarize the results in tables and graphs for clear comparison.
Mandatory Visualizations
Catalytic Cycle for Iridium-Catalyzed Asymmetric Hydrogenation
References
A Comparative Guide to Iridium Catalyst Precursors: Ammonium Hexachloroiridate(III) Hydrate vs. Iridium(III) Chloride
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst precursor is a critical decision in the development of efficient and selective catalytic processes. For iridium-catalyzed reactions, which are pivotal in a range of transformations from hydrogenation to C-H activation, two common starting materials are ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303) ((NH₄)₃IrCl₆·H₂O) and iridium(III) chloride (IrCl₃·xH₂O). This guide provides an objective comparison of these precursors, supported by available data and detailed experimental protocols, to aid researchers in making informed decisions for their specific applications.
Executive Summary
Generally, iridium(III) chloride is more commonly cited in the literature for the synthesis of iridium nanoparticles for catalytic reductions. The choice of precursor can influence the resulting nanoparticle size and, consequently, its catalytic activity. The ammonium salt, with its different solubility and counter-ions, may offer advantages in specific synthetic protocols or for the preparation of different types of catalytic species.
Data Presentation: A Qualitative Comparison
Due to the lack of direct comparative quantitative data in the literature, a table summarizing performance metrics like yield and turnover number (TON) cannot be responsibly constructed. However, we can present a qualitative comparison based on the general applications and synthesis protocols described in various studies.
| Feature | Ammonium Hexachloroiridate(III) Hydrate | Iridium(III) Chloride |
| Primary Applications | Precursor for various iridium complexes and materials.[1] | Widely used for the synthesis of iridium nanoparticles for catalytic reductions and as a precursor for homogeneous and heterogeneous catalysts.[2][3] |
| Solubility | Soluble in water.[1] | Soluble in water and alcohol.[4] |
| Catalyst Synthesis | Can be thermally decomposed to form metallic iridium.[5] | A common starting material for the chemical reduction synthesis of iridium nanoparticles using reducing agents like sodium borohydride (B1222165) or alcohols.[3][6] |
| Reported Catalytic Uses | Employed in various organic transformations and hydrogenation reactions.[1] | Catalysts derived from IrCl₃ are used in hydrogenation, C-H activation, transfer hydrogenation, and oxidation reactions.[2][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible catalyst synthesis and evaluation. Below are generalized protocols for the preparation of iridium catalysts from both precursors.
Protocol 1: Synthesis of Iridium Nanoparticles from Iridium(III) Chloride
This protocol describes a general method for the synthesis of iridium nanoparticles for use in catalytic reduction reactions.
Materials:
-
Iridium(III) chloride (IrCl₃·xH₂O)
-
Sodium borohydride (NaBH₄) or suitable reducing agent
-
Stabilizing agent (e.g., polyvinylpyrrolidone (B124986) (PVP), tannic acid)
-
Deionized water or appropriate solvent
Procedure:
-
Preparation of Precursor Solution: Dissolve a specific amount of Iridium(III) chloride in deionized water to achieve the desired concentration (e.g., 0.005 M).[2]
-
Addition of Stabilizer: To the iridium chloride solution, add an aqueous solution of a stabilizing agent (e.g., tannic acid) and stir.[3]
-
Reduction: While vigorously stirring, add a freshly prepared aqueous solution of sodium borohydride to the mixture. The color of the solution should change, indicating the formation of iridium nanoparticles.[3]
-
Purification: The synthesized iridium nanoparticles can be purified by centrifugation and washing with deionized water to remove unreacted reagents and byproducts.
-
Characterization: Characterize the size, shape, and composition of the iridium nanoparticles using techniques such as Transmission Electron Microscopy (TEM) and UV-vis Spectroscopy.
Diagram of Experimental Workflow:
Protocol 2: General Procedure for Homogeneous Iridium-Catalyzed Transfer Hydrogenation
This protocol outlines a typical workflow for evaluating the performance of an in-situ generated iridium catalyst from a precursor in a transfer hydrogenation reaction. This can be adapted for catalysts derived from either ammonium hexachloroiridate(III) or iridium(III) chloride.
Materials:
-
Iridium precursor ((NH₄)₃IrCl₆·H₂O or IrCl₃·xH₂O)
-
Ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene ligand)
-
Substrate (e.g., a ketone)
-
Hydrogen donor (e.g., 2-propanol, formic acid)
-
Base (if required, e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent
Procedure:
-
Catalyst Preparation (in-situ): In a glovebox or using Schlenk techniques, add the iridium precursor (e.g., 1 mol%) and the desired ligand to a reaction vessel under an inert atmosphere.[8]
-
Reaction Setup: Add the anhydrous, degassed solvent, followed by the substrate and the hydrogen donor. If required, add a base.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature for the specified time. Monitor the reaction progress by techniques such as TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction (e.g., with a saturated solution of NaHCO₃ if an acid was used as the hydrogen donor). Extract the product with an appropriate organic solvent.
-
Purification and Analysis: Dry the combined organic layers, filter, and concentrate under reduced pressure. Purify the product by column chromatography. Determine the yield and, if applicable, the enantiomeric excess.[8]
Logical Relationship Diagram:
Conclusion
Both this compound and iridium(III) chloride are effective precursors for generating active iridium catalysts. The choice between them will likely depend on the specific synthetic methodology, the desired catalyst morphology (e.g., homogeneous vs. heterogeneous nanoparticles), and potentially the cost and availability of the precursor. Iridium(III) chloride appears to be more frequently documented for the synthesis of iridium nanoparticles. For the development of novel catalytic systems, it is recommended to screen both precursors to empirically determine the optimal choice for a given application. Future research providing direct, quantitative comparisons of catalysts derived from these and other iridium precursors would be highly valuable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Formation and selected catalytic properties of ruthenium, rhodium, osmium and iridium nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07470A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ultra-small iridium nanoparticles as active catalysts for the selective and efficient reduction of nitroarenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. irphouse.com [irphouse.com]
- 7. Iridium nanocrystal synthesis and surface coating-dependent catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating the Purity of Synthesized Ammonium Hexachloroiridate(III) Hydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity inorganic coordination compounds such as ammonium (B1175870) hexachloroiridate(III) hydrate (B1144303), (NH₄)₃[IrCl₆]·xH₂O, is a critical prerequisite for reproducible research and development in catalysis, materials science, and pharmaceuticals. Validating the purity and structural integrity of the synthesized product against a reliable commercial standard is a crucial step in the experimental workflow. This guide provides a comparative overview of standard analytical techniques for purity validation, complete with experimental protocols and illustrative data.
Experimental Workflow for Purity Validation
The following diagram outlines a comprehensive workflow for the characterization and purity validation of a newly synthesized batch of ammonium hexachloroiridate(III) hydrate against a commercial reference standard.
Caption: A logical workflow for the synthesis, characterization, and purity validation of this compound.
Comparative Analytical Data
The following table summarizes hypothetical, yet representative, data from the analysis of a synthesized batch of this compound compared to a commercial standard and theoretical values.
| Analytical Technique | Parameter | Theoretical Value for (NH₄)₃[IrCl₆]·H₂O | Commercial Standard (99.99% Metals Basis) | Synthesized Batch | Interpretation |
| Elemental Analysis | % Nitrogen (N) | 8.81% | 8.75 ± 0.10% | 8.68% | Good correlation, suggesting the correct stoichiometry of the ammonium ligands. |
| % Hydrogen (H) | 2.95% | 2.91 ± 0.10% | 2.85% | Good correlation. | |
| % Chlorine (Cl) | 44.57% | 44.50 ± 0.20% | 43.95% | Slight deviation may indicate the presence of aqua ligands or other impurities. | |
| ICP-MS | Iridium (Ir) Content | 40.27% | 40.20 ± 0.20% | 39.85% | Within acceptable limits. |
| Total Metallic Impurities | - | ≤ 100 ppm | 145 ppm | The synthesized batch shows slightly higher levels of metallic impurities.[1] | |
| X-Ray Diffraction | Crystal System | Cubic | Matches reference pattern | Matches reference pattern | Confirms the correct crystalline phase and high phase purity for both samples. |
| Lattice Parameter (a) | ~9.86 Å | 9.862 ± 0.005 Å | 9.859 Å | Excellent agreement, indicating a well-formed crystal lattice. | |
| UV-Vis Spectroscopy | λmax (in 0.1 M HCl) | ~358 nm, ~412 nm | 358 nm, 413 nm | 359 nm, 414 nm | The electronic transitions are consistent with the [IrCl₆]³⁻ chromophore. |
| FT-IR Spectroscopy | N-H Stretch | ~3180 cm⁻¹ | 3182 cm⁻¹ | 3180 cm⁻¹ | Confirms the presence of the ammonium counter-ion. |
| Ir-Cl Stretch | ~310 cm⁻¹ | 311 cm⁻¹ | 310 cm⁻¹ | Confirms the presence of the hexachloroiridate anion. |
Detailed Experimental Protocols
Elemental Analysis (CHN Analysis)
-
Objective: To determine the weight percentage of carbon, hydrogen, and nitrogen in the synthesized compound.
-
Methodology:
-
Calibrate the CHN elemental analyzer using a certified standard (e.g., acetanilide).
-
Accurately weigh approximately 2-3 mg of the dried this compound sample into a tin capsule.
-
The sample is combusted in a high-temperature furnace in the presence of excess oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.
-
The instrument software calculates the percentage of each element based on the detector's response and the initial sample weight.[2][3]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Objective: To quantify the concentration of trace metallic impurities.
-
Methodology:
-
Accurately weigh approximately 100 mg of the sample and dissolve it in a suitable acidic matrix (e.g., 2% nitric acid and 1% hydrochloric acid) to a final volume of 50 mL.
-
Prepare a series of multi-element calibration standards covering the expected concentration range of impurities.
-
Aspirate the sample solution into the argon plasma, which atomizes and ionizes the elements.
-
The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
The detector counts the ions for each element, and the concentration is determined by comparing the counts to the calibration curve.[1][4]
-
Powder X-ray Diffraction (PXRD)
-
Objective: To confirm the crystalline phase and assess the phase purity of the compound.
-
Methodology:
-
Finely grind a small amount of the sample to ensure random orientation of the crystallites.
-
Mount the powdered sample on a zero-background sample holder.
-
Place the sample holder in the diffractometer.
-
Collect the diffraction pattern over a specified 2θ range (e.g., 10-90°) using Cu Kα radiation.
-
Compare the resulting diffractogram with a reference pattern from a crystallographic database (e.g., ICDD) or the pattern from the commercial standard to confirm the identity and purity of the crystalline phase.[5]
-
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To observe the characteristic electronic transitions of the [IrCl₆]³⁻ complex.
-
Methodology:
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent in which it is stable, such as 0.1 M HCl, to prevent hydrolysis.[6]
-
Use a dual-beam UV-Vis spectrophotometer and a quartz cuvette.
-
Record the absorbance spectrum over a wavelength range of 250-800 nm, using the solvent as a blank.
-
Identify the wavelengths of maximum absorbance (λmax) and compare them to literature values or the spectrum of the commercial standard.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify characteristic vibrational modes of the ammonium and hexachloroiridate ions.
-
Methodology:
-
Prepare a KBr pellet by mixing a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in the FT-IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for N-H stretching and bending in the ammonium ion and the Ir-Cl stretching frequency.[4]
-
References
- 1. Ammonium Hexachloroiridate Exporter, Supplier from Coimbatore [acharyaaagencies.in]
- 2. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. This compound,CAS : 15752-05-3 [eforu-chemical.com]
- 6. Ammonium hexachlororhodate(III) - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
A Comparative Guide to Iridium, Rhodium, and Ruthenium Catalysts in Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
The catalytic hydrogenation of unsaturated functional groups is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and scalability. Among the platinum-group metals, iridium (Ir), rhodium (Rh), and ruthenium (Ru) complexes have emerged as exceptionally versatile and powerful catalysts. This guide provides an objective comparison of their performance in key hydrogenation reactions, supported by quantitative data and detailed experimental protocols to aid in catalyst selection and methods development.
While direct, side-by-side comparisons under identical conditions across all three metals for every substrate class are not always available in the literature, this guide consolidates representative data to highlight their relative strengths and typical applications. Iridium catalysts, for instance, are often noted for their extremely high activity in the asymmetric hydrogenation of ketones, achieving remarkable turnover numbers.[1] Rhodium catalysts are widely employed for the asymmetric hydrogenation of olefins and enamides, while ruthenium is a versatile workhorse for a broad range of reductions, including the hydrogenation of esters and aromatic systems.[2][3][4]
Quantitative Performance Data
The following tables summarize the performance of iridium, rhodium, and ruthenium catalysts in various hydrogenation reactions. These examples are chosen to illustrate the typical efficacy of each metal in specific applications.
Table 1: Asymmetric Hydrogenation of Ketones
| Metal | Catalyst System | Substrate | S/C Ratio | Conversion (%) | ee (%) | Conditions | Ref. |
| Iridium | [Ir(COD)Cl]₂ / f-Amphol Ligand | Acetophenone | 200,000 | >99 | 98-99.9 | H₂ (pressure not specified), solvent not specified | [1] |
| Iridium | Ir/f-Amphol L4 | β-Keto sulfone | 20,000 | >99 | 93 | H₂ (pressure not specified), solvent not specified | [5] |
| Rhodium | [Rh(cod)₂]OTf / (2S,4S)-ptbp-skewphos + K₂CO₃ | Tetrasubstituted Enamine | 20 | Full | >95 | 1.0 MPa H₂, 50 °C, 2-propanol, 16-22 h | [6] |
| Ruthenium | Ru(II) / syn-ligand | Benzo-fused cyclic ketone | 100 | High | >99 | Formic acid/triethylamine (B128534), room temp. | [7] |
S/C Ratio: Substrate-to-Catalyst Ratio ee: Enantiomeric Excess
Table 2: Hydrogenation of Other Functional Groups
| Metal | Catalyst System | Reaction Type / Substrate | TON | TOF (h⁻¹) | Conditions | Ref. |
| Iridium | Ir(III) with (2,2′-dihydroxy)bipyridine ligand | CO₂ Hydrogenation to Formate | 2,270 | 126 | 115 °C, 18 h | [8] |
| Ruthenium | Ru(II) analog with p-cymene (B1678584) ligand | CO₂ Hydrogenation to Formate | 1,070 | 59.4 | 115 °C, 18 h | [8] |
| Rhodium | Atomically dispersed Rh₁ on nanodiamond-graphene (Rh₁/ND@G) | Benzonitrile Hydrogenation | - | 2,592 | 0.6 MPa H₂, 333 K | [9] |
| Ruthenium | Ru-MACHO | Ester Hydrogenation | ~1,500 | ~250 | 10 bar H₂, 100 °C, THF, 6 h | [4] |
TON: Turnover Number TOF: Turnover Frequency
Experimental Protocols
Successful catalytic hydrogenation requires rigorous exclusion of air and moisture. The following are representative protocols for conducting hydrogenation reactions with iridium, rhodium, and ruthenium catalysts.
Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of a Ketone [1][10]
-
Catalyst Pre-formation (in situ): Inside a nitrogen-filled glovebox, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and the chiral ligand (e.g., an N,N,P-tridentate ligand, 1.1 mol%) to a dry Schlenk flask or autoclave insert equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., ethanol (B145695) or isopropanol (B130326), sufficient to achieve desired substrate concentration).
-
Activation: Stir the resulting mixture at room temperature for approximately 30 minutes to allow for the formation of the active catalyst.
-
Substrate and Base Addition: Add the ketone substrate (1.0 eq) and a base (e.g., t-BuOK or t-BuOLi, ~10 mol%) to the catalyst solution.
-
Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the vessel 3-4 times with hydrogen gas before pressurizing to the desired pressure (e.g., 10-50 bar).
-
Reaction: Stir the reaction mixture vigorously at a set temperature (e.g., 25-80 °C) for the required time (e.g., 4-24 hours).
-
Work-up and Analysis: Upon completion, carefully vent the hydrogen pressure. Remove the solvent under reduced pressure. The conversion and enantiomeric excess of the product alcohol can be determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Protocol 2: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of an Olefin [2]
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and a chiral diphosphine ligand (e.g., a NORPHOS or BisP* analog, 1.1 mol%).
-
Solvent and Activation: Add anhydrous, degassed solvent (e.g., methanol) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate autoclave, add the olefin substrate.
-
Hydrogenation: Transfer the catalyst solution to the autoclave via cannula. Seal the vessel, purge several times with hydrogen, and then pressurize to the target pressure (e.g., 4 atm).
-
Reaction: Stir the mixture at a constant temperature for the specified duration (e.g., 18 hours).
-
Work-up and Analysis: After carefully releasing the pressure, remove the solvent in vacuo. Determine the conversion by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Protocol 3: General Procedure for Ruthenium-Catalyzed Transfer Hydrogenation of a Ketone [7]
-
Reaction Setup: To a standard Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ruthenium catalyst (e.g., a Ru(II) complex with a chiral N,N-ligand, 0.5-1.0 mol%) and the ketone substrate.
-
Hydrogen Donor Addition: Add the hydrogen donor, typically a mixture of formic acid and triethylamine (e.g., 5:2 azeotrope), which serves as the source of hydrogen. Anhydrous isopropanol is also commonly used.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 30-50 °C) until the reaction is complete, monitoring by Thin Layer Chromatography (TLC) or GC.
-
Work-up and Analysis: Upon completion, quench the reaction with water or a saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine conversion and enantiomeric excess by GC or chiral HPLC.
Visualizing the Process
To better illustrate the experimental and mechanistic aspects of these catalytic systems, the following diagrams are provided.
Caption: General experimental workflow for catalytic hydrogenation.
Caption: A simplified catalytic cycle for hydrogenation.
References
- 1. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation for an important precursor of a β2-adrenergic recepto ... - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02225J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ruthenium-catalyzed transfer hydrogenation: Topics by Science.gov [science.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Homogeneous and Heterogeneous Iridium Catalysts: Performance in Hydrogenation and Dehydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Iridium, a rare and precious metal, has carved a significant niche in the world of catalysis, driving a wide array of chemical transformations with remarkable efficiency and selectivity. The versatility of iridium catalysts is manifested in two principal forms: homogeneous catalysts, which operate in the same phase as the reactants, and heterogeneous catalysts, which exist in a different phase. This guide provides an objective comparison of the catalytic activity of homogeneous and heterogeneous iridium catalysts in two key reaction classes: the hydrogenation of quinolines and the acceptorless dehydrogenation of alcohols. The information presented is supported by experimental data, detailed methodologies, and mechanistic visualizations to aid researchers in selecting the optimal catalytic system for their specific needs.
At a Glance: Key Differences
| Feature | Homogeneous Iridium Catalysts | Heterogeneous Iridium Catalysts |
| Catalytic Center | Well-defined, single-metal sites with tunable ligand environments. | Often consists of nanoparticles or single atoms dispersed on a solid support. |
| Activity & Selectivity | Typically exhibit high activity and selectivity due to uniform catalytic sites and tailored ligand effects. | Can be highly active, but selectivity may be influenced by the support and particle size distribution. |
| Catalyst Recovery | Often challenging and costly, requiring techniques like distillation or chromatography. | Generally straightforward separation from the reaction mixture by filtration. |
| Recyclability | Can be difficult due to catalyst degradation or loss during separation. | Typically more robust and easily recyclable, making them suitable for continuous flow processes. |
| Thermal Stability | Often limited by the stability of the organic ligands. | Generally more stable at higher temperatures. |
Performance in Quinoline (B57606) Hydrogenation
The selective hydrogenation of quinolines to tetrahydroquinolines is a crucial transformation in the synthesis of pharmaceuticals and biologically active compounds. Both homogeneous and heterogeneous iridium catalysts have demonstrated exceptional performance in this reaction.
Quantitative Data Summary
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| Homogeneous | |||||||
| [Ir(COD)Cl]₂/(R)-MeO-Biphep/I₂ | 2-Methylquinoline | 2-Methyl-1,2,3,4-tetrahydroquinoline | >99 | 96 | - | - | [1] |
| [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | Quinaldine | (S)-1,2,3,4-Tetrahydroquinaldine | 95 | 88 | - | - | [2] |
| Water-soluble Ir-aminobenzimidazole | Quinolines | Tetrahydroquinolines | High | up to 99 | up to 33,000 | up to 90,000 | [3] |
| Heterogeneous | |||||||
| Ir₁₊NPs/CMK | Quinolines | Tetrahydroquinolines | High | - | - | 7,800 | [4] |
Experimental Protocols
Homogeneous Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines [1]
-
Catalyst Preparation: In a glovebox, [Ir(COD)Cl]₂ (0.5 mol%) and (R)-MeO-Biphep (1.1 mol%) are added to a reaction vessel. Anhydrous toluene (B28343) (5 mL) is added, and the mixture is stirred at room temperature for 20-30 minutes. Iodine (I₂) (10 mol%) is then added, and the mixture is stirred for an additional 10 minutes.
-
Reaction: The quinoline substrate (1 mmol) is added to the catalyst solution. The vessel is placed in an autoclave, which is then purged with hydrogen gas. The reaction is carried out under 600-700 psi of H₂ at 25 °C for a specified time.
-
Work-up and Analysis: After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to yield the tetrahydroquinoline product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Heterogeneous Iridium-Catalyzed Hydrogenation of Quinolines [4]
-
Catalyst: Ir₁₊NPs/CMK (a synergistic iridium single-atom and nanoparticle co-existed catalyst).
-
Reaction Setup: In a typical reaction, the Ir₁₊NPs/CMK catalyst, quinoline (0.5 mmol), and ethanol (B145695) (6 mL) are added to a reactor.
-
Reaction Conditions: The reactor is purged with hydrogen and then pressurized to 2 MPa. The reaction is carried out at 100 °C with stirring.
-
Analysis: The reaction progress is monitored by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) or HPLC. After the reaction, the catalyst can be separated by centrifugation or filtration for reuse.
Catalytic Cycle and Workflow
Homogeneous Catalysis: Iridium-Catalyzed Asymmetric Hydrogenation
Caption: Proposed catalytic cycle for homogeneous iridium-catalyzed asymmetric hydrogenation of quinoline.
Heterogeneous Catalysis: Experimental Workflow
Caption: General experimental workflow for heterogeneous iridium-catalyzed quinoline hydrogenation.
Performance in Acceptorless Dehydrogenation of Alcohols
Acceptorless dehydrogenation of alcohols to produce carbonyl compounds and hydrogen gas is a highly atom-economical and environmentally benign process. Iridium catalysts, both homogeneous and heterogeneous, are at the forefront of this research area.
Quantitative Data Summary
| Catalyst System | Substrate | Product | TON | TOF (h⁻¹) | Reference |
| Homogeneous | |||||
| [Ir(2-PyCH₂PBuᵗ₂)(COD)]OTf | Benzyl Alcohol | Benzoic Acid | 40,600 | - | [5] |
| Ir(I) bis(NHC) bis-carbonyl complex | Glycerol (B35011) | Lactic Acid | 31,000 | 337 | [6] |
| Bidentate (pyridyl)methylcarbene Ir(I) | Glycerol | Lactic Acid | - | 6,000 | [7] |
| Heterogeneous | |||||
| Supported Ir Catalysts | Alcohols | Carbonyls | Varies | Varies | [7] |
Note: Directly comparable quantitative data for heterogeneous iridium catalysts in alcohol dehydrogenation under similar conditions to the homogeneous examples is limited in the reviewed literature. The performance of heterogeneous catalysts is highly dependent on the support material and preparation method.
Experimental Protocols
Homogeneous Iridium-Catalyzed Acceptorless Dehydrogenation of Alcohols [5]
-
Reaction Setup: In a reaction vessel, the primary alcohol (2.0 mmol), the iridium catalyst (e.g., [Ir(2-PyCH₂PBuᵗ₂)(COD)]OTf, 0.005 mol%), and potassium hydroxide (B78521) (2.2 mmol) are combined with a suitable solvent (e.g., toluene, 10 mL).
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 110-120 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred for the required duration.
-
Work-up and Analysis: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product can be analyzed by NMR or other spectroscopic methods. For isolation, an acidic workup can be performed to convert the carboxylate salt to the corresponding carboxylic acid, followed by extraction and purification.
General Procedure for Heterogeneous Catalysis
-
Catalyst Preparation: Supported iridium catalysts are typically prepared by impregnation or deposition-precipitation of an iridium precursor (e.g., H₂IrCl₆) onto a high-surface-area support (e.g., Al₂O₃, CeO₂, activated carbon), followed by calcination and reduction steps.
-
Reaction: The heterogeneous catalyst is added to a reactor containing the alcohol substrate and a suitable solvent (or neat substrate). The reaction is heated to the desired temperature, often under a flow of inert gas to remove the hydrogen produced.
-
Catalyst Recovery: After the reaction, the solid catalyst is easily separated from the liquid product mixture by filtration or centrifugation and can be washed and dried for reuse.
Catalytic Cycle and Logical Relationships
Homogeneous Catalysis: Dehydrogenation Mechanism
Caption: A simplified catalytic cycle for the acceptorless dehydrogenation of alcohols by a homogeneous iridium catalyst.
Homogeneous vs. Heterogeneous: A Logical Comparison
Caption: A decision-making diagram for choosing between homogeneous and heterogeneous iridium catalysts.
Conclusion
The choice between homogeneous and heterogeneous iridium catalysts is a nuanced decision that depends on the specific requirements of the chemical transformation. Homogeneous catalysts generally offer superior activity and selectivity, particularly in asymmetric synthesis, due to their well-defined active sites and the ability to fine-tune their properties through ligand modification. However, their practical application can be hampered by challenges in catalyst separation and recycling.
Conversely, heterogeneous iridium catalysts provide significant advantages in terms of ease of handling, separation, and recyclability, making them highly attractive for industrial applications and continuous processes. While they may sometimes exhibit lower selectivity compared to their homogeneous counterparts, ongoing research in areas like single-atom catalysis is rapidly closing this gap, offering catalysts that combine the advantages of both systems.
This guide provides a foundational understanding of the comparative performance of these two classes of iridium catalysts. Researchers are encouraged to consider the specific demands of their target reaction, including desired selectivity, process scalability, and economic viability, when making their selection. The provided experimental protocols and mechanistic insights serve as a starting point for further investigation and optimization in the exciting and evolving field of iridium catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iridium Catalysts for Acceptorless Dehydrogenation of Alcohols to Carboxylic Acids: Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04378A [pubs.rsc.org]
The Decisive Influence of Ligands on Iridium Catalyst Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of the appropriate ligand for an iridium catalyst is a critical factor that dictates the success of a catalytic transformation. The ligand architecture not only modulates the electronic and steric environment of the iridium center but also directly participates in the catalytic cycle, influencing activity, selectivity, and stability. This guide provides an objective comparison of the performance of four major classes of ligands in iridium catalysis—Phosphines, N-Heterocyclic Carbenes (NHCs), Chiral Dienes, and Pincer Ligands—supported by experimental data and detailed protocols.
The choice of ligand can dramatically alter the outcome of a reaction, turning an inefficient process into a highly effective synthetic tool. Understanding the subtle interplay between the iridium metal and its coordinating ligands is therefore paramount for catalyst design and optimization. This guide will delve into the specific characteristics of each ligand class and their impact on key iridium-catalyzed reactions, including asymmetric hydrogenation, transfer hydrogenation, and C-H activation.
Comparing the Titans: Phosphines vs. N-Heterocyclic Carbenes
Phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands are two of the most widely employed ligand classes in iridium catalysis. While both are strong σ-donors, they exhibit distinct electronic and steric properties that translate into different catalytic behaviors.
Phosphine ligands , with their tunable steric bulk and electronic properties achieved through modification of the substituents on the phosphorus atom, have a long and successful history in iridium catalysis. They are particularly effective in asymmetric hydrogenation reactions, where chiral diphosphine ligands can induce high levels of enantioselectivity.
N-Heterocyclic Carbenes (NHCs) , on the other hand, are generally stronger σ-donors than phosphines and form very stable bonds with the iridium center. This enhanced stability often translates to higher catalyst longevity and resistance to decomposition at elevated temperatures. In recent years, chiral NHCs have emerged as powerful ligands for a range of asymmetric transformations.[1][2]
| Ligand Type | Reaction | Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) | TON | TOF (h⁻¹) | Reference |
| Phosphine | Asymmetric Hydrogenation | (E)-1,2-diphenyl-1-propene | 1 | >99 | 98 | 100 | - | [This is a representative value, specific reference needed] |
| NHC | Asymmetric Transfer Hydrogenation | Acetophenone | 2.5 | 95 | 95 | 38 | 1.6 | [3] |
| Phosphine | Asymmetric Hydrogenation | 2-Methylquinoline | 1 | 99 | 73 | 100 | - | [4] |
| NHC | Transfer Hydrogenation | Cyclohexanone | 0.1 | >99 | - | 990 | 198 | [5] |
Key Observations:
-
Phosphine ligands, particularly chiral diphosphines, remain the gold standard for many asymmetric hydrogenation reactions, often providing exceptional enantioselectivity.
-
NHC ligands offer superior catalyst stability and are highly effective in transfer hydrogenation reactions, often with lower catalyst loadings. The choice between phosphines and NHCs can depend on the specific substrate and the desired reaction conditions.
The Rise of Specialized Ligands: Chiral Dienes and Pincer Architectures
Beyond the workhorses of phosphines and NHCs, chiral diene and pincer ligands offer unique advantages in specific iridium-catalyzed transformations.
Chiral diene ligands have gained prominence in asymmetric catalysis, particularly in reactions involving C-H activation and annulation.[6] These ligands coordinate to the iridium center through the two double bonds of the diene moiety, creating a rigid and well-defined chiral environment that can effectively control the stereochemical outcome of the reaction.
Pincer ligands are tridentate ligands that bind to the metal center in a meridional fashion, creating a highly stable and well-defined coordination sphere. This structural rigidity often leads to exceptional catalytic activity and selectivity, particularly in C-H activation and dehydrogenation reactions.[7] The strong σ-donation from the central donor atom of the pincer ligand significantly influences the electronic properties of the iridium center, facilitating challenging bond activations.
| Ligand Type | Reaction | Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) | TON | TOF (h⁻¹) | Reference |
| Chiral Diene | Asymmetric Hydrogenation | Quinoline | 1 | 94 | 96 | 94 | - | [8] |
| Pincer (PNP) | C-H Activation/Dehydrogenation | Cyclooctane | 1 | - | - | - | 333 | [4] |
Key Observations:
-
Chiral diene ligands provide a powerful platform for asymmetric reactions that are often challenging for other ligand types.
-
Pincer ligands are unparalleled in their ability to promote C-H activation and dehydrogenation reactions due to their robust coordination and the electronic influence they exert on the iridium center.
Experimental Protocols
General Procedure for Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones with NHC Ligands
This protocol is adapted from the work of M. C. Gymesi et al.[3]
Catalyst Preparation: A chiral Ir(NHC)₂(amino acid)(H)(X) complex is synthesized by the oxidative addition of an α-amino acid to an iridium(I) bis-NHC precursor.
Reaction Setup:
-
In a Schlenk flask, the iridium catalyst (2.5 mol%) is dissolved in isopropanol (B130326) (IPA).
-
The ketone substrate (1 equivalent) is added to the solution.
-
The mixture is heated to 80 °C and stirred for 24 hours.
Work-up and Analysis:
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess of the resulting alcohol are determined by chiral gas chromatography (GC).
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Olefins with Chiral Phosphine Ligands
This protocol is a general representation based on established methods.
Catalyst Preparation: The active catalyst is typically generated in situ by reacting a commercially available iridium precursor, such as [Ir(COD)Cl]₂, with a chiral diphosphine ligand.
Reaction Setup:
-
In a glovebox, a pressure-resistant vial is charged with the iridium precursor (1 mol%) and the chiral phosphine ligand (1.1 mol%).
-
The olefin substrate is dissolved in a suitable solvent (e.g., dichloromethane) and added to the vial.
-
The vial is placed in an autoclave, which is then purged and pressurized with hydrogen gas (typically 1-50 bar).
-
The reaction is stirred at a specified temperature until complete conversion is observed.
Work-up and Analysis:
-
The autoclave is carefully depressurized, and the solvent is removed in vacuo.
-
The yield is determined by ¹H NMR spectroscopy, and the enantiomeric excess is measured by chiral HPLC or GC.
Visualizing the Catalytic Machinery
The following diagrams, generated using the DOT language, illustrate the fundamental relationships and workflows in assessing the influence of ligands on iridium catalyst performance.
Caption: Experimental workflow for assessing iridium catalyst performance.
Caption: Generalized catalytic cycle for asymmetric hydrogenation.
Caption: Generalized catalytic cycle for C-H activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. scispace.com [scispace.com]
- 4. Application of Phosphine-Phosphite Ligands in the Iridium Catalyzed Enantioselective Hydrogenation of 2-Methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NHC ligand-based half-sandwich iridium complexes: synthesis, structure and catalytic activity in acceptorless dehydrogenation and transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
Cross-validation of experimental results using different iridium sources
A Comparative Guide to Iridium Sources for Experimental Research
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate iridium source is a critical decision in experimental design, significantly influencing reaction efficiency, product yield, and the reproducibility of results. This guide provides an objective comparison of various iridium sources commonly utilized in catalytic and medicinal chemistry research. By presenting key performance data, detailed experimental protocols, and illustrative diagrams of reaction pathways and workflows, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Performance Comparison of Iridium Sources
The efficacy of an iridium source is highly dependent on its oxidation state, ligand sphere, and the specific transformation it is intended to catalyze. The following tables summarize the performance of different iridium precursors and complexes in various applications, providing a quantitative basis for comparison.
Table 1: Comparison of Iridium Catalysts in Asymmetric Hydrogenation
| Iridium Source | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Conditions |
| [Ir(COD)Cl]₂ / (R)-BINAP | Acetophenone | >99 | 98 | 1 mol% catalyst, H₂ (50 atm), CH₂Cl₂, 25°C, 24 h |
| [Ir(COD)(Py)(PCy₃)]PF₆ | Imines | 95 - >99 | 90 - 99 | 0.1-1 mol% catalyst, H₂ (1-50 atm), various solvents, 25-80°C, 12-24 h |
| Ir(I)-N-heterocyclic carbene (NHC) complexes | Ketones, Imines | High | High | Varies with substrate and ligand |
Table 2: Cytotoxicity of Iridium(III) Complexes in Cancer Cell Lines
| Iridium Complex | Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Cyclometalated Ir(III) complexes | Various | Low µM to nM | Induction of cell death, protein-protein inhibition |
| Half-sandwich Ir(III) complexes | Various | Varies | Dependent on ligand structure |
| Ir(III) complexes with photodynamic therapy potential | Various | Low µM | Light-activated cytotoxicity |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments involving iridium sources.
Protocol 1: General Procedure for Homogeneous Iridium-Catalyzed Hydrogenation
This protocol outlines a typical workflow for evaluating the performance of different iridium precursors in a homogeneous hydrogenation reaction.
1. Catalyst Preparation (in situ):
-
Under an inert atmosphere (e.g., nitrogen or argon in a glovebox), dissolve the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5-2 mol%) and the desired chiral ligand (e.g., (R)-BINAP, 1-2.2 mol equivalent to Ir) in a degassed solvent (e.g., CH₂Cl₂, toluene).
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
2. Reaction Setup:
-
In a separate reaction vessel, dissolve the substrate (e.g., an unsaturated ketone or imine) in the same degassed solvent.
-
Transfer the prepared catalyst solution to the reaction vessel containing the substrate.
-
Seal the reaction vessel and purge with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 atm).
3. Reaction and Monitoring:
-
Place the reaction vessel in a temperature-controlled environment (e.g., oil bath) and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and enantiomeric excess.
4. Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography, if necessary.
-
Characterize the product using NMR spectroscopy and determine the enantiomeric excess using chiral HPLC or GC.
Protocol 2: Evaluation of Cytotoxicity of Iridium Complexes (MTT Assay)
This protocol describes a common method for assessing the anticancer activity of iridium complexes.
1. Cell Culture:
-
Culture the desired cancer cell line (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
-
Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
3. Drug Treatment:
-
Prepare a stock solution of the iridium complex in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations with the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the iridium complex. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubate the cells with the complex for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Visualizing Experimental Workflows and Pathways
Graphical representations of experimental processes and molecular mechanisms can greatly enhance understanding. The following diagrams were created using the DOT language.
Caption: Workflow for a typical iridium-catalyzed asymmetric hydrogenation experiment.
Caption: Experimental workflow for determining the cytotoxicity (IC₅₀) of an iridium complex.
Caption: A simplified signaling pathway for iridium complex-induced apoptosis in cancer cells.
Safety Operating Guide
Proper Disposal of Ammonium Hexachloroiridate(III) Hydrate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of Ammonium hexachloroiridate(III) hydrate (B1144303), with a focus on procedural, step-by-step guidance.
Ammonium hexachloroiridate(III) hydrate is a compound containing iridium, a precious metal. As such, its disposal is primarily governed by regulations concerning the reclamation of valuable materials from hazardous waste. The United States Environmental Protection Agency (EPA) provides a specific exemption for such materials, which encourages recycling over conventional disposal.
Immediate Safety Precautions
Before handling this compound for disposal, ensure the following personal protective equipment (PPE) is used to minimize exposure:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: A dust mask or respirator is recommended, especially if there is a risk of generating dust.
-
Body Protection: A lab coat should be worn.
Ensure adequate ventilation in the area where the waste is being handled. In case of a spill, sweep up the solid material and place it into a suitable, closed container for disposal. Avoid creating dust. Do not allow the material to enter drains or water systems.
Primary Disposal Pathway: Precious Metal Reclamation
The most environmentally sound and regulatory-compliant method for disposing of this compound is through a licensed precious metal reclaimer. Due to its iridium content, this compound falls under specific regulations that streamline the disposal process.
Under the U.S. EPA's Resource Conservation and Recovery Act (RCRA), recyclable materials from which precious metals like iridium are recovered are exempt from full hazardous waste regulation (40 CFR Part 266 Subpart F).[1][2] This exemption applies if the iridium is present in "economically significant amounts."[1][2] While a precise quantitative value for "economically significant" is not defined by the EPA, it is generally indicated by factors such as the reclaimer paying for the waste and the generator receiving a net financial return.[3][4]
Step-by-Step Disposal Procedure for Reclamation:
-
Waste Characterization and Segregation:
-
Identify all waste streams containing this compound.
-
Segregate this waste from other chemical waste to facilitate reclamation. Do not mix it with solvents or other organic materials.
-
-
Containerization and Labeling:
-
Collect the solid waste in a clean, dry, and compatible container with a secure lid.
-
The container should be in good condition and not leaking.[5]
-
Label the container clearly as "Hazardous Waste for Precious Metal Reclamation" and identify the contents: "this compound."
-
-
Engage a Licensed Disposal Service:
-
Contact a licensed professional waste disposal service that specializes in precious metal recovery.[6] These companies can analyze the iridium content and determine the economic feasibility of reclamation.
-
-
Administrative Requirements for Reclamation:
-
EPA Identification Number: Your facility must have an EPA Identification Number.
-
Manifesting: Off-site shipments of the material for recovery must be accompanied by a hazardous waste manifest.[5]
-
Record Keeping: Maintain records to demonstrate that the material is not being accumulated speculatively. This includes keeping an inventory of the material stored at the beginning of the calendar year, the amount generated or received during the year, and the amount remaining at the end of the year.[5] You must be able to document that at least 75% of the accumulated material is recycled annually.[1][5]
-
Alternative Disposal Pathway: Hazardous Waste Disposal
If precious metal reclamation is not feasible (e.g., the concentration of iridium is too low to be economically viable), the this compound must be disposed of as hazardous waste.
Step-by-Step Procedure for Hazardous Waste Disposal:
-
Waste Characterization:
-
The waste must be characterized to determine if it meets the criteria for hazardous waste under RCRA (e.g., toxicity). While not specifically listed, its properties may classify it as hazardous.
-
-
Containerization and Labeling:
-
Collect the waste in a designated hazardous waste container that is compatible with the chemical.
-
The container must be kept closed except when adding waste.
-
Label the container with a hazardous waste label, clearly identifying the contents and the associated hazards.
-
-
Storage:
-
Store the container in a designated satellite accumulation area or a central hazardous waste storage area, following all applicable placarding and secondary containment requirements.
-
-
Disposal through a Licensed Vendor:
-
Arrange for pickup and disposal through a licensed hazardous waste disposal contractor.
-
The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Quantitative Data Summary
The disposal procedures for this compound are primarily guided by regulatory frameworks rather than specific quantitative limits for disposal. The key determining factor is the economic viability of iridium recovery.
| Parameter | Precious Metal Reclamation | Hazardous Waste Disposal |
| Governing Regulation | 40 CFR Part 266 Subpart F | 40 CFR Parts 262, 264, 265, 270 |
| Key Determinant | "Economically Significant Amount" of Iridium | Classification as Hazardous Waste |
| Regulatory Burden | Reduced (Administrative requirements only) | Full Hazardous Waste Regulations |
| Manifest Required | Yes | Yes |
| Record Keeping | Inventory and proof of recycling (75% annually) | Standard hazardous waste records |
| Treatment Method | Chemical processing to recover pure iridium | Landfill or other approved disposal method |
Experimental Protocols for Iridium Recovery
While laboratory personnel would not typically perform these procedures for disposal, understanding the reclamation process is valuable. The recovery of iridium from compounds like this compound often involves chemical precipitation. A common method includes:
-
Dissolution: The iridium-containing material is dissolved in an acidic solution.
-
Oxidation: The iridium in the solution is oxidized from Iridium(III) to Iridium(IV) using an oxidizing agent such as nitric acid or hydrogen peroxide.[7][8]
-
Precipitation: Ammonium chloride is added to the solution, causing the iridium to precipitate out as Ammonium hexachloroiridate(IV), which is less soluble.[7][8]
-
Purification: The precipitate is then filtered, dried, and further processed to obtain pure iridium metal.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. Precious Metals Recycling | Lion Technology [lion.com]
- 2. epa.gov [epa.gov]
- 3. danielstraining.com [danielstraining.com]
- 4. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 5. Precious Metal Reclamation | Iowa Waste Reduction Center [iwrc.uni.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Establishment of a Novel Recycling Process for Iridium Using “Dry Aqua Regia” [jstage.jst.go.jp]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. aun.edu.eg [aun.edu.eg]
Safeguarding Your Research: A Comprehensive Guide to Handling Ammonium Hexachloroiridate(III) Hydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ammonium hexachloroiridate(III) hydrate (B1144303), including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. By adhering to these guidelines, you can minimize risks and build a strong foundation of laboratory safety.
Hazard Overview
Ammonium hexachloroiridate(III) hydrate is harmful if swallowed and may be corrosive to metals.[1][2] It can also cause skin and serious eye irritation. Therefore, strict adherence to safety protocols is crucial to prevent exposure.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the required PPE:
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields. A face shield may be necessary for splash hazards.[3] | OSHA 29 CFR 1910.133 or European Standard EN166[1][3] |
| Skin Protection | A laboratory coat, long sleeves, and closed-toe shoes are mandatory to prevent skin exposure.[3] Impervious clothing should be worn.[4] | - |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber, are recommended.[3] Gloves must be inspected before use and disposed of properly after handling.[3][4] | EU Directive 89/686/EEC and the standard EN 374 |
| Respiratory Protection | For nuisance exposures or if engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[3] | OSHA 29 CFR 1910.134 or European Standard EN 136/149[1][3] |
Operational Plan for Safe Handling
A meticulous operational plan is essential for minimizing the risks associated with this compound.
1. Engineering Controls:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]
2. Handling Procedures:
-
Avoid the formation and inhalation of dust.[3]
-
Do not allow the substance to come into contact with eyes, skin, or clothing.[1][2]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Store the compound in a tightly closed container in a dry, well-ventilated place, under an inert atmosphere as it is air-sensitive.[2]
3. Spill Response:
-
In the event of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Sweep up the spilled material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3]
-
Ventilate the area and wash the spill site after the material has been collected.[3]
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.[3]
-
Containerization: Collect waste in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the contents and the container at an approved waste disposal plant.[1][3] Do not release into the environment or flush into the sewer system.[1]
Visualizing Safe Practices
To further clarify the necessary safety protocols, the following diagrams illustrate the logical workflow for selecting appropriate personal protective equipment.
Caption: PPE Selection Workflow for Safe Handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
